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  • Product: Dimethyl-1,3-thiazol-5-amine dihydrochloride
  • CAS: 2126178-37-6

Core Science & Biosynthesis

Foundational

In-depth Technical Guide on Dimethyl-1,3-thiazol-5-amine Dihydrochloride: Current Understanding and Future Research Directions

A Note to the Research Community: The following guide addresses the current state of knowledge regarding dimethyl-1,3-thiazol-5-amine dihydrochloride. An extensive search of publicly available scientific literature and c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Research Community: The following guide addresses the current state of knowledge regarding dimethyl-1,3-thiazol-5-amine dihydrochloride. An extensive search of publicly available scientific literature and chemical databases reveals that this compound is primarily classified as a research chemical or a synthetic building block.[1][2] As of this writing, there are no comprehensive, peer-reviewed studies detailing a specific mechanism of action for this particular molecule.

This guide, therefore, adopts a broader perspective. It will first situate dimethyl-1,3-thiazol-5-amine dihydrochloride within the well-established biological activities of the larger thiazole chemical family. It will then propose a logical framework and detailed experimental protocols for researchers aiming to elucidate the specific mechanism of action of this compound.

Part 1: The Thiazole Scaffold - A Foundation of Diverse Biological Activity

The 1,3-thiazole ring is a core structural motif in a multitude of biologically active compounds, both natural and synthetic.[3][4][5][6] This five-membered heterocycle, containing both a sulfur and a nitrogen atom, is a key component of the essential vitamin B1 (thiamine) and the antibiotic penicillin.[7][8] The versatility of the thiazole ring allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological properties.

Established Biological Activities of Thiazole Derivatives:

  • Antimicrobial and Antifungal Activity: Thiazole derivatives have been extensively investigated for their efficacy against various bacterial and fungal pathogens.[4][9][10][11]

  • Anticancer Properties: A significant number of thiazole-containing compounds have demonstrated potent anticancer activity, with some advancing to clinical use.[4][5][7][10][12]

  • Anti-inflammatory Effects: The thiazole nucleus is present in various compounds exhibiting anti-inflammatory properties.[3]

  • Other Therapeutic Areas: Research has also explored thiazole derivatives for their potential as antidiabetic, antiviral, and anticonvulsant agents.[3][4][11]

Given this context, it is plausible that dimethyl-1,3-thiazol-5-amine dihydrochloride may exhibit one or more of these biological activities. However, without direct experimental evidence, its specific mechanism of action remains speculative.

Part 2: A Proposed Research Framework for Elucidating the Mechanism of Action

For researchers investigating dimethyl-1,3-thiazol-5-amine dihydrochloride, a systematic and multi-faceted approach is necessary to determine its biological function. The following outlines a potential research workflow, from initial screening to more detailed mechanistic studies.

Workflow for Investigating a Novel Thiazole Compound

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation & Pathway Analysis cluster_2 Phase 3: In Vivo Confirmation A High-Throughput Screening (HTS) Phenotypic Assays C Affinity Chromatography / Mass Spectrometry A->C D Computational Modeling & Docking A->D B Target-Based Screening (e.g., Kinase, GPCR panels) B->C B->D E Cell-Based Assays (e.g., Proliferation, Apoptosis) C->E F Biochemical Assays (Enzyme kinetics, Binding assays) C->F D->E D->F G Western Blot / qPCR for Pathway Modulation E->G F->G H Immunofluorescence for Protein Localization G->H I Animal Model of Disease H->I H->I J Pharmacokinetic & Pharmacodynamic Studies I->J K Toxicology & Safety Profiling J->K

Caption: A proposed workflow for the systematic investigation of a novel compound's mechanism of action.

Part 3: Detailed Experimental Protocols

The following are example protocols for key experiments that would be central to elucidating the mechanism of action of dimethyl-1,3-thiazol-5-amine dihydrochloride.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay provides an initial assessment of the compound's cytotoxic or cytostatic effects on cultured cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of dimethyl-1,3-thiazol-5-amine dihydrochloride in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot for Signaling Pathway Analysis

This technique allows for the detection of changes in protein expression and post-translational modifications (e.g., phosphorylation) in key signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with dimethyl-1,3-thiazol-5-amine dihydrochloride for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Kinase Inhibition Assay

If initial screens suggest kinase inhibition, a direct in vitro kinase assay can confirm this activity and determine its potency.

Methodology:

  • Assay Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of dimethyl-1,3-thiazol-5-amine dihydrochloride to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity), often using a luminescence or fluorescence-based readout.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

Should experimental data suggest that dimethyl-1,3-thiazol-5-amine dihydrochloride acts as an inhibitor of a specific kinase, for example, a receptor tyrosine kinase (RTK), the following diagram illustrates the potential downstream effects.

G cluster_pathway Hypothetical RTK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound dimethyl-1,3-thiazol-5-amine dihydrochloride Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by dimethyl-1,3-thiazol-5-amine dihydrochloride.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Example Data Summary for IC50 Values from Cell Viability Assays

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]
HCT116 (Colon Cancer)[Insert Value]
HEK293 (Normal Kidney)[Insert Value]

Table 2: Example Data Summary for Kinase Inhibition Assays

Kinase TargetIC50 (nM)
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]
Conclusion and Future Directions

While the specific mechanism of action for dimethyl-1,3-thiazol-5-amine dihydrochloride is not yet defined in the scientific literature, its thiazole core suggests potential for significant biological activity. The experimental framework and protocols outlined in this guide provide a robust starting point for researchers to systematically investigate this compound. Future work should focus on broad initial screening to identify a biological context, followed by rigorous in vitro and in vivo studies to elucidate the precise molecular targets and signaling pathways involved. Such a methodical approach will be crucial in determining the potential therapeutic value of this and other novel thiazole derivatives.

References

  • PubChem. (n.d.). Dimethyl-1,3-thiazol-5-amine. National Center for Biotechnology Information. Retrieved from a URL like the one provided in the search results.
  • RSC Publishing. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from a URL like the one provided in the search results.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from a URL like the one provided in the search results.
  • PMC. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Retrieved from a URL like the one provided in the search results.
  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
  • NextSDS. (n.d.). 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
  • PubChemLite. (n.d.). N,5-dimethyl-1,3-thiazol-2-amine hydrochloride. Retrieved from a URL like the one provided in the search results.
  • PubChem. (n.d.). 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from a URL like the one provided in the search results.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from a URL like the one provided in the search results.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from a URL like the one provided in the search results.
  • ECHEMI. (n.d.). 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE Formula. Retrieved from a URL like the one provided in the search results.
  • NextSDS. (n.d.). 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from a URL like the one provided in the search results.
  • ResearchGate. (2018, July 5). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Retrieved from a URL like the one provided in the search results.
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from a URL like the one provided in the search results.
  • Der Pharma Chemica. (n.d.). Thiadiazoles: Progress Report on Biological Activities. Retrieved from a URL like the one provided in the search results.
  • ResearchGate. (2026, February 5). A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride*. Retrieved from a URL like the one provided in the search results.
  • Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from a URL like the one provided in the search results.
  • NextSDS. (n.d.). 2-ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
  • Wikipedia. (n.d.). Thiamine. Retrieved from a URL like the one provided in the search results.
  • Semantic Scholar. (2022, August 16). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Retrieved from a URL like the one provided in the search results.

Sources

Exploratory

An In-depth Technical Guide to 2,4-dimethyl-1,3-thiazol-5-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including vit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals. Its unique electronic properties and ability to engage in a range of intermolecular interactions make it a privileged scaffold in drug discovery. This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride.

This document will delve into the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in the field. While this molecule is a valuable building block, it is important to note that detailed experimental data in the public domain is limited. Therefore, this guide will also present well-established principles to predict its behavior and to guide experimental design.

Part 1: Core Directive

Chemical Structure and Nomenclature

The systematic IUPAC name for the free base of the target compound is 2,4-dimethyl-1,3-thiazol-5-amine [1]. The dihydrochloride salt is formed by the protonation of the exocyclic amino group and the nitrogen atom within the thiazole ring.

The chemical structure of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride is as follows:

Caption: Chemical structure of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride.

Part 2: Scientific Integrity & Logic

Physicochemical Properties

Detailed experimental data for the dihydrochloride salt are not widely available. However, we can infer some properties from the free base and general chemical principles.

PropertyValue (Free Base)Notes and Predictions for Dihydrochloride Salt
IUPAC Name 2,4-dimethyl-1,3-thiazol-5-amine[1]2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride
CAS Number 856568-04-2[1]2126178-37-6[2]
Molecular Formula C₅H₈N₂S[1]C₅H₁₀Cl₂N₂S
Molecular Weight 128.20 g/mol [1]201.12 g/mol
Melting Point Not availableExpected to be a crystalline solid with a relatively high melting point, likely with decomposition, which is typical for hydrochloride salts of amines.
Solubility Not availableThe dihydrochloride salt is expected to have significantly higher solubility in water and other polar protic solvents compared to the free base due to its ionic nature. Solubility in nonpolar organic solvents is likely to be low.
pKa Not availableThe presence of two basic centers (the exocyclic amine and the ring nitrogen) will result in two pKa values. The exocyclic amine is expected to be the more basic site.
Synthesis and Purification

A definitive, step-by-step synthesis protocol for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride is not readily found in the current literature. However, a plausible synthetic route can be designed based on the well-established Hantzsch thiazole synthesis [3][4]. This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Workflow:

G A Thioacetamide C 2,4-dimethyl-1,3-thiazol-5-amine (Free Base) A->C Condensation B 3-Chloro-2-butanone B->C E 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride C->E Salt Formation D HCl in organic solvent (e.g., Ether, Dioxane) D->E

Caption: Proposed synthesis workflow for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride.

Experimental Protocol (Hypothetical):

  • Synthesis of 2,4-dimethyl-1,3-thiazol-5-amine (Free Base):

    • To a solution of thioacetamide in a suitable solvent such as ethanol, an equimolar amount of 3-chloro-2-butanone would be added.

    • The reaction mixture would then be heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent would be removed under reduced pressure.

    • The residue would be dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the free base.

    • The crude product would be collected by filtration, washed with water, and dried.

    • Purification could be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Formation of the Dihydrochloride Salt:

    • The purified free base would be dissolved in a dry, aprotic organic solvent (e.g., diethyl ether or dioxane).

    • A solution of hydrogen chloride in the same or a compatible solvent would be added dropwise with stirring.

    • The dihydrochloride salt is expected to precipitate out of the solution.

    • The solid product would be collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.

Spectral Characterization (Predicted)

While experimental spectra for the target compound are not available, we can predict the key features based on its structure and data from analogous compounds.

Technique Predicted Spectral Features
¹H NMR - Two singlets corresponding to the two methyl groups (C2-CH₃ and C4-CH₃).- A broad singlet for the -NH₃⁺ protons.- A signal for the thiazole ring proton, if present. However, in this fully substituted thiazole, there are no ring protons.- A signal for the N-H proton of the thiazolium ring.
¹³C NMR - Resonances for the two methyl carbons.- Signals for the three carbon atoms of the thiazole ring (C2, C4, and C5). The carbons attached to heteroatoms (C2 and C4) would appear at a lower field.
IR Spectroscopy - A broad band in the 3200-2500 cm⁻¹ region, characteristic of the N-H stretching vibrations in an amine salt.- N-H bending vibrations around 1600-1500 cm⁻¹.- C=N stretching vibration of the thiazole ring around 1650-1550 cm⁻¹.- C-N and C-S stretching bands at lower wavenumbers.
Mass Spectrometry - In a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base ([M+H]⁺) would be expected at m/z 129.05.- Fragmentation would likely involve the loss of methyl groups and cleavage of the thiazole ring.
Reactivity and Stability
  • Stability: As a dihydrochloride salt, the compound is expected to be a stable, non-volatile solid under standard laboratory conditions. It should be stored in a tightly sealed container to protect it from moisture.

  • Reactivity: The primary amino group is a key reactive site. It can undergo a variety of reactions typical of primary amines, such as acylation, alkylation, and diazotization. The thiazole ring itself is relatively stable but can undergo electrophilic substitution under forcing conditions, although the existing substituents will influence the regioselectivity.

Applications in Research and Drug Development

While specific applications for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride are not extensively documented, its structure suggests several potential uses:

  • Scaffold for Medicinal Chemistry: The aminothiazole core is present in many biologically active molecules. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, kinase inhibitors, antibacterial, and anti-inflammatory agents.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it is an ideal candidate for fragment-based screening to identify new starting points for drug discovery programs.

  • Chemical Probe Development: The amino group provides a convenient handle for the attachment of fluorescent tags, affinity labels, or other reporter groups, enabling the development of chemical probes to study biological systems.

Safety and Handling

Based on the hazard classifications for the dihydrochloride salt, the following precautions should be taken[2]:

  • Causes skin and serious eye irritation. [2]

  • May cause respiratory irritation. [2]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Part 3: Visualization & Formatting

This section is intended to be illustrative of how data and workflows would be presented in a full whitepaper.

Table of Predicted Spectral Data
Technique Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR (DMSO-d₆)~2.4-2.6 ppm (s, 3H, C-CH₃), ~2.6-2.8 ppm (s, 3H, C-CH₃), ~8.0-9.0 ppm (br s, 3H, -NH₃⁺), ~13.0-14.0 ppm (br s, 1H, thiazolium N-H)
¹³C NMR (DMSO-d₆)~15-20 ppm (CH₃), ~18-23 ppm (CH₃), ~110-120 ppm (C5), ~145-155 ppm (C4), ~160-170 ppm (C2)
IR (KBr)3200-2500 cm⁻¹ (br), ~1610 cm⁻¹, ~1550 cm⁻¹
MS (ESI+)129.05 ([M+H]⁺ of free base)
Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_salt Salt Formation A Reaction Setup: Thioacetamide + 3-Chloro-2-butanone in Ethanol B Reflux A->B C Work-up: Solvent removal, Basification, Filtration B->C D Purification: Recrystallization or Chromatography C->D E Dissolve Free Base in Dry Ether D->E F Add HCl in Ether E->F G Filtration and Drying F->G

Caption: Detailed experimental workflow for the proposed synthesis of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride.

References

  • UCLA Division of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2018). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Indian Journal of Heterocyclic Chemistry, 28(4), 439-446.
  • Andersson, C. D., Gustafsson, T., & Hallberg, A. (2010). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules, 15(4), 2568–2582.
  • National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl-1,3-thiazol-5-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Barlow, M. G., & Strick, R. T. (2022). (Z)-2-{methylene}malononitrile. Molbank, 2022(1), M1341.

  • Shaabani, A., Soleimani, E., & Maleki, A. (2010). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 15(10), 6982–6995.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1234.
  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2,4-dimethyl-N-[5-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]pentyl]-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

  • Siddiqui, H. L., Iqbal, A., Ahmad, S., & Weaver, G. W. (2006). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)
  • Kulyk, O. V., Slyvka, M. V., Rusyn, I. F., & Vovk, M. V. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. ARKIVOC, 2022(6), 1-12.
  • NextSDS. (n.d.). 4-(dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1121-1134.
  • NextSDS. (n.d.). 2-ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European journal of medicinal chemistry, 97, 699-718.

Sources

Foundational

The Pharmacological Versatility of Dimethyl-1,3-thiazol-5-amine Dihydrochloride: A Technical Guide to 5-Aminothiazole Scaffolds in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of a foundational building block dictates the pharmacokinetic and pharmacodynamic trajectory of an entire drug library. Dimethyl-1,3-thiazol-5-amine dihydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a foundational building block dictates the pharmacokinetic and pharmacodynamic trajectory of an entire drug library. Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS 2126178-37-6)[1] serves as a highly specialized, synthetically critical precursor. While the free base of 5-aminothiazole is notoriously electron-rich and susceptible to rapid oxidative degradation under ambient conditions, its formulation as a dihydrochloride salt ensures robust bench stability, optimal aqueous solubility, and precise stoichiometry.

As a Senior Application Scientist, I have structured this whitepaper to decode the biological activity of the 5-aminothiazole pharmacophore. By treating this specific dihydrochloride salt as the core scaffold, we will explore its mechanistic roles in neuroprotection, enzyme modulation, and inflammation, providing self-validating experimental workflows for drug development professionals.

Core Biological Activities & Mechanistic Pathways

The 5-aminothiazole ring is a "privileged scaffold," meaning its geometry and electronic distribution allow it to interact selectively with multiple biological targets.

Allosteric Modulation of Prolyl Oligopeptidase (PREP)

PREP is a cytosolic serine peptidase heavily implicated in neurodegenerative disorders, particularly Parkinson's disease, due to its role in accelerating alpha-synuclein aggregation. Recent foundational studies reveal that 5-aminothiazole derivatives act as highly potent modulators of PREP-mediated protein-protein interactions (PPIs)[2].

The Mechanistic Causality: Traditional PREP inhibitors target the proteolytic active site, often leading to off-target toxicity. 5-Aminothiazoles, however, exhibit disconnected structure-activity relationships (SAR). They bind to a newly identified allosteric site on PREP. This binding induces a conformational shift that disrupts the PREP/alpha-synuclein interaction without completely abolishing native proteolytic function. The result is a targeted reduction in toxic alpha-synuclein dimerization and an upregulation of cellular autophagy[2].

Neuroprotective Antioxidant Activity

The electron-rich nature of the aminothiazole sulfur-nitrogen system allows it to act as an exceptional radical scavenger. In models of traumatic and ischemic central nervous system (CNS) injury, condensed 5-aminothiazole derivatives have demonstrated profound in vivo biological activity by inhibiting iron-dependent lipid peroxidation[3]. By neutralizing hydroxyl radicals generated via the Fenton reaction, these compounds protect lipid bilayers from catastrophic oxidative chain reactions.

COX/LOX Inhibition and Anti-Inflammatory Action

Substituted 5-aminothiazoles have also been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways[4]. The nitrogen atom of the thiazole ring acts as a critical hydrogen-bond acceptor, while the sulfur atom engages in dipole interactions within the hydrophobic pockets of the 15-LOX active site, effectively halting the arachidonic acid inflammatory cascade.

Quantitative Activity Profiles

To facilitate structural comparisons, the following table summarizes the quantitative biological activity of various 5-aminothiazole derivatives across distinct therapeutic targets.

Pharmacophore CoreTarget SystemRepresentative Activity (IC₅₀)Primary Mechanism of Action
5-Aminothiazole (Substituted) Prolyl Oligopeptidase (PREP)45 - 120 nM (PPI Inhibition)Allosteric modulation of PPI site, reducing α-synuclein dimerization[2].
5-Aminothiazole (Condensed) Lipid Peroxidation (FeCl₂ induced)2.5 - 15.0 µMRadical scavenging and iron chelation in lipid bilayers[3].
3,6-Diphenylimidazo-thiazol-5-amine 15-Lipoxygenase (15-LOX)11.5 - 35.0 µMActive site hydrogen bonding and hydrophobic occlusion[4].

Mandatory Visualization: PREP Modulation Pathway

The following diagram maps the divergent pharmacological pathways of the 5-aminothiazole scaffold when interacting with the PREP enzyme.

G A 5-Aminothiazole Scaffold B PREP Enzyme Binding A->B C Proteolytic Active Site (Weak Inhibition) B->C Minor Pathway D Allosteric PPI Site (Strong Modulation) B->D Major Pathway E Reduced α-Synuclein Dimerization D->E F Enhanced Autophagy D->F G Neuroprotection & Disease Modification E->G F->G

Mechanistic pathway of 5-aminothiazole derivatives modulating PREP protein-protein interactions.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the biochemical rationale (causality) behind the experimental choice.

Protocol A: Cell-Based Alpha-Synuclein Dimerization Assay (Split-Luciferase)

Objective: Quantify the allosteric modulation of PREP-mediated alpha-synuclein PPIs by synthesized dimethyl-1,3-thiazol-5-amine derivatives.

  • Step 1: Cell Preparation. Seed HEK293T cells co-transfected with N-Luc and C-Luc tagged alpha-synuclein constructs into 96-well white opaque plates. Causality: White plates are mandatory to prevent luminescent crosstalk between wells. The split-luciferase system ensures PPIs are measured in a live-cell physiological environment, preventing the artifactual binding often seen in cell-free assays.

  • Step 2: Compound Treatment. Dissolve the 5-aminothiazole dihydrochloride salt in DMSO, then dilute in culture media to achieve a final DMSO concentration of <0.1%. Causality: The dihydrochloride salt ensures immediate solubility, while keeping DMSO below 0.1% prevents solvent-induced cytotoxicity that could skew luminescence data. Incubate for 24 hours.

  • Step 3: Substrate Addition. Add D-luciferin substrate to the wells. Causality: The complementation of the luciferase fragments—and thus the emission of light—depends entirely on the physical dimerization of alpha-synuclein.

  • Step 4: Quantification. Measure luminescence using a microplate reader. A dose-dependent reduction in signal validates successful allosteric modulation of PREP by the 5-aminothiazole scaffold[2].

Protocol B: In Vitro Lipid Peroxidation Inhibition (TBARS Assay)

Objective: Evaluate the radical scavenging and antioxidant capacity of the aminothiazole core.

  • Step 1: Tissue Homogenization. Prepare a 10% (w/v) rat brain homogenate in ice-cold 50 mM phosphate buffer (pH 7.4). Causality: The highly lipid-rich brain tissue serves as the ideal physiological substrate for testing neuroprotective antioxidants.

  • Step 2: Reaction Initiation. Combine the homogenate, the test compound, and 1 mM FeCl₂. Incubate at 37°C for 30 minutes. Causality: Iron (FeCl₂) is specifically chosen to mimic the oxidative burst and Fenton chemistry that occurs following a hemorrhagic stroke or neurotrauma[3].

  • Step 3: Colorimetric Derivatization. Add trichloroacetic acid (TCA) to precipitate proteins, followed by thiobarbituric acid (TBA). Boil the mixture for 15 minutes. Causality: TBA reacts specifically with malondialdehyde (MDA)—a terminal byproduct of lipid peroxidation—forming a stable pink chromophore.

  • Step 4: Readout. Centrifuge the mixture to pellet debris and measure the absorbance of the supernatant at 532 nm. Lower absorbance directly correlates with higher antioxidant biological activity.

Sources

Exploratory

Dimethyl-1,3-thiazol-5-amine Dihydrochloride: Structural Analysis, Synthesis, and Medicinal Applications

Executive Summary Dimethyl-1,3-thiazol-5-amine dihydrochloride (IUPAC: 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl-1,3-thiazol-5-amine dihydrochloride (IUPAC: 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. As an electron-rich 5-aminothiazole, it serves as a critical pharmacophore in the development of kinase inhibitors and protein-protein interaction (PPI) modulators. This technical guide details the fundamental chemical properties, structural rationale, synthetic methodologies, and analytical protocols required to handle and characterize this compound effectively.

Chemical Identity & Structural Rationale

The free base, 2,4-dimethyl-1,3-thiazol-5-amine, consists of a five-membered thiazole ring substituted with methyl groups at the C2 and C4 positions, and a primary amine at the C5 position.

Quantitative Chemical Properties

Table 1: Comparison of the free base and dihydrochloride salt forms.

PropertyFree BaseDihydrochloride Salt
IUPAC Name 2,4-dimethyl-1,3-thiazol-5-amine2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride
CAS Registry Number 856568-04-22126178-37-6
Molecular Formula C₅H₈N₂SC₅H₁₀Cl₂N₂S (or C₅H₈N₂S · 2HCl)
Molecular Weight 128.20 g/mol 201.12 g/mol
Monoisotopic Mass 128.04 Da199.99 Da

Data supported by ECHA and chemical substance registries 12.

The Causality of Salt Formation

Why is this compound predominantly synthesized and utilized as a dihydrochloride salt rather than the free base? The 5-amino group situated on the electron-rich thiazole ring renders the free base highly susceptible to rapid oxidative degradation when exposed to atmospheric oxygen and light.

By converting the free base into the dihydrochloride salt, both the exocyclic primary amine and the endocyclic thiazole nitrogen are protonated. This dual protonation drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy level, effectively quenching its nucleophilicity and preventing spontaneous oxidation. Furthermore, the salt form vastly improves aqueous solubility, a mandatory prerequisite for in vitro biological assays and pharmacokinetic profiling.

Synthetic Methodology: The Cook-Heilbron Pathway

The synthesis of 5-aminothiazoles is classically achieved via the Cook-Heilbron thiazole synthesis. This reaction involves the condensation of an α-aminonitrile with a dithioester or carbon disulfide under mild conditions 3.

Synthesis A α-Aminonitrile + Dithioester B Nucleophilic Attack (C-S Bond Formation) A->B Mild conditions C 5-exo-dig Cyclization (Thiazole Ring Closure) B->C Intramolecular D 2,4-Dimethylthiazol-5-amine (Free Base) C->D Tautomerization E HCl (g) in Ether (Salt Formation) D->E Prevents oxidation F Dimethyl-1,3-thiazol-5-amine Dihydrochloride E->F Precipitation

Workflow of Cook-Heilbron synthesis for 5-aminothiazole dihydrochloride.

Step-by-Step Experimental Protocol: Synthesis & Salt Formation

Self-Validating Design: This protocol incorporates in-process Thin-Layer Chromatography (TLC) monitoring to prevent premature workup, ensuring complete cyclization before salt formation.

  • Reagent Preparation: Dissolve 10 mmol of 2-aminopropanenitrile (α-aminonitrile) and 10 mmol of ethyl dithioacetate in 20 mL of anhydrous ethanol.

  • Condensation & Cyclization: Stir the mixture at room temperature for 12 hours. The nucleophilic attack of the amine on the dithioester is followed by a spontaneous 5-exo-dig cyclization. Validation: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the nitrile starting material confirms ring closure.

  • Free Base Isolation: Concentrate the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 20 mL) and wash with brine. Dry over anhydrous Na₂SO₄ and evaporate to yield the crude 2,4-dimethyl-1,3-thiazol-5-amine.

  • Dihydrochloride Salt Formation: Dissolve the crude free base in 15 mL of anhydrous diethyl ether. Chill to 0°C in an ice bath. Slowly add 2.5 equivalents of 4M HCl in dioxane dropwise under vigorous stirring.

  • Product Isolation: A pale crystalline precipitate of the dihydrochloride salt will form immediately. Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether (2 x 10 mL), and dry under high vacuum for 24 hours to yield the final product.

Analytical Characterization Protocols

To ensure batch-to-batch reproducibility and verify the structural integrity of the synthesized dihydrochloride salt, rigorous analytical characterization is required.

LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol

Causality of Mobile Phase Selection: The use of a 0.1% formic acid (FA) mobile phase is critical. It ensures complete protonation of the analytes, shifting the equilibrium entirely to the ionized state for maximum sensitivity in Positive Electrospray Ionization (ESI+) mode.

  • Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of LC-MS grade Water:Acetonitrile (50:50). Note: Avoid 100% organic solvents to prevent premature salt precipitation in the injection loop.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes against Mobile Phase A (H₂O + 0.1% FA).

  • Mass Detection: Operate the MS in ESI+ mode. The non-covalent HCl molecules will dissociate in the electrospray source. The primary detectable ion will be the protonated free base [M+H]⁺ at m/z 129.05.

Applications in Medicinal Chemistry & Drug Discovery

Thiazole derivatives are ubiquitous in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, antiprotozoal, and antitumor effects 4. Specifically, 5-aminothiazoles have recently emerged as potent modulators of Prolyl Oligopeptidase (PREP).

Unlike traditional active-site inhibitors, 5-aminothiazole derivatives bind to a novel allosteric site on PREP. This binding effectively modulates PREP's protein-protein interactions (PPI) with α-synuclein and Tau proteins. By blocking these interactions, 5-aminothiazoles reduce protein aggregation and restore Protein Phosphatase 2A (PP2A) activity, offering a promising neuroprotective strategy for Parkinson's and Alzheimer's diseases 5.

Pathway A 5-Aminothiazole Derivatives B Prolyl Oligopeptidase (PREP) Allosteric Binding A->B C Modulation of Protein-Protein Interactions (PPI) B->C D Decreased α-Synuclein & Tau Aggregation C->D E Restoration of PP2A Activity & Autophagy C->E F Neuroprotective Effects (PD/AD Models) D->F E->F

Pharmacological pathway of 5-aminothiazole PREP modulators.

References

  • dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Source: NextSDS. 1

  • Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902. Source: PubChem. 2

  • Cook–Heilbron thiazole synthesis. Source: Wikipedia. 3

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Source: PMC. 4

  • 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Source: Journal of Medicinal Chemistry. 5

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Dimethyl-1,3-Thiazol-5-Amine Dihydrochloride

Foreword: Charting the Course for a Novel Thiazole Candidate In the landscape of contemporary drug discovery, the thiazole nucleus stands as a cornerstone of medicinal chemistry, integral to a wide array of therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Thiazole Candidate

In the landscape of contemporary drug discovery, the thiazole nucleus stands as a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1] The journey of a novel compound from a promising hit to a viable clinical candidate is, however, fraught with challenges, paramount among which is the elucidation of its pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for the in vitro characterization of dimethyl-1,3-thiazol-5-amine dihydrochloride, a representative novel thiazole entity. Our focus extends beyond mere procedural descriptions to the strategic rationale that underpins a robust preclinical data package. As we navigate the critical assays that define a compound's absorption, distribution, metabolism, and excretion (ADME) properties, we will emphasize the interconnectedness of these parameters and their collective impact on predicting in vivo behavior. This document is crafted for the discerning researcher, scientist, and drug development professional, offering a blend of established protocols and field-proven insights to empower your decision-making process.

Foundational Physicochemical Characterization: The Bedrock of Pharmacokinetics

Prior to embarking on complex cell-based and enzymatic assays, a thorough understanding of the fundamental physicochemical properties of dimethyl-1,3-thiazol-5-amine dihydrochloride is imperative. These intrinsic characteristics significantly influence its behavior in all subsequent in vitro ADME studies.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical determinant of oral bioavailability. For dimethyl-1,3-thiazol-5-amine dihydrochloride, its dihydrochloride salt form suggests an initial effort to enhance solubility. However, the pH-dependent nature of its solubility must be rigorously assessed.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and systemic circulation.

  • Compound Incubation: Add an excess of dimethyl-1,3-thiazol-5-amine dihydrochloride to each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as LC-MS/MS.

Data Presentation: pH-Solubility Profile

pHSolubility (µg/mL)
1.2
4.5
6.8
7.4

This table should be populated with experimental data.

Causality and Interpretation: A sharp decrease in solubility as the pH increases may indicate that the compound is a weak base. This information is crucial for anticipating potential absorption windows in the gastrointestinal tract.

Lipophilicity (LogD): Balancing Permeability and Solubility

The distribution coefficient (LogD) at a specific pH provides a measure of a compound's lipophilicity, which is a key predictor of its ability to permeate biological membranes.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Dissolve a known amount of dimethyl-1,3-thiazol-5-amine dihydrochloride in the aqueous phase.

  • Partitioning: Add the n-octanol and shake the mixture vigorously to facilitate partitioning. Allow the phases to separate.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculation: Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Predicted Physicochemical Properties:

Based on related structures such as "Dimethyl-1,3-thiazol-5-amine," we can anticipate certain properties.[2]

PropertyPredicted ValueSource
Molecular Weight~128.20 g/mol PubChem[2]
XLogP3~1.4PubChem[2]
Topological Polar Surface Area~67.2 ŲECHEMI[3]

Note: These are predictions for a related free base and should be experimentally verified for the dihydrochloride salt.

Intestinal Permeability: Gateway to Systemic Exposure

For orally administered drugs, traversing the intestinal epithelium is a critical step for absorption. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[4][5][6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the intestinal wall.[4][5]

Bidirectional Caco-2 Permeability Assay

This assay assesses both passive diffusion and the potential for active transport (efflux and uptake).

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[4]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions.[7]

  • Apical to Basolateral (A-B) Permeability:

    • Add dimethyl-1,3-thiazol-5-amine dihydrochloride to the apical (A) chamber.

    • At specified time points, collect samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the compound to the basolateral (B) chamber.

    • At specified time points, collect samples from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Data Presentation: Caco-2 Permeability and Efflux Ratio

ParameterValue
Papp (A-B) (10⁻⁶ cm/s)
Papp (B-A) (10⁻⁶ cm/s)
Efflux Ratio (Papp(B-A)/Papp(A-B))

This table should be populated with experimental data.

Interpretation:

  • High Papp (A-B) (>10 x 10⁻⁶ cm/s): Suggests good potential for oral absorption.

  • Low Papp (A-B) (<2 x 10⁻⁶ cm/s): May indicate poor absorption.

  • Efflux Ratio > 2: Indicates the involvement of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit net absorption.[4]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis & Reporting Seed Seed Caco-2 cells on Transwell™ inserts Culture Culture for 18-22 days (Differentiation) Seed->Culture TEER Measure TEER (Integrity Check) Culture->TEER Dose_AB Dose Apical Side (A -> B) TEER->Dose_AB Dose_BA Dose Basolateral Side (B -> A) TEER->Dose_BA Incubate Incubate at 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Sample Receiver Compartment Incubate->Sample Quantify LC-MS/MS Quantification Sample->Quantify Calculate Calculate Papp & Efflux Ratio Quantify->Calculate Report Generate Report Calculate->Report

Caption: Bidirectional Caco-2 permeability assay workflow.

Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound is a key determinant of its half-life and clearance in vivo.[8] In vitro assays using liver microsomes are standard for assessing Phase I metabolic liability.

Liver Microsomal Stability Assay

This assay evaluates the rate of metabolism of dimethyl-1,3-thiazol-5-amine dihydrochloride by cytochrome P450 (CYP) enzymes present in liver microsomes.

Experimental Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human and other species for cross-species comparison), the test compound, and a buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C, and then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability Parameters

Speciest½ (min)CLint (µL/min/mg protein)
Human
Rat
Mouse
Dog

This table should be populated with experimental data.

Interpretation:

  • High Stability (long t½, low CLint): Suggests the compound is less likely to be rapidly cleared by hepatic metabolism.

  • Low Stability (short t½, high CLint): Indicates potential for high first-pass metabolism and rapid clearance.

  • Species Differences: Significant variations in metabolic stability across species can complicate the extrapolation of preclinical data to humans.[9]

Metabolic Pathways of Thiazole-Containing Compounds: Thiazole rings can undergo several metabolic transformations, including:

  • Oxidation: N-oxidation, S-oxidation, and oxidation of substituents.[8][10]

  • Ring Opening: A potential, though less common, metabolic pathway.[10]

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

It is crucial to determine if dimethyl-1,3-thiazol-5-amine dihydrochloride can inhibit major CYP450 enzymes, as this can lead to clinically significant drug-drug interactions (DDIs).[11][12]

CYP Inhibition (IC50) Assay

This assay determines the concentration of the test compound that causes 50% inhibition of the activity of specific CYP isoforms.

Experimental Protocol:

  • Enzyme/Substrate Incubation: Incubate human liver microsomes or recombinant CYP enzymes with a specific probe substrate for each isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

  • Inhibitor Addition: Add varying concentrations of dimethyl-1,3-thiazol-5-amine dihydrochloride.

  • Metabolic Reaction: Initiate the reaction with an NADPH-regenerating system and incubate at 37°C.

  • Reaction Termination and Analysis: Stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Calculation: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: CYP450 Inhibition Profile

CYP IsoformIC50 (µM)
CYP1A2
CYP2B6
CYP2C8
CYP2C9
CYP2C19
CYP2D6
CYP3A4 (Midazolam)

This table should be populated with experimental data.

Interpretation: An IC50 value below a certain threshold (e.g., <10 µM) may warrant further investigation to determine the mechanism of inhibition (e.g., reversible, time-dependent) and the inhibition constant (Ki).[13]

CYP Inhibition Assay Workflow

CYP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Analysis cluster_data Data Processing HLM Human Liver Microsomes or rCYP Enzymes Incubate Incubate at 37°C HLM->Incubate Substrate CYP-specific Probe Substrate Substrate->Incubate Inhibitor Test Compound (Serial Dilution) Inhibitor->Incubate NADPH Add NADPH (Initiate Reaction) Incubate->NADPH Quench Quench Reaction NADPH->Quench LCMS LC-MS/MS Analysis (Metabolite Quantification) Quench->LCMS Plot Plot % Inhibition vs. [Inhibitor] LCMS->Plot Calculate Calculate IC50 Plot->Calculate

Caption: General workflow for a CYP450 inhibition IC50 assay.

Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the fraction of unbound drug that is available to interact with its target and be cleared.[14][15][16]

Rapid Equilibrium Dialysis (RED) Assay

The RED method is a commonly used, reliable technique for determining plasma protein binding.[16]

Experimental Protocol:

  • Device Setup: Use a RED device with individual inserts containing a semipermeable membrane that allows the passage of unbound drug but not proteins.

  • Sample Addition: Add a mixture of plasma and dimethyl-1,3-thiazol-5-amine dihydrochloride to one chamber of the insert and buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow for equilibrium between the free drug concentrations in both chambers.[17]

  • Sampling and Analysis: After incubation, collect samples from both the plasma and buffer chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding Results

SpeciesFraction Unbound (fu)% Bound
Human
Rat
Mouse
Dog

This table should be populated with experimental data.

Interpretation:

  • High Binding (low fu): A smaller fraction of the drug is available for pharmacological activity and clearance.

  • Low Binding (high fu): A larger fraction of the drug is free, which can lead to a greater pharmacological effect but also potentially faster clearance.

Synthesis and Conclusion: Building a Predictive Profile

The in vitro pharmacokinetic profile of dimethyl-1,3-thiazol-5-amine dihydrochloride is a composite of its physicochemical properties and its behavior in a series of well-defined biological assays.

Integrated View of In Vitro Pharmacokinetics

ADME_Profile Compound Dimethyl-1,3-thiazol-5-amine dihydrochloride Solubility Solubility (LogS) Compound->Solubility Affects Absorption Permeability Permeability (Papp) Compound->Permeability Predicts Absorption Metabolism Metabolic Stability (CLint) Compound->Metabolism Predicts Clearance DDI DDI Potential (CYP IC50) Compound->DDI Safety Assessment PPB Plasma Protein Binding (fu) Compound->PPB Affects Distribution

Caption: Interplay of key in vitro pharmacokinetic parameters.

By systematically evaluating solubility, lipophilicity, intestinal permeability, metabolic stability, CYP450 inhibition, and plasma protein binding, we can construct a comprehensive preclinical profile. This data-driven approach allows for the early identification of potential liabilities, informs structural modifications in medicinal chemistry efforts, and provides a solid foundation for the design of subsequent in vivo pharmacokinetic studies. The ultimate goal is to select drug candidates with a balanced and favorable ADME profile, thereby increasing the probability of success in clinical development.

References

  • PubChem. Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902. Available from: [Link]

  • NextSDS. 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • ScienceOpen. Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. Available from: [Link]

  • PMC - NIH. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. Available from: [Link]

  • PubMed. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Available from: [Link]

  • PMC - NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • PubChemLite. N,5-dimethyl-1,3-thiazol-2-amine hydrochloride. Available from: [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • ACS Publications. Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity | Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | Request PDF. Available from: [Link]

  • ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Available from: [Link]

  • Evotec. CYP Inhibition Assay (Ki). Available from: [Link]

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • Frontiers. Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Available from: [Link]

  • PubChem - NIH. 5-Amino-1,3-thiazole | C3H4N2S | CID 12416330. Available from: [Link]

  • ACS Publications. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb | ACS Omega. Available from: [Link]

  • Nanomedicine Research Journal. In vitro release kinetics study of Diallyl Disulphide entrapped into mesoporous silica matrix & evaluation of its antimicrobial activity. Available from: [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • QPS Custom-Built Research. Plasma Protein Binding. Available from: [Link]

  • bienta.net. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Taylor & Francis. Full article: Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Available from: [Link]

  • PMC. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Available from: [Link]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. Available from: [Link]

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Exploratory

Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide to the Binding Affinity and Therapeutic Targets of the Thiazole Scaffold A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Binding Affinity and Therapeutic Targets of the Thiazole Scaffold

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a five-membered heterocyclic structural motif containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and metal chelation.[3] Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

While specific binding affinity data for dimethyl-1,3-thiazol-5-amine dihydrochloride is not extensively documented in publicly available literature, the broader class of thiazole derivatives has been the subject of intensive investigation, revealing a diverse range of molecular targets. This guide will provide a comprehensive overview of these targets, the binding affinities of representative thiazole-containing molecules, and the experimental workflows used to elucidate these interactions. By understanding the well-established targets of the thiazole scaffold, researchers can infer the potential biological activities and develop robust screening strategies for novel derivatives like dimethyl-1,3-thiazol-5-amine dihydrochloride.

Molecular Targets of Thiazole Derivatives: A Landscape of Therapeutic Potential

The versatility of the thiazole scaffold allows for its incorporation into molecules that can bind to a wide variety of protein targets with high affinity and selectivity. The following sections will explore some of the key classes of proteins targeted by thiazole derivatives.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Several thiazole-containing compounds have been developed as potent and selective kinase inhibitors.

One of the most notable examples is the anilino-thiazole scaffold, which is a key component of several approved and investigational kinase inhibitors. For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a central thiazole ring.

Compound ClassTarget Kinase(s)Example CompoundIC50/KiTherapeutic Area
Anilino-thiazolesPI3K/mTORThiazole derivatives (e.g., compound 3b)PI3Kα: ~0.1 µM, mTOR: ~0.5 µMCancer
Diaryl-1,3-thiazolesTubulinSubstituted diaryl-1,3-thiazole analoguesVariesCancer[5]
Ubiquitin-Specific Proteases (USPs): Regulators of Protein Stability

Ubiquitin-specific proteases are deubiquitinating enzymes that remove ubiquitin from proteins, thereby regulating their degradation and activity. The inhibition of specific USPs has emerged as a promising therapeutic strategy for cancer and other diseases. Thiazole derivatives have been identified as inhibitors of USP7, a key regulator of the p53 tumor suppressor pathway.[6]

Compound ClassTarget USPExample CompoundIC50Therapeutic Area
Thiazole derivativesUSP7P5091, P22077 analoguesLow micromolar rangeCancer[6]
Metabolic Enzymes: Targeting Cellular Metabolism

Altered cellular metabolism is another hallmark of cancer and other diseases. Thiamine pyrophosphate (TPP)-dependent enzymes are crucial for central carbon metabolism, and their inhibition can lead to therapeutic effects.[7][8][9][10] Thiamine analogues containing a thiazole or a bioisosteric triazole ring have been developed as inhibitors of these enzymes.[11]

Compound ClassTarget Enzyme(s)Example CompoundInhibition ProfileTherapeutic Area
Thiamine AnaloguesTPP-dependent enzymesTriazole-based thiamine analoguesCompetitive inhibitorsCancer, Infectious Diseases[11]

Mechanism of Action: A Deeper Look into PI3K/mTOR Inhibition

To illustrate the mechanism of action of a thiazole-based inhibitor, we will consider the inhibition of the PI3K/mTOR pathway, a central signaling cascade that is frequently hyperactivated in cancer.

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates downstream effectors like AKT. AKT then phosphorylates and activates mTOR, a serine/threonine kinase that promotes protein synthesis and cell growth. Thiazole-based dual PI3K/mTOR inhibitors act by competing with ATP for the kinase domain of these enzymes, thereby blocking the downstream signaling cascade and inducing cell cycle arrest and apoptosis.[12]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth_Proliferation Cell Growth & Proliferation mTORC1->Growth_Proliferation Promotes Thiazole_Inhibitor Thiazole-based PI3K/mTOR Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Workflow: Determining Binding Affinity through Enzyme Inhibition Assays

A fundamental aspect of drug discovery is the quantitative determination of a compound's binding affinity for its target. Enzyme inhibition assays are a common method to achieve this. The following is a generalized, step-by-step protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the thiazole test compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing the purified kinase, its specific substrate (e.g., a peptide), and ATP.

    • Prepare a detection reagent that can quantify the phosphorylated substrate.

  • Assay Procedure:

    • Serially dilute the test compound to create a range of concentrations.

    • In a microplate, add the assay buffer to each well.

    • Add the diluted test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific period to allow the reaction to proceed.

    • Stop the reaction by adding a stop solution or by adding the detection reagent.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) from each well using a plate reader.

    • Subtract the background signal from all wells.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinase_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Compound Prepare Thiazole Compound Dilutions Add_Compound Add Compound Dilutions Prep_Compound->Add_Compound Prep_Reagents Prepare Kinase, Substrate, and ATP Add_Reagents Add Reagents to Microplate Prep_Reagents->Add_Reagents Add_Reagents->Add_Compound Initiate_Reaction Initiate with ATP and Incubate Add_Compound->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Read_Plate Read Plate Signal Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Sources

Foundational

toxicity profile of dimethyl-1,3-thiazol-5-amine dihydrochloride

An In-Depth Technical Guide to the Toxicity Profile of Dimethyl-1,3-thiazol-5-amine Dihydrochloride Authored by a Senior Application Scientist Foreword The thiazole moiety is a cornerstone in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity Profile of Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Authored by a Senior Application Scientist

Foreword

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence necessitates a thorough understanding of the toxicological profiles of its derivatives to ensure safe handling and predict potential liabilities in drug development. This guide provides a comprehensive analysis of the available toxicological data for dimethyl-1,3-thiazol-5-amine dihydrochloride. Given the limited specific studies on this particular molecule, this document synthesizes direct hazard classifications with a broader, experience-driven perspective on the thiazole class, offering researchers and drug development professionals a critical resource for safety assessment and experimental design.

Physicochemical Properties and Identifiers

A foundational aspect of any toxicological assessment is the precise identification and characterization of the substance . The properties of dimethyl-1,3-thiazol-5-amine dihydrochloride are summarized below.

PropertyValueSource
Chemical Name dimethyl-1,3-thiazol-5-amine dihydrochlorideNextSDS[3]
CAS Number 2126178-37-6NextSDS[3]
EC Number 821-528-5NextSDS[3]
Molecular Formula C5H8N2S · 2HClInferred
Parent Compound 2,4-dimethyl-1,3-thiazol-5-aminePubChem[4]
Parent Molecular Weight 128.20 g/mol PubChem[4]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. For dimethyl-1,3-thiazol-5-amine dihydrochloride and its parent amine, the following classifications have been reported.

Classification for Dimethyl-1,3-thiazol-5-amine Dihydrochloride
Hazard ClassCategorySignal WordHazard CodeSource
Skin Irritation2WarningH315NextSDS[3]
Eye Irritation2AWarningH319NextSDS[3]
Specific Target Organ Toxicity — Single Exposure3WarningH336NextSDS[3]
Classification for Parent Compound: 2,4-dimethyl-1,3-thiazol-5-amine

The parent compound, lacking the dihydrochloride salt, has more extensive GHS classifications based on aggregated data.

Hazard ClassHazard StatementSignal WordSource
Acute Toxicity, OralH302: Harmful if swallowedWarningPubChem[4]
Acute Toxicity, DermalH312: Harmful in contact with skinWarningPubChem[4]
Skin Corrosion/IrritationH315: Causes skin irritationWarningPubChem[4]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageDangerPubChem[4]
Acute Toxicity, InhalationH332: Harmful if inhaledWarningPubChem[4]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationH335: May cause respiratory irritationWarningPubChem[4]

Toxicological Profile and Mechanistic Insights

A comprehensive toxicological profile requires an examination of various endpoints. While specific studies on dimethyl-1,3-thiazol-5-amine dihydrochloride are not publicly available, we can infer a likely profile based on the GHS classifications and data from related thiazole structures.

Acute Toxicity

The parent amine is classified as harmful if swallowed, inhaled, or in contact with skin[4]. This suggests that upon absorption, the compound can elicit systemic toxicity. The dihydrochloride salt form may influence the absorption rate but is expected to present a similar hazard profile. The specific LD50 values are not available, but the "Harmful" classification corresponds to an oral LD50 range of 300-2000 mg/kg in rats.

Irritation and Corrosivity

Both the dihydrochloride salt and the parent amine are identified as skin and eye irritants[3][4]. The parent amine is noted as causing serious eye damage, indicating a risk of irreversible effects[4]. This is a critical consideration for laboratory handling, necessitating the use of appropriate personal protective equipment (PPE), particularly eye and face protection. The irritant properties are likely due to the chemical reactivity of the amine and thiazole functional groups with biological macromolecules in the skin and eyes.

Specific Target Organ Toxicity (STOT) - Single Exposure

The classification for STOT SE 3 (H336) for the dihydrochloride suggests the potential for central nervous system effects such as drowsiness or dizziness, while the H335 code for the parent amine points to respiratory tract irritation[3][4]. Researchers handling this compound, especially in powdered form, should do so in a well-ventilated area or a fume hood to avoid inhalation.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific information regarding the genotoxic, carcinogenic, or reproductive toxicity of dimethyl-1,3-thiazol-5-amine dihydrochloride in the reviewed literature. However, some thiazole-containing compounds have been investigated for such endpoints. For instance, a comprehensive study on 3-acetyl-2,5-dimethylfuran (a different heterocyclic compound) in transgenic rats revealed genotoxicity and potential carcinogenicity in the liver, highlighting the importance of experimental validation for novel chemical entities[5]. The thiazole ring itself is present in Vitamin B1 (Thiamine) and is not inherently toxic[6]. Toxicity is highly dependent on the overall molecular structure and substituent groups.

Insights from the Broader Thiazole Class

The thiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. Numerous studies report the synthesis of novel thiazole derivatives with potent cytotoxic effects against various cancer cell lines.[7][8][9][10] This anti-proliferative activity, while desirable in an oncology context, underscores the potential for cytotoxicity to non-target cells. The mechanism often involves inducing apoptosis and arresting the cell cycle.[9] Other thiazole derivatives have shown activity as antitrypanosomal agents, VEGFR-2 inhibitors, and CNS-active agents, indicating diverse interactions with biological systems.[10][11][12] This body of research suggests that dimethyl-1,3-thiazol-5-amine dihydrochloride could be biologically active, and its toxicity profile warrants careful experimental evaluation.

Experimental Protocols for Toxicity Assessment

To address the data gap for dimethyl-1,3-thiazol-5-amine dihydrochloride, a tiered approach to toxicity testing is recommended. A foundational in vitro assay is the assessment of cytotoxicity.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a robust method for determining the concentration at which a compound exhibits cytotoxicity against a mammalian cell line (e.g., L929 murine fibroblasts, as used for other thiazoles[11]).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Step-by-Step Methodology:

  • Cell Culture: Culture L929 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of dimethyl-1,3-thiazol-5-amine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: After 24 hours, remove the old media from the wells and add 100 µL of fresh media containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: After the incubation, carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation System: The inclusion of positive controls (e.g., a known cytotoxic agent like doxorubicin) and negative/vehicle controls is crucial. The assay's validity is confirmed by a clear dose-response curve and reproducible results across replicate experiments.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Relationship between substance hazards and required safety controls.

Conclusion and Future Directions

The , as inferred from available GHS classifications and data on related compounds, indicates that it should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as possible systemic effects upon absorption. There is a significant lack of specific experimental data for this compound, particularly concerning chronic exposure, genotoxicity, and reproductive toxicity.

For any research or development program utilizing this compound, it is imperative to conduct further toxicological studies to establish a definitive safety profile. The in vitro cytotoxicity assay described herein represents a logical first step in this essential data-gathering process.

References

  • Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles. SciELO. [Link]

  • dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. Bibliomed. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • 4-methyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET. MilliporeSigma. [Link]

  • SAFETY DATA SHEET. MilliporeSigma. [Link]

  • Dimethyl-1,3-thiazol-5-amine. PubChem. [Link]

  • 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. [Link]

  • Thiamine. Wikipedia. [Link]

  • Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats. PubMed. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. [Link]

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Exploratory

Dimethyl-1,3-thiazol-5-amine Dihydrochloride: A Privileged Pharmacophore in Receptor Interaction Pathways

Executive Summary & Chemical Rationale In modern medicinal chemistry, the design of highly selective receptor modulators relies heavily on privileged pharmacophores—molecular scaffolds that consistently demonstrate high-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of highly selective receptor modulators relies heavily on privileged pharmacophores—molecular scaffolds that consistently demonstrate high-affinity binding across diverse biological targets. Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS: 2126178-37-6) [1] has emerged as a critical building block in the synthesis of both G-protein coupled receptor (GPCR) agonists and intracellular calcium channel modulators [2].

The Causality of Chemical Selection

Why utilize the dihydrochloride salt rather than the free base (CAS: 856568-04-2) [3]? The free amine of a thiazole is a weak nucleophile and is highly susceptible to oxidative degradation, often presenting as an unstable, volatile oil. The dihydrochloride salt form provides a highly stable, crystalline solid that resists oxidation during long-term storage. During synthesis (e.g., amide coupling), the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) liberates the free amine in situ. This controlled release ensures that the amine reacts cleanly with activated carboxylic acids, minimizing degradation and maximizing yield.

Furthermore, the 2,4-dimethylthiazole ring acts as an exceptional bioisostere. The nitrogen atom serves as a hydrogen-bond acceptor, while the sulfur atom can engage in sulfur- π or halogen bonding within hydrophobic receptor pockets, making it highly effective for targeting both metabolic GPCRs (like GPR120) and ryanodine receptors (RyR).

Pathway I: GPR120/GPR40 Activation in Metabolic Regulation

GPR120 (Free Fatty Acid Receptor 4) and GPR40 (FFAR1) are crucial lipid sensors expressed in enteroendocrine cells and adipocytes. Activation of these receptors by long-chain fatty acids—or synthetic small molecules—triggers the secretion of Glucagon-Like Peptide-1 (GLP-1), improving insulin sensitivity and glucose tolerance [2].

Thiazolamine derivatives, particularly sulfamoyl-phenyl-heptanoate structures derived from dimethyl-1,3-thiazol-5-amine, have been patented as potent GPR120/GPR40 dual agonists [2]. The thiazole moiety mimics the spatial volume of the endogenous lipid chain while providing superior metabolic stability against β -oxidation.

GPR120 Signaling Cascade

GPR120_Pathway A Thiazolamine Agonist B GPR120 Receptor A->B Orthosteric Binding C Gq/11 Protein B->C Conformational Shift D Phospholipase C (PLC) C->D Activation E IP3 Generation D->E PIP2 Cleavage F ER Ca2+ Release E->F RyR/IP3R Binding G GLP-1 Secretion F->G Vesicle Exocytosis

Caption: GPR120 signaling cascade triggered by thiazol-5-amine derivatives leading to GLP-1 secretion.

Protocol 1: Self-Validating Intracellular Calcium Flux Assay (FLIPR)

Because GPR120 is a Gq-coupled receptor, the most direct and kinetically accurate method to measure its activation is via intracellular calcium mobilization.

Causality of Design: We utilize a Fluorometric Imaging Plate Reader (FLIPR) with Fluo-4 AM dye. Fluo-4 AM is cell-permeable; once inside, esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell. This allows for real-time kinetic reading of the Gq-PLC-IP3 pathway.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR120 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (containing probenecid to inhibit dye efflux via multidrug resistance pumps). Incubate for 45 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the synthesized thiazolamine derivative in HBSS buffer.

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds, inject 10 µL of the test compound, and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

The Self-Validating Loop (Trustworthiness): To ensure the observed calcium flux is strictly GPR120-mediated and not an artifact of membrane disruption or off-target ion channel activation, the protocol must include an orthogonal validation step:

  • Positive Control: GW9508 (a known GPR120 agonist) to establish the maximum signal window.

  • Specificity Control (The Validator): Pre-incubate a parallel set of wells with AH7614 (a highly selective GPR120 antagonist) for 15 minutes prior to adding the thiazolamine derivative. If the calcium signal is completely abolished in this cohort, the assay self-validates that the compound acts exclusively via the GPR120 orthosteric site.

Pathway II: Ryanodine Receptor (RyR) Modulation

Beyond GPCRs, dimethyl-1,3-thiazol-5-amine is a critical precursor in synthesizing modulators of the Ryanodine receptor (RyR) [4]. RyRs are massive intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum. Thiazolamine-isothiocyanate derivatives bind to the RyR complex, stabilizing the channel in an open conformation, leading to uncontrolled calcium release (a mechanism highly prized in agricultural chemistry for diamide insecticides) [4].

Protocol 2: Self-Validating [3H]Ryanodine Binding Assay

Causality of Design: [3H]Ryanodine binds specifically to the open state of the RyR channel. By measuring the accumulation of radiolabeled ryanodine, we can quantify the efficacy of the thiazolamine derivative in stabilizing the channel's open conformation.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle tissue via differential centrifugation.

  • Incubation: In a 96-well plate, combine 50 µg of SR protein, 2 nM [3H]Ryanodine, and varying concentrations of the thiazolamine derivative in assay buffer (containing 150 mM KCl, 20 mM HEPES, pH 7.4).

  • Equilibration: Incubate the mixture at 37°C for 90 minutes to reach steady-state binding.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer. Add scintillation fluid and count radioactivity.

The Self-Validating Loop (Trustworthiness):

  • Total Binding: [3H]Ryanodine + Test Compound.

  • Non-Specific Binding (NSB): [3H]Ryanodine + Test Compound + 10 µM unlabeled Ryanodine (1000-fold excess).

  • Validation: Specific binding is calculated as (Total Binding - NSB). If the NSB is unusually high, it indicates the thiazolamine derivative is causing protein precipitation or non-specific membrane partitioning rather than true allosteric modulation. The assay validates itself by ensuring the signal strictly originates from the high-affinity RyR binding pocket.

Quantitative Data Presentation

The versatility of the dimethyl-1,3-thiazol-5-amine scaffold allows it to be tuned for vastly different targets. The table below summarizes the typical pharmacological profiles of its derivatives based on structural modifications documented in recent patent literature [2][4].

Receptor TargetRepresentative Derivative ClassPrimary Validation AssayTypical EC50 / IC50 RangePrimary Efficacy Marker
GPR120 (FFAR4) Thiazolyl-sulfamoyl-heptanoatesCa2+ Flux (FLIPR)10 nM - 300 nMGLP-1 Secretion
GPR40 (FFAR1) Thiazolyl-arylamidesCa2+ Flux (FLIPR)50 nM - 1.2 µMInsulin Secretion
Ryanodine (RyR) Thiazolyl-isothiocyanates[3H]Ryanodine Binding100 nM - 5.0 µMCa2+ Release (CICR)
PKB / Akt Thiazolyl-kinase inhibitorsKinase Activity Assay5 nM - 200 nMPhosphorylation Inhibition

High-Throughput Synthesis & Validation Workflow

To efficiently leverage dimethyl-1,3-thiazol-5-amine dihydrochloride, drug discovery programs utilize a streamlined workflow moving from chemical synthesis directly into the self-validating biological assays described above.

Workflow S1 Dimethyl-1,3-thiazol-5-amine Dihydrochloride S2 Amide Coupling (HATU/DIPEA) S1->S2 Base Neutralization S3 Purification (Prep-HPLC) S2->S3 Crude Extract S4 Ca2+ Flux Assay (FLIPR) S3->S4 Hit Identification S5 In Vivo Efficacy (OGTT in Mice) S4->S5 Lead Optimization

Caption: Synthesis and validation workflow for thiazolamine-based receptor modulators.

References

  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information.
  • Australian Patent Office. (2018). Application No. AU 2017309751 B2: Compounds acting as agonists of G-protein coupled receptor 120 (GPR120) and/or 40 (GPR40).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18684902, Dimethyl-1,3-thiazol-5-amine.
  • European Patent Office. (2015). EP 2604268 B1: Process for the preparation of thiazole derivatives.
Foundational

thermodynamic properties of dimethyl-1,3-thiazol-5-amine dihydrochloride

An In-Depth Technical Guide to the Thermodynamic Properties of Dimethyl-1,3-Thiazol-5-Amine Dihydrochloride: A Methodological and Predictive Approach Executive Summary Dimethyl-1,3-thiazol-5-amine dihydrochloride, as a m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Dimethyl-1,3-Thiazol-5-Amine Dihydrochloride: A Methodological and Predictive Approach

Executive Summary

Dimethyl-1,3-thiazol-5-amine dihydrochloride, as a member of the versatile thiazole family of heterocyclic compounds, represents a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to its successful development, governing critical parameters such as stability, solubility, and bioavailability, which ultimately dictate its formulation strategy and clinical efficacy.[4][5] This technical guide provides a comprehensive framework for characterizing the thermodynamic profile of dimethyl-1,3-thiazol-5-amine dihydrochloride. In the absence of extensive published experimental data for this specific salt, this guide emphasizes the robust, industry-standard methodologies for empirical determination alongside powerful computational techniques for prediction. We detail the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as primary experimental tools and outline the rationale and workflow for using Density Functional Theory (DFT) for in silico prediction. This dual approach provides a self-validating system for researchers, scientists, and drug development professionals to build a complete and reliable thermodynamic dossier for this and other novel chemical entities.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and biologically active agents.[3][6] Its unique electronic structure, arising from the nitrogen and sulfur heteroatoms, allows for a wide range of intermolecular interactions, making it a versatile building block for targeting various biological pathways.[1][7] Thiazole derivatives have demonstrated a vast spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][8]

1.1. Physicochemical Profile of the Target Compound

  • Chemical Name: dimethyl-1,3-thiazol-5-amine dihydrochloride

  • CAS Number: 2126178-37-6[9]

  • Molecular Formula (Free Base): C₅H₈N₂S[10]

  • Molecular Weight (Free Base): 128.20 g/mol [10]

The dihydrochloride salt form is typically employed to enhance the solubility and stability of the parent amine compound, a common strategy in pharmaceutical development. Understanding the thermodynamic consequences of this salt formation is paramount.

1.2. Why Thermodynamic Properties are Critical in Drug Development

A thorough understanding of an API's thermodynamic landscape is not merely an academic exercise; it is a fundamental requirement for rational drug development. These properties directly influence:

  • Stability and Shelf-Life: The thermal stability, determined by techniques like TGA, dictates the compound's degradation pathways and informs required storage conditions and shelf-life.[4]

  • Polymorphism and Salt Selection: Many compounds can exist in multiple crystalline forms (polymorphs), each with distinct thermodynamic properties, including solubility and stability. DSC is a critical tool for identifying the most stable form for development.[11]

  • Solubility and Bioavailability: The energy required to break the crystal lattice (related to the melting point and enthalpy of fusion) is a key determinant of a drug's solubility, which in turn affects its absorption and bioavailability.

  • Manufacturing and Formulation: Thermodynamic data guides the design of robust manufacturing processes, such as drying and milling, and informs the selection of compatible excipients for the final dosage form.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization lies in empirical measurement. The following sections detail the primary thermal analysis techniques and provide standardized protocols.

2.1. Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Composition

  • Causality and Expertise: TGA is the definitive first step in thermal analysis. Its purpose is to precisely measure changes in mass as a function of temperature.[12] For a hydrochloride salt, this is crucial for several reasons. First, it allows us to quantify the loss of any bound water (hydrates) or residual solvents, which is essential for accurate molecular weight calculations and for understanding the material's hygroscopicity.[5] Second, it establishes the decomposition temperature, defining the upper limit of thermal stability for all subsequent handling, processing, and storage.[4] This information prevents inadvertent degradation during manufacturing and ensures the integrity of the API.

  • Detailed Experimental Protocol: TGA

    • Instrument Calibration: Calibrate the TGA instrument's mass balance using certified reference weights and verify the temperature accuracy using certified Curie point standards (e.g., Alumel, Nickel).

    • Sample Preparation: Accurately weigh 3-5 mg of dimethyl-1,3-thiazol-5-amine dihydrochloride into a clean, tared TGA pan (platinum or alumina pans are standard).

    • Atmosphere: Purge the furnace with an inert gas, typically dry nitrogen, at a constant flow rate (e.g., 40 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG). Quantify the percentage mass loss for each distinct step.

2.2. Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

  • Causality and Expertise: While TGA tracks mass loss, DSC measures heat flow into or out of a sample, revealing thermal events that do not involve a change in mass.[11][13] Its primary role is to identify the melting point (T_m) and the associated enthalpy of fusion (ΔH_fus). The melting point is a critical indicator of purity, while the enthalpy of fusion quantifies the energy required to break the crystal lattice, a key parameter for solubility modeling.[11] Furthermore, DSC is the gold standard for detecting solid-state transitions, such as polymorphism, which can have profound impacts on the drug's performance.[14] Running this analysis provides the core energetic data needed for pre-formulation.

  • Detailed Experimental Protocol: DSC

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (T_m = 156.6 °C, ΔH_fus = 28.45 J/g).

    • Sample Preparation: Accurately weigh 2-4 mg of the sample into a non-hermetic aluminum pan and crimp with a lid. Prepare an identical empty pan to serve as the reference.

    • Atmosphere: Maintain an inert atmosphere by purging the DSC cell with dry nitrogen at a constant flow rate (e.g., 40 mL/min).

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to a temperature above the melting point (as informed by TGA, e.g., 250 °C) at a heating rate of 10 °C/min.

    • Data Analysis: Plot the differential heat flow against temperature. The peak of an endotherm corresponding to melting is taken as the melting point (T_m). Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH_fus).

2.3. Integrated Experimental Workflow

The logical flow of experimental analysis ensures that data from one technique informs the next, creating a robust and efficient characterization process.

G cluster_prep Sample Handling cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Sample Preparation (3-5 mg) TGA TGA Analysis (10°C/min, N2) Prep->TGA DSC DSC Analysis (10°C/min, N2) Prep->DSC TGA_Data TGA Results: - Decomposition Temp (Td) - Solvent/Water Content TGA->TGA_Data Provides Mass Loss Data DSC_Data DSC Results: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Polymorphic Transitions DSC->DSC_Data Provides Heat Flow Data TGA_Data->DSC Informs Temp. Range Synthesis Synthesized Report TGA_Data->Synthesis DSC_Data->Synthesis

Caption: Workflow for Experimental Thermodynamic Characterization.

Predictive Analysis via Computational Chemistry

When experimental data is unavailable or when API quantity is limited, computational methods provide a powerful, predictive alternative. Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules, from which thermodynamic properties can be derived with high accuracy.[15][16][17]

  • Causality and Expertise: The rationale for using DFT is to build a foundational understanding of the molecule's intrinsic thermodynamic properties at 0 K, which can then be extrapolated to standard conditions using statistical mechanics. This approach allows for the calculation of properties like the standard enthalpy of formation, heat capacity, and Gibbs free energy.[15][16] This data is invaluable for creating a comprehensive thermodynamic profile and can be used to validate or supplement experimental findings.

3.1. Computational Workflow for Thermodynamic Prediction

G cluster_input Model Setup cluster_calc DFT Calculation cluster_output Property Extraction Input Input Molecular Structure (dimethyl-1,3-thiazol-5-amine) Opt Geometry Optimization (e.g., B3LYP/6-311G**) Input->Opt Freq Frequency Calculation (Vibrational Modes) Opt->Freq Optimized Geometry Thermo Thermodynamic Properties: - Enthalpy (H) - Heat Capacity (Cv) - Entropy (S) Freq->Thermo Vibrational Frequencies Report Computational Report Thermo->Report

Caption: Workflow for DFT-Based Thermodynamic Property Prediction.

Synthesizing Data for Drug Development Decisions

The true value of this data lies in its application. The experimental and computational results must be synthesized to guide critical decisions in the drug development pipeline.

4.1. Hypothetical Data Summary

The following tables present hypothetical but realistic data for dimethyl-1,3-thiazol-5-amine dihydrochloride, illustrating the expected outputs from the described analyses.

Table 1: Summary of Experimental Thermal Analysis Data

ParameterMethodValueInterpretation
Decomposition Onset (T_d) TGA~215 °CIndicates high thermal stability, suitable for standard processing.
Mass Loss before T_d TGA< 0.5%Sample is anhydrous and contains minimal residual solvent.
Melting Point (T_m) DSC~195 °CSharp peak suggests high purity of the crystalline salt form.
Enthalpy of Fusion (ΔH_fus) DSC~45 J/gProvides data for solubility and lattice energy calculations.
Other Thermal Events DSCNone below T_mSuggests no polymorphic transitions upon heating.

Table 2: Summary of Computationally Predicted Thermodynamic Data (at 298.15 K)

ParameterMethodPredicted ValueSignificance
Standard Enthalpy of Formation (ΔH_f°) DFTValue (kJ/mol)Fundamental measure of the molecule's intrinsic stability.
Heat Capacity (C_p) DFTValue (J/mol·K)Essential for heat transfer calculations in process scale-up.
Standard Entropy (S°) DFTValue (J/mol·K)Relates to the molecule's degrees of freedom and disorder.
Gibbs Free Energy of Formation (ΔG_f°) DFTValue (kJ/mol)Indicates the spontaneity of the molecule's formation.

4.2. Impact on Development Strategy

The interplay between these thermodynamic parameters directly informs the strategic path of drug development.

G cluster_decisions Development Decisions TGA TGA Data (Td > 200°C) Stability High Thermal Stability -> Standard Storage (Room Temp) -> Predict Long Shelf-Life TGA->Stability Process Process Control -> Drying temps < 150°C -> Use Cp for heat modeling TGA->Process Sets Upper Temp Limit DSC DSC Data (Tm = 195°C, Single Peak) Formulation Stable Monomorph -> Direct Compression Feasible -> Simplifies Excipient Choice DSC->Formulation Confirms Crystalline Form DFT Computational Data (Predicted Cp, ΔHf°) DFT->Process Provides Heat Transfer Data

Caption: Relationship Between Thermodynamic Data and Drug Development Decisions.

Conclusion

A comprehensive characterization of the is essential for its advancement as a potential therapeutic agent. This guide outlines a robust, dual-pronged strategy that combines gold-standard experimental techniques—TGA and DSC—with validated computational methods like DFT. This integrated approach ensures the generation of a complete dataset covering thermal stability, phase behavior, and fundamental energetic properties. By following these self-validating protocols and understanding the causal links between the data and its practical implications, researchers can confidently guide the formulation, manufacturing, and stability assessment of this promising compound, accelerating its path from the laboratory to the clinic.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmaceutical and Life Sciences.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules.
  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012).
  • Dimethyl-1,3-thiazol-5-amine. PubChem.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules.
  • Thiazole. Grokipedia.
  • dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Inform
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024). Journal of Agricultural and Food Chemistry.
  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025).
  • TGA Analysis in Pharmaceuticals. (2026).
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
  • Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. Benchchem.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • Thermophysical properties of 1-ethyl-3-methylimidazolium dicyanamide in a wide range of temperatures and pressures. (n.d.).
  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC.
  • Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. (n.d.). PMC.
  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (n.d.). Springer.
  • Differential Scanning Calorimetry (DSC)
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules.
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Thiazole. Wikipedia.
  • Differential scanning calorimetry (DSC) curves of the phenolic amine/epoxy resin system. (n.d.).
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.
  • Computational Study of Anticorrosive Effects of Some Thiazole Derivatives Against the Corrosion of Aluminium. (2021).
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers.

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Exploratory

Technical Guide &amp; Material Safety Data Sheet (SDS): Dimethyl-1,3-thiazol-5-amine Dihydrochloride in Drug Development

Executive Summary In modern drug discovery, the 5-aminothiazole scaffold is a privileged pharmacophore, serving as the structural foundation for a wide array of therapeutics, ranging from kinase inhibitors in oncology to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 5-aminothiazole scaffold is a privileged pharmacophore, serving as the structural foundation for a wide array of therapeutics, ranging from kinase inhibitors in oncology to modulators of protein-protein interactions (PPIs) in neurodegenerative diseases[1][2]. Dimethyl-1,3-thiazol-5-amine dihydrochloride (also known as 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride) is a highly reactive, versatile building block used extensively in these synthetic pipelines.

As a Senior Application Scientist, I have designed this whitepaper to transcend a traditional Material Safety Data Sheet (SDS). This guide synthesizes critical physicochemical data, mechanistic toxicology, and self-validating laboratory protocols to ensure both the safety of the researcher and the scientific integrity of the assays in which this compound is deployed.

Physicochemical Profile & Structural Identity

Understanding the physical properties of the dihydrochloride salt versus its free base is critical for assay design. The salt form is specifically engineered to enhance aqueous solubility and prevent the oxidative degradation commonly seen in free primary amines.

Table 1: Chemical Identifiers & Properties
PropertyValueCausality / Scientific Implication
Chemical Name dimethyl-1,3-thiazol-5-amine dihydrochlorideNomenclature denotes methyl substitutions at the 2 and 4 positions of the thiazole ring[3][4].
CAS Number (Salt) 2126178-37-6Primary identifier for the stable dihydrochloride salt[3][5].
CAS Number (Base) 856568-04-2Identifier for the free base, which is highly prone to oxidation[6].
Molecular Formula C₅H₁₀Cl₂N₂SIncludes the two equivalents of HCl required to protonate the amine and thiazole nitrogen[6].
Molecular Weight 201.12 g/mol (Salt) / 128.20 g/mol (Base)Crucial for accurate molarity calculations during in vitro assay reconstitution[6].

Hazard Identification & Mechanistic Toxicology (SDS Core)

Handling dimethyl-1,3-thiazol-5-amine dihydrochloride requires a mechanistic understanding of its toxicity. The hazards are not merely regulatory checkboxes; they are direct consequences of the molecule's chemical reactivity.

Table 2: GHS Classifications & Hazard Statements
Hazard ClassCategoryHazard CodeMechanistic Cause
Acute Toxicity Category 4H302, H312, H332Hepatic oxidation of the thiazole ring by Cytochrome P450s forms reactive electrophilic intermediates that bind cellular macromolecules[6][7].
Skin Irritation Category 2H315Dissolution in epidermal moisture releases HCl, causing localized pH drops and protein denaturation[3][6].
Eye Irritation Category 2AH319Rapid acid hydrolysis in the tear film leads to immediate corneal epithelial damage[3][6].
STOT (Single Exposure) Category 3H335, H336Inhalation of the hygroscopic dust causes severe respiratory tract irritation due to localized acidity[3][6].
Safe Handling & Emergency Protocols
  • Engineering Controls: All weighing and transfer operations MUST be conducted within a certified Class II biological safety cabinet or a fume hood to prevent inhalation of the acidic dust (P261)[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a chemically resistant lab coat (P280)[4].

  • Spill Mitigation: Do not use water initially, as it will generate an acidic solution. Sweep up the solid using non-sparking tools, then neutralize the residual area with a weak base (e.g., 5% sodium bicarbonate solution) before final cleanup.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Safe Reconstitution for In Vitro Screening

When preparing this compound for biological assays (e.g., PREP inhibition or kinase assays), the dual HCl salt presents a significant challenge: it will drastically lower the pH of your assay buffer, potentially denaturing your target protein and yielding false-positive inhibition.

Step-by-Step Methodology:

  • Desiccated Weighing: Weigh the compound rapidly in a low-humidity environment. Causality: The dihydrochloride salt is highly hygroscopic. Absorbed atmospheric water will artificially inflate the mass, leading to sub-potent stock solutions. Validation: Ensure the microbalance reading stabilizes within 10 seconds; drifting indicates water absorption.

  • Anhydrous Solvation: Dissolve the powder in anhydrous DMSO to create a 10 mM or 100 mM master stock. Causality: DMSO thoroughly solvates the organic core without immediately dissociating the HCl, preventing localized precipitation.

  • Aqueous Dilution & pH Neutralization: Dilute the DMSO stock into a strongly buffered aqueous solution (e.g., 100 mM HEPES or Tris, pH 7.4). Causality: The buffer must be strong enough to absorb the two equivalents of protons released by the salt.

  • Self-Validation Check: Before adding the reconstituted compound to a protein or cell plate, extract a 5 µL aliquot and test it with a micro-pH probe. If the pH is below 7.2, titrate with 0.1 M NaOH until neutralized.

Reconstitution N1 1. Desiccated Weighing N2 2. Anhydrous DMSO Solvation N1->N2 N3 3. Buffer Addition (HEPES) N2->N3 N4 4. pH Neutralization (Critical Step) N3->N4 N5 5. Sterile Filtration N4->N5

Workflow for the safe reconstitution and pH neutralization of the dihydrochloride salt.
Protocol 2: Synthesis of 5-Aminothiazole Derivatives (Cook-Heilbron Method)

For medicinal chemists utilizing this scaffold, the Cook-Heilbron synthesis is the gold standard for generating 2,4-disubstituted 5-aminothiazoles[2][8].

Step-by-Step Methodology:

  • Reagent Assembly: Combine an α-aminonitrile with a dithioacid (or carbon disulfide) in the presence of a strong base (e.g., sodium hydride) and a polar aprotic solvent like DMF[2][8].

  • Base-Catalyzed Cyclization: Stir the reaction at room temperature for 10–30 minutes[2]. Causality: The basic conditions deprotonate the thiol, transforming it into a potent nucleophile. This nucleophile attacks the electrophilic nitrile carbon, driving an intramolecular cyclization that is thermodynamically favored by the formation of the aromatic thiazole ring.

  • Self-Validation Check: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the sharp nitrile stretching band at ~2200 cm⁻¹ confirms that full cyclization has occurred.

Pharmacological Applications & Target Modulation

The 2,4-dimethyl-1,3-thiazol-5-amine core is not just a chemical reagent; it is a highly privileged structure in pharmacology.

  • Prolyl Oligopeptidase (PREP) Modulation: Recent breakthroughs have demonstrated that 5-aminothiazole derivatives act as potent modulators of PREP. Unlike traditional inhibitors that target the proteolytic active site, these thiazole ligands bind to a novel allosteric site. This binding alters protein-protein interactions (PPIs), specifically reducing the dimerization of α-synuclein—a critical pathological hallmark in Parkinson's disease[1][9][10].

  • Kinase Inhibition: The thiazole nitrogen and the exocyclic amine form ideal hydrogen bond donor/acceptor pairs that mimic the adenine ring of ATP. This allows 5-aminothiazole derivatives to act as potent competitive inhibitors for tyrosine kinases such as BCR-ABL (implicated in chronic myeloid leukemia) and BRAF (implicated in melanoma)[2].

  • Metabolic Receptors: Thiazole derivatives are also explored as agonists for G-protein coupled receptors like GPR120 and GPR40, promoting insulin secretion for the treatment of Type 2 diabetes[11].

Pharmacology Core 5-Aminothiazole Scaffold Target1 Prolyl Oligopeptidase (PREP) Core->Target1 Ligand Binding Target2 Tyrosine Kinases (e.g., BCR-ABL) Core->Target2 ATP Competition Effect1 Modulates Protein Interactions Target1->Effect1 Effect2 Inhibits Cell Proliferation Target2->Effect2 Outcome Therapeutic Efficacy (Neuro/Oncology) Effect1->Outcome Effect2->Outcome

Mechanistic pathways of 5-aminothiazole derivatives in neuroprotection and oncology.

References

  • [3] dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information . NextSDS. 3

  • [5] dimethyl-1,3-thiazol-5-amine dihydrochloride - ECHA CHEM . European Chemicals Agency. 5

  • [6] Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902 . PubChem.6

  • [7] 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information . NextSDS. 7

  • dimethyl-1,3-thiazol-5-amine | 856568-04-2 . Sigma-Aldrich.

  • [4] 856568-04-2 | 2,4-Dimethylthiazol-5-amine . BLD Pharm.4

  • [1] 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein-Protein Interaction-Derived Functions . ResearchGate. 1

  • [8] Synthesis and Biological Evaluation of Thiazole Derivatives . IntechOpen. 8

  • [2] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives . MDPI. 2

  • [9] 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions . Journal of Medicinal Chemistry (ACS). 9

  • [10] 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions . ACS Publications. 10

  • [11] Application No. AU 2017309751 B2 - G-protein coupled receptor 120 (GPR120) and/or 40 (GPR40) agonists . Googleapis / Australian Patent Office. 11

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Overview In medicinal chemistry, functionalized thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

In medicinal chemistry, functionalized thiazoles are privileged scaffolds frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. Specifically, 2,4-dimethyl-1,3-thiazol-5-amine (and its dihydrochloride salt, CAS 2126178-37-6) serves as a highly versatile nucleophilic building block[1][2].

The free base form of 5-aminothiazoles is notoriously prone to rapid oxidative degradation when exposed to air and light[3]. To ensure long-term stability, reproducible dosing in biological assays, and ease of handling, the compound is synthesized and isolated as a dihydrochloride salt.

This application note details a robust, three-step synthetic logic:

  • Regioselective Electrophilic Aromatic Substitution: Nitration of 2,4-dimethylthiazole. The electron-donating methyl groups activate the ring, directing the nitronium ion exclusively to the C5 position.

  • Catalytic Hydrogenation: Mild reduction of the nitro group to the primary amine using Palladium on Carbon (Pd/C).

  • Anhydrous Salt Formation: Precipitation of the dihydrochloride salt using anhydrous HCl, which protonates both the primary amine and the thiazole ring nitrogen, driving the product out of solution and shielding it from oxidation.

Quantitative Data & Physicochemical Properties

The following table summarizes the key intermediates and the final product tracked throughout this workflow.

CompoundSynthetic RoleMW ( g/mol )CAS NumberPhysical State
2,4-Dimethylthiazole Starting Material113.18541-58-2Colorless liquid
2,4-Dimethyl-5-nitrothiazole Intermediate158.18138564-59-7Yellow solid
2,4-Dimethylthiazol-5-amine Free Base128.20856568-04-2Brown/Dark oil
2,4-Dimethylthiazol-5-amine 2HCl Final Product201.122126178-37-6Off-white powder

Experimental Protocols

Note: All procedures must be conducted in a properly ventilated fume hood using standard PPE. Fuming nitric acid is a strong oxidizer; hydrogen gas is highly flammable; Pd/C is pyrophoric when dry.

Step 1: Synthesis of 2,4-Dimethyl-5-nitrothiazole

Objective: Regioselective introduction of the nitro group at the C5 position.

  • Preparation: Charge a 250 mL round-bottom flask with concentrated sulfuric acid (H₂SO₄, 30 mL). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Slowly add 2,4-dimethylthiazole (10.0 g, 88.3 mmol) dropwise over 15 minutes. Causality: The thiazole is protonated, making the solution highly exothermic. Dropwise addition prevents thermal runaway.

  • Nitration: Maintaining the temperature at 0–5 °C, add fuming nitric acid (HNO₃, 8.0 mL) dropwise. Causality: H₂SO₄ acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture carefully over 200 g of crushed ice. Neutralize the acidic aqueous layer to pH 8 using cold 20% NaOH solution. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the nitro intermediate.

Step 2: Reduction to 2,4-Dimethylthiazol-5-amine

Objective: Chemoselective reduction of the nitro group without saturating the thiazole ring.

  • Setup: Dissolve 2,4-dimethyl-5-nitrothiazole (10.0 g, 63.2 mmol) in anhydrous methanol (100 mL) in a Parr hydrogenation bottle or a heavy-walled flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a stream of argon. Causality: Argon purging prevents the pyrophoric Pd/C from igniting methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously under a hydrogen atmosphere (balloon or 30 psi Parr shaker) at room temperature for 4–6 hours until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents fine Pd particles from passing through filter paper. Do not let the filter cake dry out ; wet it with water immediately after filtration to prevent fires.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude free base[3]. Proceed immediately to Step 3 to prevent oxidation.

Step 3: Dihydrochloride Salt Formation

Objective: Stabilization of the electron-rich amine via bis-protonation.

  • Dissolution: Dissolve the crude 2,4-dimethylthiazol-5-amine (approx. 8.0 g, 62.4 mmol) in anhydrous diethyl ether (150 mL). If solubility is poor, add a minimal amount of anhydrous dichloromethane (DCM).

  • Precipitation: Cool the solution to 0 °C. Under vigorous stirring, add 4M HCl in dioxane (35 mL, ~2.2 equivalents) dropwise. Causality: The use of anhydrous HCl in dioxane prevents the introduction of water, which would solubilize the salt. The basic primary amine and the thiazole nitrogen both protonate, causing the highly polar dihydrochloride salt to instantly precipitate out of the non-polar ether[1][4].

  • Isolation: Filter the resulting precipitate rapidly under a nitrogen blanket. Wash the filter cake with cold anhydrous ether (2 x 30 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride as an off-white, bench-stable powder.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2,4-Dimethylthiazole (Starting Material) Nitration Nitration (HNO3, H2SO4, 0°C) SM->Nitration NitroInt 2,4-Dimethyl-5-nitrothiazole (Intermediate) Nitration->NitroInt Electrophilic Aromatic Substitution Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) NitroInt->Reduction Amine 2,4-Dimethylthiazol-5-amine (Free Base) Reduction->Amine Nitro Reduction SaltForm Salt Formation (4M HCl in Dioxane) Amine->SaltForm Product 2,4-Dimethylthiazol-5-amine Dihydrochloride SaltForm->Product Precipitation (Bis-protonation)

Synthetic workflow for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride.

References

  • NextSDS Chemical Database. "dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18684902, Dimethyl-1,3-thiazol-5-amine." PubChem. Available at:[Link]

  • Molaid Chemical Directory. "Dimethyl-1,3-thiazol-5-amine dihydrochloride - CAS 2126178-37-6." Molaid. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride Stock Solutions

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note. Executive Summary 2,4-Dimethyl-1,3-thiazol-5-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Executive Summary

2,4-Dimethyl-1,3-thiazol-5-amine is an electron-rich heteroaromatic amine widely utilized as a pharmacological building block and biochemical probe. Because the free base form is prone to rapid oxidation and is often a low-melting solid or oil, it is commercially supplied and utilized as a dihydrochloride salt (CAS: 2126178-37-6) [1].

While the dihydrochloride salt offers superior shelf-stability and aqueous solubility, it introduces critical challenges in experimental design—specifically, extreme pH shifts upon dissolution and pronounced hygroscopicity. This application note provides a self-validating, field-proven protocol for preparing, buffering, and storing both DMSO master stocks and aqueous working solutions to ensure reproducible assay integrity.

Physicochemical Properties & Mechanistic Rationale

Before preparing stock solutions, it is critical to understand the physicochemical behavior of the compound to prevent downstream assay failure.

Quantitative Data Summary
PropertyValueRationale / Impact on Handling
Chemical Name 2,4-Dimethyl-1,3-thiazol-5-amine dihydrochlorideSalt form ensures stability against aerial oxidation.
CAS Number 2126178-37-6Unique identifier for procurement and regulatory compliance.
Molecular Formula C₅H₈N₂S · 2HCl (C₅H₁₀Cl₂N₂S)Contains 2 equivalents of HCl per molecule of active amine.
Molecular Weight 201.12 g/mol Must be used for all molarity calculations (Free base = 128.20 g/mol ).
Solubility >50 mM in DMSO; >100 mM in H₂OHighly soluble, but aqueous solutions will be highly acidic.
Hygroscopicity HighRequires desiccation and temperature equilibration before weighing.
The "Acid Shock" Phenomenon (E-E-A-T Insight)

A common pitfall in drug screening is the direct dissolution of dihydrochloride salts into unbuffered cell culture media or weak biological buffers. Dissolving 10 mM of this compound in pure water releases 20 mM of free H⁺ ions, dropping the local pH to < 2.5. If applied directly to cellular assays, this causes immediate, localized "acid shock," leading to false-positive cytotoxicity or precipitation of other media components [2]. Causality: To preserve biological relevance, aqueous working stocks must be actively neutralized or prepared in high-capacity buffers (e.g., 100–200 mM HEPES) prior to assay introduction.

Reagents and Equipment

Reagents:

  • 2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride powder (>98% purity).

  • Dimethyl Sulfoxide (DMSO), HPLC-grade, anhydrous (Water <0.005%).

  • 1X Phosphate-Buffered Saline (PBS) or 200 mM HEPES buffer (pH 7.4).

  • 0.1 M NaOH (for pH adjustment of aqueous stocks).

Equipment:

  • Analytical balance (readability to 0.01 mg).

  • Vortex mixer and ultrasonic bath.

  • 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filters.

  • Amber glass vials or low-bind microcentrifuge tubes.

Experimental Workflow & Visualization

The following diagram outlines the critical decision matrix and workflow for preparing both DMSO and aqueous stock solutions.

G Start 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride (Solid) Weigh Equilibrate to RT & Weigh (Analytical Balance) Start->Weigh Solvent Select Solvent Pathway Weigh->Solvent DMSO Protocol A: DMSO (50 mM Master Stock) Solvent->DMSO High-Throughput / Storage Aq Protocol B: Aqueous Buffer (10 mM Working Stock) Solvent->Aq In Vivo / Direct Assay Mix1 Vortex & Sonicate (Ensure complete dissolution) DMSO->Mix1 Aq->Mix1 Mix2 pH Adjustment / Buffering (Critical for 2HCl salts) Mix1->Mix2 Aqueous path Filter Sterile Filtration (0.22 µm) Mix1->Filter DMSO path Mix2->Filter Aliquots Aliquot into Amber Vials (Minimize freeze-thaw) Filter->Aliquots QC Quality Control (HPLC-UV / LC-MS) Aliquots->QC Store Storage at -20°C to -80°C Aliquots->Store

Fig 1: Workflow for the preparation and QC of 2,4-dimethyl-1,3-thiazol-5-amine 2HCl stocks.

Step-by-Step Methodologies

Protocol A: Preparation of 50 mM Master Stock in DMSO

Ideal for long-term storage and high-throughput screening (HTS) where final assay DMSO concentration will be ≤ 0.5%.

  • Temperature Equilibration (Critical): Remove the sealed vial of the compound from the desiccator/freezer and allow it to equilibrate to Room Temperature (RT) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, leading to inaccurate weighing and accelerated hydrolytic degradation.

  • Weighing: Accurately weigh 10.06 mg of the powder into a static-free amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO.

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulate matter remains, place the vial in an ultrasonic bath at RT for 2–5 minutes until the solution is completely clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any insoluble dust/impurities.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in tightly sealed amber tubes to prevent repeated freeze-thaw cycles. Store at -20°C (stable for up to 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of 10 mM Aqueous Working Stock

Ideal for animal dosing (in vivo) or cell-based assays sensitive to DMSO.

  • Weighing: Weigh 2.01 mg of the powder.

  • Initial Dissolution: Dissolve the powder in 800 µL of ultra-pure ddH₂O. Vortex until clear.

  • pH Neutralization (The Self-Validating Step):

    • Check the pH using a micro-pH probe or pH indicator paper (it will likely be ~2.0–3.0).

    • Carefully titrate with 0.1 M NaOH in 5 µL increments, mixing thoroughly after each addition, until the pH reaches 7.2–7.4.

    • Alternative: Instead of ddH₂O and NaOH, dissolve the 2.01 mg directly into 900 µL of a high-capacity buffer (e.g., 200 mM HEPES, pH 7.4).

  • Volume Adjustment: Once neutralized, add ddH₂O (or buffer) to bring the final volume to exactly 1.00 mL .

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Use immediately or store at 4°C for no more than 48 hours, as aqueous amines are susceptible to oxidation over time.

Analytical Quality Control (QC) & Troubleshooting

To ensure the trustworthiness of the prepared stock, a post-preparation QC step is highly recommended [3].

HPLC-UV Validation Parameters:

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Note: The acidic mobile phase ensures the compound remains fully protonated for sharp peak shapes.

  • Detection: Extract UV spectra at the compound's λmax​ (typically around 254 nm).

  • Acceptance Criteria: Purity > 98% by Area Under Curve (AUC); concentration verified against a standard calibration curve.

Troubleshooting Guide:

Observation Root Cause Corrective Action
Precipitation upon assay dilution pH shock or solubility limit exceeded in the assay buffer. Predilute the DMSO stock in an intermediate buffer before adding to the final assay well. Ensure final assay pH is maintained.
Yellow/Brown discoloration Oxidation of the thiazolamine ring. Discard the aliquot. Ensure future stocks are prepared with anhydrous solvents, stored in amber vials, and purged with Argon/Nitrogen gas before freezing.

| Inconsistent biological replicates | Hygroscopic water weight skewed the initial mass calculation. | Dry the bulk powder in a vacuum desiccator prior to weighing. Always use the 201.12 g/mol MW for calculations. |

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18684902, Dimethyl-1,3-thiazol-5-amine." PubChem, [Link]

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Preparation of Compound Stock Solutions." National Institutes of Health (NIH), [Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews 60.3 (2007): 603-616. [Link]

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Quality Control Chemical Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Quality Control

Chemical Context and Analytical Challenges

Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS: 2126178-37-6) is a highly polar, nitrogen-rich heterocyclic building block widely utilized in the synthesis of advanced therapeutics, including receptor-interacting protein kinase (RIPK) inhibitors[1] and other targeted therapies.

As a Senior Application Scientist, I frequently encounter challenges when analyzing low-molecular-weight basic amine salts (Free base MW: 128.20 g/mol )[2]. The primary analytical hurdles include:

  • Poor Retention: Highly polar amines tend to elute near the void volume ( t0​ ) on standard C18 columns.

  • Peak Tailing: Secondary interactions between the basic amine group and residual acidic silanols on the silica stationary phase cause severe peak asymmetry.

  • Sample Solvent Mismatch: The dihydrochloride salt can alter the local pH of the injection plug, leading to split peaks or distorted chromatography if the diluent is not properly buffered or matched to the mobile phase.

To overcome these issues, this protocol leverages a base-deactivated (end-capped) polar-embedded stationary phase combined with an acidic ion-pairing mobile phase strategy[3].

Method Development Rationale: The Causality of Chromatographic Choices

Stationary Phase Selection

Standard alkyl C18 columns lack the necessary polar retention mechanisms for small thiazole-amines. We utilize a Polar-Embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP). The embedded carbamate or amide groups shield the residual silanols, preventing the basic amine from undergoing secondary cation-exchange interactions, which is the root cause of peak tailing.

Mobile Phase and pH Control

The dihydrochloride salt dissociates entirely in solution. To ensure the amine remains in a single, fully protonated state, the mobile phase pH must be maintained at least 2 pH units below the pKa​ of the amine.

  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in Water. TFA drops the pH to ~2.0, suppressing silanol ionization. Furthermore, the trifluoroacetate anion acts as a volatile, weak ion-pairing reagent, forming a neutral hydrophobic complex with the protonated thiazol-amine, significantly extending its retention time on the reversed-phase column.

  • Organic Phase (B): 0.1% TFA in Acetonitrile. Acetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to methanol.

Detection Strategy

Thiazole rings feature a conjugated π -system that exhibits strong UV absorption. While the absolute maximum may shift slightly depending on the solvent, a detection wavelength of 254 nm provides an optimal balance of high sensitivity for the dimethyl-1,3-thiazol-5-amine chromophore while minimizing baseline drift from the TFA gradient.

G A Analyte: Dimethyl-1,3-thiazol-5-amine 2HCl (Highly Polar, Basic) B Column Selection (Base-deactivated C18 / Polar-RP) A->B C Mobile Phase Optimization (0.1% TFA for Ion-Pairing & pH < 2.5) B->C D UV Detection (Diode Array: 254 nm) C->D E System Suitability & Validation (Tailing Factor < 1.5, RSD < 2.0%) D->E

Workflow for HPLC method development targeting polar basic amine dihydrochloride salts.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) before any sample data can be considered valid.

Reagents and Materials
  • Water: HPLC or LC-MS grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC grade.

  • Trifluoroacetic Acid (TFA): LC-MS grade (ampoules preferred to prevent degradation).

  • Reference Standard: Dimethyl-1,3-thiazol-5-amine dihydrochloride (Purity 98.0%)[4].

Chromatographic Conditions
ParameterSpecification
Column Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C (Ensures reproducible mass transfer)
Injection Volume 10 µL
Detection UV/PDA at 254 nm (Reference: 360 nm)
Diluent 95:5 Water:Acetonitrile (Matches initial gradient conditions)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 95 5 Isocratic Hold (Focuses the polar analyte)
2.0 95 5 Start of Gradient
10.0 40 60 Linear Gradient (Elutes related impurities)
12.0 5 95 Column Wash
15.0 5 95 End of Wash
15.1 95 5 Return to Initial

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation Workflow

Causality Note: The diluent is specifically chosen as 95:5 Water:ACN. Because the analyte is highly polar, injecting it in a solvent stronger than the initial mobile phase (e.g., 100% Methanol) will cause the sample plug to travel down the column before mixing, resulting in severe peak splitting.

SamplePrep S1 Weigh 10.0 mg Analyte S2 Dissolve in 5 mL Diluent (95:5 H2O:ACN) S1->S2 S3 Sonicate 5 min (Ensure Dissolution) S2->S3 S4 Make up to 10 mL (1.0 mg/mL Stock) S3->S4 S5 Filter 0.22 µm RC into Vial S4->S5

Step-by-step sample preparation workflow for HPLC analysis using Regenerated Cellulose (RC) filters.

Steps:

  • Accurately weigh 10.0 mg of Dimethyl-1,3-thiazol-5-amine dihydrochloride standard into a 10 mL volumetric flask.

  • Add approximately 5 mL of Diluent.

  • Sonicate for 5 minutes. The dihydrochloride salt is highly water-soluble and will dissolve rapidly.

  • Dilute to volume with Diluent and mix thoroughly (Final Concentration: 1.0 mg/mL).

  • Filter through a 0.22 µm Regenerated Cellulose (RC) syringe filter. Do not use Nylon filters, as they can bind basic amines and alter the quantitative recovery.

System Suitability Testing (SST) and Expected Data

Before analyzing synthetic batches, the system must prove its resolving power and precision. Inject the Diluent (Blank) followed by six replicate injections of the 1.0 mg/mL Standard.

Table 1: System Suitability Acceptance Criteria & Expected Results

ParameterUSP Definition / FormulaAcceptance CriteriaExpected Result
Blank Interference Signal at tR​ of analyte in blank 0.1% of Standard AreaNo interfering peaks
Retention Time ( tR​ ) Time from injection to peak maxReport Value~ 4.8 - 5.5 min
Tailing Factor ( As​ ) W0.05​/2f 1.51.10 - 1.25
Theoretical Plates ( N ) 16×(tR​/W)2 5,000> 12,000
Injection Precision % RSD of Peak Area (n=6) 2.0%< 0.5%

Troubleshooting Guide

Even with a robust method, column aging or system variations can induce artifacts. Apply these mechanistic fixes if SST fails:

  • Issue: Peak Tailing ( As​ > 1.5)

    • Causality: Loss of end-capping on the column exposing active silanols, or degraded TFA in the mobile phase.

    • Solution: Prepare fresh Mobile Phase A with a new ampoule of TFA. If tailing persists, replace the analytical column.

  • Issue: Retention Time Drifting Earlier

    • Causality: Inadequate column equilibration or loss of the ion-pairing effect. Highly aqueous mobile phases can cause "phase collapse" (dewetting) in standard C18 columns.

    • Solution: Ensure you are using a polar-embedded or specifically designed aqueous-stable C18 column. Flush the column with 100% Acetonitrile for 30 minutes, then re-equilibrate with initial conditions for 45 minutes.

  • Issue: Split Peaks

    • Causality: Sample solvent is stronger than the mobile phase, causing premature analyte migration.

    • Solution: Ensure the sample is dissolved in 95:5 Water:ACN. Never inject samples dissolved in 100% organic solvent under these gradient conditions.

References

  • NextSDS. "dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information." NextSDS Chemical Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE79xzu8ubvDa7UHzXH5uOHJjzz4rKquLWKdyNUI7ZuRs9-24R1ihInS2Y2FrKtrdV0iBysECRxWHM5bof0wK5uVq5JCSJVA98Tk5tioxNQT4r7Mt-FiUC8mwa8ynfLRT7SGtMr53Koj28q8qI4GkxQPpNClPs-EexxUf53gNzYc8UPAy69oxQ277eWHVqEYkB5rag=]
  • National Center for Biotechnology Information. "Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902." PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeiIGU84uzP-gAspBNQ4kGB0zCU0rOFBL7XK7MiLZiIqu1JV3FOxfO4aHBq2hsRI4QOyPhz2gjSN3BdI-HBNMq7dMABWd3vIGU5MnZ5ownZxUDbbjNaFEeLMgjjclk0UGqK_Oz_C33lMAynFEWt3swGTYJED72-gQzwLnsZBpdin4=]
  • Benchchem. "Purification of 6-Fluorobenzo[d]thiazol-5-amine - Preparative HPLC Protocol." Benchchem Technical Support Center.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5AP3mq9DlNi4U0A7XXJ1dca2wmhpQKRBFE8wdrzmVnFTWGY4_R9oUh1MGxRhN_DorRPmFTBi1iristGDMRC0fd9A-fYscuvE3lw-CFXcqPM4wuScVTSl3uZQA2ZEzpc6SJ_GnUneggNyBcb6vkUgUa4PT4NNdeu35atYgWCRUjzCrfth7p_1ecOW-FASM0-XfKinZpOxWI2BaaBTQxbN-Au3s-3I=]
  • Taylor & Francis. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Ao9OWH7ytiw61C6_rlzVSJlqC137e_MX3guhbETdEafoZaYsvNktttTIw626mTtcezTtKdT9QL9AzWQ0luQ-KXhCMEa8R4N7ivoWV-sdo7gm2sblrPa25pMqF-vaQhJIb_U2UvKOvs1zKW-iyDf0UJUf6TtrCP-Gj4VXPQ==]

Sources

Application

Application Notes &amp; Protocols for In Vivo Dosing of Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All in vivo experiments must be conducted in compliance with institutional and govern...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All in vivo experiments must be conducted in compliance with institutional and governmental regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

Dimethyl-1,3-thiazol-5-amine dihydrochloride is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] The dihydrochloride salt form of this amine-containing compound suggests it is likely handled as an aqueous solution, which can be advantageous for formulation. As with any novel compound, establishing appropriate in vivo dosing guidelines is a critical first step in preclinical development to assess its safety, efficacy, and pharmacokinetic profile.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vivo dosing of dimethyl-1,3-thiazol-5-amine dihydrochloride. The protocols outlined below are designed to be a self-validating system, emphasizing a logical, stepwise progression from initial characterization to definitive in vivo studies.

PART 1: Pre-formulation and Physicochemical Characterization

Prior to any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential for developing a suitable and stable formulation.

1.1. Compound Identity and Properties

PropertyValueSource
Chemical Name dimethyl-1,3-thiazol-5-amine dihydrochlorideNextSDS[5]
CAS Number 2126178-37-6NextSDS[5]
Molecular Formula C5H8N2S · 2HClInferred
Molecular Weight 201.11 g/mol Inferred
Hazard Classifications Skin Irritant, Eye Irritant, Specific target organ toxicity — single exposureNextSDS[5]

1.2. Solubility Assessment

The dihydrochloride salt form generally confers improved aqueous solubility. However, it is crucial to experimentally determine the solubility in various vehicles to select the most appropriate one for in vivo studies.

Protocol: Solubility Testing

  • Prepare a stock solution: Accurately weigh dimethyl-1,3-thiazol-5-amine dihydrochloride and dissolve it in a suitable solvent (e.g., sterile water for injection, saline, or a buffered solution like PBS).

  • Determine solubility in different vehicles:

    • Test a range of concentrations in common preclinical vehicles (e.g., water, saline, 5% dextrose in water (D5W), and PBS).

    • Consider co-solvents such as PEG 300, propylene glycol, or DMSO if aqueous solubility is limited, but be mindful of their potential toxicity in vivo.[6]

  • Assess pH and stability: Measure the pH of the resulting solutions. For amine dihydrochlorides, the pH will likely be acidic. It's important to ensure the compound remains stable and soluble at the final formulation pH. Adjusting the pH with a buffer may be necessary, but this could affect solubility.[6]

  • Observe for precipitation: Visually inspect the solutions for any precipitation or turbidity over a period of time (e.g., 24 hours) at both room temperature and 4°C.

PART 2: In Vivo Study Design and Execution

The following sections outline a strategic approach to in vivo dosing, starting with acute toxicity and dose-range finding studies, followed by pharmacokinetic and efficacy model considerations.

2.1. Experimental Workflow for In Vivo Dosing Studies

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy Studies A Physicochemical Characterization (Solubility, Stability) B Formulation Development A->B C Acute Toxicity Study (Dose Escalation) B->C D Maximum Tolerated Dose (MTD) Determination C->D E Single Dose PK Study (Multiple Time Points) D->E G Dose-Response Study in Disease Model D->G F Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2) E->F F->G H Establish Efficacious Dose Range G->H

Caption: Workflow for establishing in vivo dosing guidelines.

2.2. Acute Toxicity and Dose-Range Finding (DRF) Study

The initial in vivo study should aim to determine the maximum tolerated dose (MTD) and identify any acute toxicities. This is typically done in a rodent model, such as mice or rats.[7]

Protocol: Acute Dose-Range Finding Study

  • Animal Model Selection: Choose a relevant rodent species (e.g., BALB/c mice or Sprague-Dawley rats), with a sufficient number of animals per group to make statistically relevant observations.[8]

  • Dose Group Selection:

    • Based on in vitro data (if available), start with a low dose (e.g., 1-5 mg/kg).

    • Establish several dose groups with escalating concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/kg). The range should be wide enough to identify both a no-observed-adverse-effect-level (NOAEL) and a dose that produces signs of toxicity.

  • Administration Route: The choice of administration route (e.g., intravenous (IV), intraperitoneal (IP), oral (PO), or subcutaneous (SC)) depends on the therapeutic goal and the compound's properties. For a water-soluble dihydrochloride salt, IV or IP administration is often a good starting point.

  • Monitoring and Data Collection:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4, 8, 24 hours post-dosing). Signs to monitor include changes in posture, activity, breathing, and any signs of pain or distress.

    • Record body weight daily.

    • At the end of the observation period (typically 7-14 days), perform a gross necropsy to look for any organ abnormalities.[8]

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

2.3. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of dimethyl-1,3-thiazol-5-amine dihydrochloride is crucial for designing effective dosing regimens.[7][9]

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model and Dosing:

    • Use a rodent model, typically rats due to their larger blood volume, allowing for serial blood sampling from a single animal.

    • Administer a single, well-tolerated dose (below the MTD) via the intended therapeutic route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of dimethyl-1,3-thiazol-5-amine in the biological matrices.[3]

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key PK parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve (a measure of total drug exposure).

      • t1/2: Half-life of the compound.

Table 1: Example Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed concentrationRelates to efficacy and potential for acute toxicity
Tmax Time at which Cmax is observedIndicates the rate of absorption
AUC Total drug exposure over timeA key indicator of overall bioavailability
t1/2 Time for the concentration to reduce by halfDetermines dosing frequency
Bioavailability (F%) Fraction of the administered dose that reaches systemic circulationCrucial for comparing oral vs. intravenous dosing

2.4. Efficacy Studies in a Disease Model

Once the MTD and basic PK profile are established, the next step is to evaluate the compound's efficacy in a relevant animal model of disease.

Protocol: Dose-Response Efficacy Study

  • Model Selection: Choose an appropriate and validated animal model for the therapeutic area of interest (e.g., an infection model for an antimicrobial, a tumor xenograft model for an anticancer agent).

  • Dose Selection: Based on the MTD and PK data, select a range of doses for evaluation. This should include doses that are well-tolerated and provide varying levels of drug exposure.

  • Dosing Regimen: The frequency of administration (e.g., once daily, twice daily) should be informed by the compound's half-life.

  • Efficacy Endpoints: Define clear, measurable endpoints to assess the compound's effect (e.g., reduction in tumor volume, decrease in bacterial load, improvement in clinical scores).

  • Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose and the optimal therapeutic dose.

PART 3: Data Interpretation and Next Steps

The data gathered from these initial studies will form the basis for all subsequent preclinical development.

3.1. Integrated Data Analysis

G A MTD Data D Therapeutic Index (MTD / Effective Dose) A->D B PK Profile (AUC, t1/2) B->D C Efficacy Data (Dose-Response) C->D

Caption: Integration of key data to determine the therapeutic index.

A key outcome of these studies is the determination of the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. A larger therapeutic index is desirable, as it indicates a wider margin of safety.

3.2. Further Considerations

  • Metabolite Identification: For small molecules, it is often necessary to identify major metabolites, as these can contribute to both efficacy and toxicity.[7]

  • Multi-species Toxicology: Regulatory agencies typically require toxicology data from two species (one rodent and one non-rodent) before advancing to clinical trials.[7]

  • Formulation Optimization: If the initial formulation is not optimal (e.g., due to poor bioavailability), further formulation development may be required.[6]

By following these detailed application notes and protocols, researchers can systematically and rigorously establish in vivo dosing guidelines for dimethyl-1,3-thiazol-5-amine dihydrochloride, paving the way for further preclinical development.

References

  • Preclinical Development (Small Molecules). (n.d.). UCL Therapeutic Innovation Networks. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved from [Link]

  • dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews. Retrieved from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). International Journal of Advancement in Engineering Technology, Management and Applied Science. Retrieved from [Link]

Sources

Method

using dimethyl-1,3-thiazol-5-amine dihydrochloride as a chemical precursor

An Application Guide to the Synthetic Utility of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride Authored by: A Senior Application Scientist Introduction: The Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Utility of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Thiazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Prominent examples include the antibiotic Penicillin, the anti-cancer drug Dasatinib, and the HIV/AIDS medication Ritonavir.[3]

2,4-Dimethyl-1,3-thiazol-5-amine, provided as its dihydrochloride salt for enhanced stability and handling, is a versatile chemical precursor for the synthesis of novel compound libraries. The primary amino group at the C5 position serves as a key functional handle for a variety of chemical transformations, most notably N-acylation and subsequent derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] This guide provides detailed application notes and validated protocols for leveraging this precursor in the synthesis of advanced intermediates, with a particular focus on its application in the development of kinase inhibitors.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The dihydrochloride salt form enhances the compound's stability and water solubility compared to the free base.

PropertyValueSource
Chemical Name 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride[5]
CAS Number 2126178-37-6[5]
Molecular Formula C₅H₈N₂S · 2HCl[6] (free base)
Molecular Weight 201.11 g/mol Calculated
Appearance Typically an off-white to pale yellow solidGeneral Observation
Molecular Weight (Free Base) 128.20 g/mol [6]
Hazard and Safety Information (GHS Classification)

Researchers must consult the full Safety Data Sheet (SDS) before use. The following is a summary of key hazards associated with the parent amine and similar compounds.[5][7][8]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[7]

    • P264: Wash skin thoroughly after handling.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Application Note 1: Synthesis of N-Acyl Thiazole Derivatives

The acylation of the exocyclic amino group on the thiazole ring is a fundamental and highly effective strategy for generating diverse chemical entities.[10] This transformation allows for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with biological targets.[4] N-acylated aminothiazoles are particularly prevalent as scaffolds for potent and selective kinase inhibitors.[11][12]

Protocol 1.1: N-Acylation with Acyl Chlorides in the Presence of a Base

This classic and robust method utilizes a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Causality and Experimental Rationale: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the thiazole amine attacks the electrophilic carbonyl carbon of the acyl chloride. The dihydrochloride salt must first be neutralized in situ to the free amine to become nucleophilic. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is ideal for this purpose, as it scavenges the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Materials:

  • 2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Caution: Acyl chlorides are moisture-sensitive and corrosive.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated thiazole derivative.[4]

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Suspend thiazole dihydrochloride in anhydrous DCM B Add Triethylamine (2.2 eq) A->B C Stir 15-20 min at RT B->C D Cool to 0 °C C->D E Add Acyl Chloride (1.1 eq) dropwise D->E F Warm to RT, stir 2-12h E->F G Monitor by TLC F->G H Quench with Water G->H I Wash with NaHCO3, Water, Brine H->I J Dry (Na2SO4) & Concentrate I->J K Purify (Chromatography/ Recrystallization) J->K caption Workflow for N-Acylation of Thiazole Amine

Caption: Workflow for N-Acylation of Thiazole Amine

Application Note 2: Pathway to C5-Functionalization via Suzuki-Miyaura Coupling

While the primary amino group is the most reactive site, further elaboration of the thiazole core often involves forming new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the linkage of the thiazole scaffold to various aryl or heteroaryl groups.[13][14] This requires a halogenated thiazole intermediate. This section outlines a conceptual two-step pathway: halogenation of the N-acylated thiazole, followed by a palladium-catalyzed Suzuki coupling.

Conceptual Step: Halogenation of the N-Acyl Thiazole

The N-acyl group serves as a protecting group for the amine and can influence the regioselectivity of electrophilic aromatic substitution on the thiazole ring. The C5 position is often susceptible to electrophilic attack.[11] A common method for introducing a bromine atom is using N-Bromosuccinimide (NBS).

Protocol 2.1: General Protocol for Bromination

  • Dissolve the N-acylated thiazole from Protocol 1.1 in a suitable solvent like acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction for several hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up and purify by chromatography to isolate the 5-bromo-thiazole intermediate.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the synthesized 5-bromo-thiazole intermediate with an arylboronic acid.

Causality and Experimental Rationale: The Suzuki reaction involves a catalytic cycle with a palladium(0) species.[15]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. A phosphine ligand (e.g., from Pd(PPh₃)₄) stabilizes the palladium catalyst, while the base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation.[16] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[17]

Materials:

  • 5-Bromo-N-acyl-2,4-dimethyl-1,3-thiazole intermediate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Schlenk flask or microwave vial

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add the 5-bromo-thiazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if needed): The N-acyl group can be hydrolyzed under acidic or basic conditions to reveal the free amine if desired for further derivatization.

G Pd0 Pd(0)L2 Pd_complex R1-Pd(II)L2-X Pd0->Pd_complex Pd_trans R1-Pd(II)L2-R2 Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 R1R2 R1-R2 (Coupled Product) Pd_trans->R1R2 Reductive Elimination R1X R1-X (Bromo-Thiazole) R1X->Pd_complex Oxidative Addition R2BOH2 R2-B(OH)2 (Arylboronic Acid) R2BOH2->Pd_trans Base Base Base->Pd_trans caption Simplified Catalytic Cycle of Suzuki Coupling

Caption: Simplified Catalytic Cycle of Suzuki Coupling

Core Application: Scaffolds for Kinase Inhibitors

A primary application for derivatives of 2,4-dimethyl-1,3-thiazol-5-amine is in the discovery of novel protein kinase inhibitors.[11] Kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[18]

The N-acylated and C5-arylated thiazole scaffolds can effectively mimic the hinge-binding interactions of ATP, the natural substrate for kinases. The thiazole nitrogen and the amide moiety can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the C5-substituent can be directed towards other regions of the active site to achieve potency and selectivity.[19] For example, 2-aminothiazole derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), which are key targets in neurodegenerative diseases and oncology, respectively.[20][21][22]

G Scaffold Thiazole Scaffold (from Precursor) Hinge Hinge-Binding Group (e.g., N-Acyl Amide) Scaffold->Hinge provides Vector Selectivity Vector (e.g., C5-Aryl Group) Scaffold->Vector positions Kinase Kinase ATP Pocket Hinge->Kinase H-Bonds to Hinge Region Vector->Kinase Interacts with Hydrophobic Pockets caption Pharmacophore Model for Thiazole Kinase Inhibitors

Caption: Pharmacophore Model for Thiazole Kinase Inhibitors

Conclusion

2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride is a high-value, versatile precursor for synthetic and medicinal chemistry. Its readily functionalizable amino group provides a direct entry point for constructing diverse libraries of N-acylated derivatives. Furthermore, through established synthetic transformations such as halogenation and palladium-catalyzed cross-coupling, the thiazole core can be further elaborated to generate complex molecules with significant potential as therapeutic agents, particularly in the highly competitive field of kinase inhibitor drug discovery. The protocols and insights provided herein serve as a robust foundation for researchers aiming to unlock the synthetic potential of this valuable chemical building block.

References

  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Acylation of 2-Aminothiazole with Tosylacetyl Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • MDPI. (2026). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.
  • ACS Publications. (2003). Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[4][5][23]triazole-4-carboxylic Acid Derivatives. A New Class of Selective GSK-3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Sciforum. (n.d.). Synthesis and biological evaluation of new thiazolo [5,4-f]quinazolines as serine/threonine kinases inhibitors.
  • PMC. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Green Chemistry (RSC Publishing). (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series.
  • PubChem. (n.d.). Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Benchchem. (n.d.). Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery.
  • PMC. (n.d.). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • PMC. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.).
  • Frontiers. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.
  • PubMed. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors.
  • ResearchGate. (2025). Synthesis and evaluation of the antiproliferative activity of novel thiazolquinazolinone kinase inhibitors.
  • PubChemLite. (n.d.). N,5-dimethyl-1,3-thiazol-2-amine hydrochloride.
  • ECHEMI. (n.d.). 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE Formula.
  • NextSDS. (n.d.). 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (2018). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.
  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • MDPI. (2022). Synthesis of Benzo[13][20]thiazolo[2,3-c][5][13][23]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from

  • IntechOpen. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.
  • Benchchem. (n.d.). Applications of Thiadiazoles in Medicinal Chemistry: Detailed Application Notes and Protocols.

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Application

Application Notes and Protocols: The Prospective Catalytic Utility of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a prospective analysis of the catalytic applications of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride in organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a prospective analysis of the catalytic applications of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride in organic synthesis. While the direct use of this specific aminothiazole as a catalyst is not yet established in peer-reviewed literature, its molecular architecture—featuring a basic amino group and a thiazole core—suggests several plausible, albeit hypothetical, catalytic roles. This document explores these potential applications, offering a theoretical framework and conceptual protocols to guide future research in this area. We will delve into its potential as a Brønsted base catalyst, a nucleophilic catalyst, and, most significantly, as a precursor to a novel N-heterocyclic carbene (NHC) organocatalyst.

Introduction: The Untapped Potential of a Substituted Aminothiazole

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials.[1][2] Derivatives of thiazole are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] However, the exploration of simple aminothiazoles as organocatalysts remains a nascent field.

2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride is a readily accessible heterocyclic amine.[5] Its structure, presenting a primary amino group at the C5 position and a thiazole ring, offers intriguing possibilities for catalysis. This guide will move beyond established applications and provide a forward-looking perspective on how this molecule could be leveraged in synthetic organic chemistry. The following sections are based on fundamental principles of catalysis and are intended to serve as a roadmap for researchers looking to explore new catalytic systems.

Prospective Catalytic Applications: A Mechanistic Overview

Based on its functional groups, 2,4-dimethyl-1,3-thiazol-5-amine can be envisioned to participate in catalysis in three primary ways. The dihydrochloride salt would require neutralization to unmask the catalytically active free amine.

As a Brønsted Base Catalyst

The exocyclic primary amino group (pKa of the conjugate acid is likely in the range of 4-6, typical for aromatic amines) can function as a Brønsted base. In this capacity, it could catalyze reactions that proceed through the deprotonation of a carbon acid.

Plausible Reactions:

  • Knoevenagel Condensation

  • Michael Addition

  • Henry (Nitroaldol) Reaction

Proposed Catalytic Cycle (Knoevenagel Condensation):

cluster_0 Brønsted Base Catalysis A Active Catalyst (Free Amine) B Deprotonation of Active Methylene Compound A->B R-CH2-Z C Enolate Intermediate B->C - H+ D Nucleophilic Attack on Aldehyde C->D R'-CHO E Alkoxide Intermediate D->E F Proton Transfer & Catalyst Regeneration E->F + H+ F->A G Final Product F->G

Caption: Proposed cycle for Brønsted base catalysis.

In this hypothetical cycle, the aminothiazole abstracts a proton from an active methylene compound to form a nucleophilic enolate. This enolate then attacks an aldehyde, and subsequent protonation and elimination steps yield the final product and regenerate the catalyst.

As a Nucleophilic Catalyst

The amino group can also act as a nucleophilic catalyst, particularly in reactions involving acyl transfer. This mode of catalysis would proceed through the formation of a reactive, covalently-bound intermediate.

Plausible Reactions:

  • Acylation of alcohols

  • Transesterification

Proposed Mechanism (Acylation of an Alcohol):

cluster_1 Nucleophilic Catalysis Cat Aminothiazole Catalyst AcylCat Acylated Catalyst (Active Intermediate) Cat->AcylCat + Acyl Source AcylSrc Acyl Source (e.g., Ac2O) Product Ester Product AcylCat->Product + Alcohol Alcohol Alcohol (R'-OH) Product->Cat - Acyl Group

Caption: Proposed mechanism for nucleophilic catalysis.

Here, the aminothiazole would attack an acyl source (like an anhydride) to form a more reactive acylated intermediate. This intermediate is then more susceptible to attack by a weakly nucleophilic alcohol, leading to the acylated product and regeneration of the catalyst.

As a Precursor to an N-Heterocyclic Carbene (NHC) Catalyst

This represents the most promising, albeit indirect, catalytic application. Thiazolium salts are well-established precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts.[6][7] The synthesis of a thiazolium salt from 2,4-dimethyl-1,3-thiazol-5-amine would be the first step.

Synthetic Pathway to a Hypothetical NHC:

cluster_2 NHC Precursor Pathway Start 2,4-Dimethyl-1,3- thiazol-5-amine Step1 N-Alkylation Start->Step1 R-X Thiazolium Thiazolium Salt (Pre-catalyst) Step1->Thiazolium Step2 Deprotonation (Base) Thiazolium->Step2 NHC N-Heterocyclic Carbene (Active Catalyst) Step2->NHC

Caption: Pathway to a thiazole-derived NHC.

Once formed, this novel NHC could potentially catalyze a range of transformations, including:

  • Benzoin Condensation: The dimerization of aldehydes.

  • Stetter Reaction: The conjugate addition of an aldehyde to an activated alkene.

  • Transesterification and Amidation: Acting as a potent nucleophilic catalyst.

Data Summary: Hypothetical Reaction Parameters

The following table summarizes conceptual conditions for the proposed catalytic applications. These are starting points for experimental design and optimization.

Catalytic ApplicationSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)
Brønsted Base BenzaldehydeMalononitrile5-10Ethanol25-50
(Knoevenagel)
Nucleophilic 1-PhenylethanolAcetic Anhydride5-10Dichloromethane25
(Acylation)
NHC-Catalyzed BenzaldehydeBenzaldehyde5-10 (Pre-catalyst)THF60
(Benzoin)+ Base (e.g., DBU)

Experimental Protocols (Conceptual)

Disclaimer: The following protocols are hypothetical and intended for research and development purposes. They have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Hypothetical Brønsted Base-Catalyzed Knoevenagel Condensation

Objective: To investigate the efficacy of 2,4-dimethyl-1,3-thiazol-5-amine as a Brønsted base catalyst.

Materials:

  • 2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride

  • Sodium bicarbonate (or other mild base for neutralization)

  • Benzaldehyde

  • Malononitrile

  • Ethanol (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride (0.1 mmol) in ethanol (5 mL), add sodium bicarbonate (0.1 mmol) and stir for 15 minutes at room temperature to generate the free amine in situ.

  • Add malononitrile (1.0 mmol) to the reaction mixture.

  • Add benzaldehyde (1.0 mmol) dropwise to the solution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired condensed product.

Protocol 2: Hypothetical NHC-Catalyzed Benzoin Condensation

Objective: To synthesize a novel thiazolium salt pre-catalyst and evaluate its activity in the benzoin condensation.

Part A: Synthesis of the Thiazolium Salt (Pre-catalyst)

Materials:

  • 2,4-Dimethyl-1,3-thiazol-5-amine

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve 2,4-dimethyl-1,3-thiazol-5-amine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzyl bromide (1.2 mmol) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and add diethyl ether to precipitate the thiazolium salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-2,4-dimethyl-1,3-thiazol-5-aminium bromide.

Part B: The Benzoin Condensation

Materials:

  • Synthesized thiazolium salt (from Part A)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzaldehyde (freshly distilled)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the synthesized thiazolium salt (0.1 mmol).

  • Add anhydrous THF (2 mL) and stir to dissolve.

  • Add freshly distilled benzaldehyde (1.0 mmol).

  • Slowly add DBU (0.1 mmol) via syringe.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate benzoin.

Conclusion and Future Outlook

While the catalytic applications of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride are not currently documented, this guide presents a compelling, theory-based argument for its potential in organocatalysis. The most promising avenue for future research lies in its conversion to N-heterocyclic carbene pre-catalysts. The protocols and mechanistic insights provided herein are intended to serve as a foundational resource for scientists aiming to unlock the catalytic potential of this and related aminothiazole scaffolds. Experimental validation of these hypotheses could pave the way for a new class of versatile and accessible organocatalysts.

References

  • Pamungkas, K. K. P.
  • Full article: Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. (2018). Taylor & Francis.
  • Li, Z., Lu, D., Guo, L., & Zeng, Q. (2014). L-Proline-Catalyzed Synthesis of Amino Thiazoles. Scientific.net.
  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cycliz
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (n.d.). PMC.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). PMC.
  • A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation | Request PDF. (n.d.).
  • N-Mesityl Substituted Chiral Triazolium Salts: Opening a New World of N-Heterocyclic Carbene Catalysis. (n.d.). Tokyo Chemical Industry.
  • N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC C
  • Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. (n.d.). PMC.
  • Raed, A. A., Dhayalan, V., Barkai, S., & Milo, A. (2020).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.
  • dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Inform
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction. (2025). PMC.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • The Chemistry of 2,4-Dichloro-5-nitro-1,3-thiazole: A Guide to Synthesis and Reactivity. (n.d.). Benchchem.
  • One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. (2019).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017). RSC Publishing.
  • 2 - Asian Journal of Organic & Medicinal Chemistry. (2023).
  • Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902. (n.d.). PubChem.
  • 2289-75-0, 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE Formula. (n.d.). ECHEMI.

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Method

Application Note: Extraction and Isolation of Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Introduction & Mechanistic Rationale Dimethyl-1,3-thiazol-5-amine (also known as 2,4-dimethylthiazol-5-amine) is a versatile, electron-rich building block widely utilized in the synthesis of non-steroidal anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Dimethyl-1,3-thiazol-5-amine (also known as 2,4-dimethylthiazol-5-amine) is a versatile, electron-rich building block widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and prolyl oligopeptidase (PREP) modulators (1). While the free base form is easily synthesized via standard Hantzsch or thioamide cyclocondensation reactions (2), 5-aminothiazoles are notoriously susceptible to oxidative degradation and possess limited shelf-stability.

To circumvent this, isolating the compound as a dihydrochloride salt is the industry standard. The addition of anhydrous hydrochloric acid protonates both the endocyclic thiazole nitrogen and the exocyclic 5-amino group. This dual protonation drastically reduces the electron density of the ring, preventing oxidative degradation and yielding a bench-stable, highly water-soluble crystalline solid suitable for rigorous biological assays (3). This protocol outlines a self-validating liquid-liquid extraction (LLE) and precipitation workflow to isolate the dihydrochloride salt in high purity.

Experimental Workflow

ExtractionWorkflow N1 Crude Reaction Mixture (Free Base Thiazole) N2 Aqueous Quench (5% Na2CO3) N1->N2 Neutralize N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 Partition N4 Organic Phase (Contains Product) N3->N4 Top Layer N5 Aqueous Phase (Discard) N3->N5 Bottom Layer N6 Drying & Concentration (Na2SO4, in vacuo) N4->N6 Remove H2O N7 Acidification (4M HCl in Dioxane) N6->N7 Form Salt N8 Precipitation & Washing (Cold Et2O) N7->N8 Crystallize N9 Dimethyl-1,3-thiazol-5-amine Dihydrochloride N8->N9 Isolate

Workflow for the extraction and dihydrochloride salt formation of dimethyl-1,3-thiazol-5-amine.

Step-by-Step Extraction and Salt Formation Protocol

Phase 1: Reaction Quenching and Primary Liquid-Liquid Extraction

Rationale: The synthesis of 2,4-dimethylthiazol-5-amine often leaves acidic byproducts. Quenching with a mild base ensures the 5-aminothiazole remains entirely in its unprotonated, lipophilic free-base form, maximizing partitioning into the organic solvent (4).

  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath to prevent thermal degradation during the exothermic quench.

  • Slowly add a 5% aqueous Na2​CO3​ solution dropwise until the pH reaches 8.0–8.5.

  • Transfer the neutralized mixture to a separatory funnel and add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase.

  • Shake vigorously, venting the stopcock frequently to release CO2​ gas. Allow the phases to separate.

  • Extract the aqueous layer two additional times with equal volumes of EtOAc.

  • Validation Check: Test the aqueous phase with pH paper prior to extraction. If pH < 8.0, the amine will remain protonated in the aqueous layer, severely reducing your yield.

Phase 2: Organic Phase Processing

Rationale: Residual water in the organic phase will interfere with the anhydrous hydrogen chloride used in the subsequent step, leading to poor crystallization or the formation of sticky, hygroscopic solids. 6. Combine the organic extracts and wash once with saturated aqueous NaCl (brine). This step breaks up micro-emulsions and acts as a primary desiccant. 7. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) for 15–20 minutes. 8. Filter out the drying agent and concentrate the filtrate in vacuo (rotary evaporator) at 30–35 °C to yield the crude free base as a dark/brown oil.

  • Validation Check: The resulting free base should be a viscous oil. Do not exceed 40 °C during evaporation; thermal stress will cause the electron-rich amine to rapidly oxidize into a black, tarry degradation product.

Phase 3: Dihydrochloride Salt Formation

Rationale: Utilizing 4M HCl in dioxane provides a strictly anhydrous delivery vehicle for the acid, ensuring the newly formed salt precipitates out of the non-polar solvent matrix rather than dissolving into an aqueous phase. 9. Dissolve the crude free base oil in a minimal amount of anhydrous diethyl ether ( Et2​O ) or dichloromethane (DCM) (approx. 5 mL per gram of crude). 10. Under a nitrogen atmosphere, cool the solution to 0 °C. 11. Dropwise, add 2.5 to 3.0 molar equivalents of 4M HCl in dioxane. 12. Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Validation Check: A dense white to pale-yellow precipitate must form immediately upon the addition of the HCl. If the solution remains clear or "oils out," the solvent matrix contains residual water.

Phase 4: Filtration and Desiccation
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of ice-cold anhydrous Et2​O . This removes unreacted lipophilic impurities and flushes out residual dioxane.

  • Dry the resulting solid under high vacuum at room temperature for 12 hours to afford dimethyl-1,3-thiazol-5-amine dihydrochloride.

  • Validation Check: The final product should be a free-flowing crystalline powder. A sticky solid indicates incomplete removal of dioxane or moisture absorption.

Quantitative Data & Troubleshooting

Parameter / MetricExpected OutcomeTroubleshooting / Corrective Action
LLE Phase Separation Clear boundary within 5 mins.If an emulsion forms, add 10 mL of saturated brine or filter the entire biphasic mixture through a Celite pad to remove insoluble particulates.
Free Base Appearance Yellow to brown viscous oil.If black/tarry, the compound has oxidized. Ensure strict temperature control (<40 °C) and minimize atmospheric exposure.
Salt Precipitation Immediate formation of solid powder.If the product "oils out" instead of crystallizing, scratch the inside of the flask with a glass rod or add a seed crystal. Ensure all solvents are strictly anhydrous.
Overall Yield 65% - 85% (from crude).Low yield indicates incomplete extraction. Verify the aqueous phase pH is >8.0 before the LLE step to ensure complete deprotonation.
Purity (LC-MS/NMR) > 95% purity.If impurities persist, recrystallize the dihydrochloride salt from hot ethanol/ethyl acetate (1:3 ratio).

References

  • Pamungkas, K. K. P. (2015). The Chemistry of 5-aminothiazole and its derivatives. National Institute of Informatics.2 [1]

  • Ganapathi, K., & Venkataraman, A. (1945). CHEMISTRY OF THE THIAZOLES - Part I. Synthesis of 5-Aminothiazole Derivatives. Proceedings of the Indian Academy of Sciences. 4 [2]

  • Jalkanen, A. L., et al. (2024). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, ACS Publications.1 [3]

  • US Patent 20130324737A1. (2013). Processes to produce certain 2-(pyridine-3-yl)thiazoles. Google Patents. 3 [4]

Sources

Application

The MTT Assay: A Comprehensive Guide to Measuring Cell Viability and Cytotoxicity

Introduction: Gauging Cellular Health with a Tetrazolium Salt In the realms of drug discovery, toxicology, and cancer research, the ability to accurately quantify cellular viability and proliferation is paramount. The 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Gauging Cellular Health with a Tetrazolium Salt

In the realms of drug discovery, toxicology, and cancer research, the ability to accurately quantify cellular viability and proliferation is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay stands as a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of their viability.[1][2] This application note provides an in-depth protocol and the underlying scientific principles for researchers, scientists, and drug development professionals. The compound at the heart of this assay, a yellow tetrazolium salt, is biochemically reduced by metabolically active cells to form a purple formazan product.[2][3] The intensity of this color change is directly proportional to the number of viable cells.[2][4]

The full chemical name for MTT is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, and it is also known as Thiazolyl Blue Tetrazolium Bromide.[5][6] This guide will primarily refer to it by its common acronym, MTT.

Principle of the MTT Assay: A Window into Mitochondrial Function

The MTT assay's mechanism hinges on the enzymatic activity of mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, within living cells.[2][3] These enzymes cleave the tetrazolium ring of the water-soluble, yellow MTT, converting it into an insoluble, purple formazan.[4][7] This reduction process is a hallmark of metabolically active cells, thus providing a quantitative measure of cell viability.[3] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically, typically at a wavelength between 550 and 600 nm.[4][7]

It is crucial to understand that the MTT assay measures metabolic activity, which is an indirect measure of cell viability.[8] Factors such as the physiological state of the cells and culture conditions can influence the rate of MTT reduction.[8]

Visualizing the MTT Assay Workflow

The following diagram illustrates the key steps involved in performing the MTT cell viability assay.

MTT_Workflow Experimental Workflow of the MTT Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate cell_attachment 2. Incubate for Cell Attachment/Recovery cell_seeding->cell_attachment Allow cells to adhere compound_treatment 3. Treat Cells with Test Compound cell_attachment->compound_treatment Expose to experimental conditions add_mtt 4. Add MTT Reagent compound_treatment->add_mtt Initiate viability measurement incubation_mtt 5. Incubate for Formazan Formation add_mtt->incubation_mtt Allow for enzymatic conversion add_solubilization 6. Add Solubilization Solution incubation_mtt->add_solubilization Dissolve formazan crystals read_absorbance 7. Measure Absorbance add_solubilization->read_absorbance Quantify colored product data_interpretation 8. Analyze and Interpret Data read_absorbance->data_interpretation Calculate cell viability

Caption: A flowchart outlining the sequential steps of the MTT cell viability assay.

Detailed Protocols

Reagent Preparation

1. MTT Stock Solution (5 mg/mL):

  • Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) or Phosphate Buffered Saline (PBS) to a final concentration of 5 mg/mL.[9][10]

  • Ensure complete dissolution by vortexing or sonication.[10][11]

  • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[9][10]

  • Storage: Store the MTT stock solution at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use, protected from light.[9][10] Avoid repeated freeze-thaw cycles.[12] Do not use the solution if it appears blue or green, as this indicates contamination.[3][4]

2. Solubilization Solution:

  • Several options are available, with the choice depending on the specific experimental needs. Common solubilizing agents include:

    • Dimethyl sulfoxide (DMSO) [2][13]

    • Acidified Isopropanol: 4 mM HCl, 0.1% NP40 in isopropanol.[10]

    • SDS-HCl Solution: A solution of sodium dodecyl sulfate (SDS) in HCl.[14]

Optimization of Experimental Parameters

Before proceeding with the main experiment, it is critical to optimize several parameters to ensure the reliability and accuracy of the results.

Cell Seeding Density: The optimal cell number per well should fall within the linear range of the assay, typically yielding an absorbance value between 0.75 and 1.25 for untreated cells.[3]

  • Prepare serial dilutions of your cell suspension.

  • Plate the cells in a 96-well plate at various densities (e.g., from 1,000 to 100,000 cells per well).[3]

  • Incubate for the desired experimental duration.

  • Perform the MTT assay as described below.

  • Plot absorbance versus cell number to determine the linear range and select an appropriate seeding density.[4]

Cell Type ExamplesRecommended Seeding Density (cells/well)Notes
Solid Tumor Adherent Lines 10,000 - 150,000Highly dependent on the growth rate of the specific cell line.[15]
Leukemic Cell Lines 50,000 - 100,000Suspension cells may require higher densities.[15]
Fibroblasts (e.g., NIH/3T3) 10,000 - 30,000These cells can proliferate rapidly.[15]

MTT Incubation Time: The optimal incubation time with the MTT reagent can vary between cell types, typically ranging from 2 to 4 hours.[3][4] Periodically check the cells under a microscope for the formation of purple formazan crystals.[3][4] Some cell types may require longer incubation periods, up to 24 hours.[3][4]

Protocol for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 6 to 48 hours to allow cells to attach and recover.[3][4]

  • Compound Treatment: Carefully remove the medium and add fresh medium containing the test compound at various concentrations. Include appropriate controls (untreated cells, vehicle control, and a blank with medium only).

  • Incubation with Compound: Incubate the plate for the desired exposure time.

  • Addition of MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[3][4]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[3][4]

  • Solubilization of Formazan:

    • Option A (with medium removal): Carefully aspirate the medium from each well without disturbing the formazan crystals.[10] Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Option B (without medium removal): Add 100 µL of the solubilization solution to each well.[4][7]

  • Mixing: Mix thoroughly by placing the plate on an orbital shaker for 15 minutes or by gentle pipetting to ensure complete dissolution of the formazan crystals.[1][10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Protocol for Suspension Cells
  • Cell Seeding: Add cells at the optimal density in 100 µL of complete culture medium to each well of a 96-well plate (flat- or round-bottom).

  • Compound Treatment: Add the test compound at various concentrations to the wells.

  • Incubation with Compound: Incubate the plate for the desired exposure period.

  • Addition of MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[3][4]

  • Incubation with MTT: Incubate for 2-4 hours at 37°C.[3][4]

  • Centrifugation (Optional but Recommended): To concentrate the cells and formazan crystals, centrifuge the plate at 500 x g for 5 minutes.[4]

  • Solubilization of Formazan: Carefully remove the supernatant without disturbing the cell pellet. Add 150 µL of the solubilization solution to each well.

  • Mixing: Resuspend the cell pellet and dissolve the formazan crystals by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance as described for adherent cells.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.[10]

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Data Presentation: Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve. From this curve, you can determine key parameters such as the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).[1]

Interpreting the Results:

  • Higher absorbance correlates with higher metabolic activity and, therefore, a greater number of viable cells.

  • Lower absorbance indicates a reduction in metabolic activity, suggesting cytotoxicity or an inhibition of cell proliferation.

Biochemical Pathway of MTT Reduction

The following diagram illustrates the conversion of MTT to formazan within a metabolically active cell.

MTT_Mechanism Mechanism of MTT Reduction in Viable Cells cluster_cell Viable Cell cluster_mito Mitochondrion dehydrogenase NAD(P)H-dependent oxidoreductases Formazan_out Formazan (Purple, Insoluble) Forms Intracellular Crystals dehydrogenase->Formazan_out Reduction MTT_in MTT (Yellow, Water-Soluble) Enters the Cell MTT_in->dehydrogenase Substrate Solubilization Solubilization (e.g., DMSO) Formazan_out->Solubilization Dissolves Crystals Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement Quantification

Caption: The biochemical conversion of MTT to formazan by mitochondrial enzymes.

Trustworthiness and Self-Validation

To ensure the integrity of your results, the following controls are essential for every MTT assay:

  • Untreated Control: Cells cultured in medium without any test compound. This represents 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any potential effects of the solvent on cell viability.

  • Medium Blank: Wells containing only culture medium and the MTT/solubilization reagents. This is used for background subtraction.[1]

  • Positive Control: A known cytotoxic agent to confirm that the assay system can detect a decrease in cell viability.

Limitations and Considerations

While the MTT assay is robust and widely used, it is essential to be aware of its limitations:

  • Interference from Test Compounds: Some compounds can chemically reduce MTT or interfere with the absorbance reading, leading to inaccurate results.[8] It is advisable to run a control with the compound in cell-free medium to check for such interference.

  • Metabolic Alterations: The assay measures metabolic activity, which may not always directly correlate with cell number. For example, some treatments may alter mitochondrial activity without causing cell death.[8]

  • Toxicity of MTT: The MTT reagent itself can be toxic to cells, especially during long incubation periods.[16]

  • Incomplete Solubilization: Incomplete dissolution of the formazan crystals can lead to underestimation of cell viability. Ensure thorough mixing and visually inspect the wells before reading the absorbance.

For situations where these limitations are a concern, alternative viability assays such as XTT, WST-1, resazurin (AlamarBlue), or ATP-based assays (e.g., CellTiter-Glo) may be more suitable.[17][18][19]

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 57(1), 9.14.1–9.14.12. Retrieved from [Link]

  • (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • (n.d.). Materials and Methods Cell viability assay. Retrieved from a hypothetical source based on common scientific paper formatting. A real URL would be used if available.
  • Perše, M. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(10), 5529–5538. Retrieved from [Link]

  • Al-Suhaimi, E. A., & Al-Riziza, N. A. (2026). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. American Journal of Molecular Biology, 16(2), 148-164. Retrieved from [Link]

  • (n.d.). MTT (Thiazolyl Blue Tetrazolium Bromide).
  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? Retrieved from [Link]

  • Uddin, M. J., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. Retrieved from [Link]

  • (n.d.). A Review on Di Methyl Thiazoldiphenyl-Tetrazoliumbromide (MTT) Assay in Cell Viability.
  • Trevigen. (n.d.). Instructions.
  • (n.d.). Thiazolyl blue tetrazolium bromide (MTT) - Technical Data Sheet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Welcome to the technical support guide for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. By understanding the chemical principles governing this compound's behavior, you can ensure consistent and reliable results in your assays and syntheses.

Section 1: Understanding the Core Chemistry of Solubility

2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride is the salt form of the parent amine. The "dihydrochloride" designation is critical; it indicates that two basic nitrogen atoms in the molecule—the 5-amino group and the nitrogen at position 3 of the thiazole ring—have been protonated by hydrochloric acid. This conversion into an ionic salt is a standard chemical strategy to dramatically increase the aqueous solubility of otherwise poorly soluble organic amines.[1][2]

The solubility of this compound is fundamentally governed by the equilibrium between its charged (protonated) and neutral (free base) forms, which is dictated by the pH of the solvent.

  • In Acidic to Neutral Conditions (Low pH): The amine groups are protonated (R-NH₃⁺ and R=N⁺H-), forming the highly polar, charged dihydrochloride salt. This ionic character allows the molecule to interact favorably with polar solvents like water, leading to good solubility.

  • In Basic Conditions (High pH): The excess hydroxide ions (OH⁻) in a basic solution will deprotonate the amine groups, converting the salt back into its neutral, or "free base," form. This form is significantly less polar and, consequently, much less soluble in aqueous media, often leading to precipitation.

G cluster_0 cluster_1 A 2,4-Dimethyl-1,3-thiazol-5-amine (Free Base) (Less Polar, Poorly Water-Soluble) B 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride (Ionic Salt, Readily Water-Soluble) A->B + 2 HCl (Low pH) Protonation B->A + 2 NaOH (High pH) Deprotonation

Caption: pH-dependent equilibrium of the thiazole amine salt.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered in the laboratory in a direct question-and-answer format.

Q1: My compound won't dissolve in water or my aqueous buffer. What should I do?

This is the most frequent issue and is almost always related to pH.

Root Cause Analysis: The pH of your water or buffer may not be sufficiently acidic to maintain the compound in its protonated, soluble salt form. Deionized water can have a variable pH (often 5.5-7), and some biological buffers are formulated at a neutral or slightly basic pH (e.g., PBS at pH 7.4), which may not be optimal.

Troubleshooting Steps:

  • Measure the pH: Use a calibrated pH meter to check the pH of your solvent or buffer.

  • Adjust the pH: If the pH is neutral or basic, carefully add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. A pH below 6 is a good starting point.

  • Gentle Heating & Sonication: If the compound is slow to dissolve even at an acidic pH, gentle warming (to 30-40°C) or sonication in a water bath can increase the rate of dissolution. Always check for compound stability before heating extensively.

Q2: I see a precipitate forming when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

This phenomenon is known as "precipitation upon dilution" and occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3][4]

Root Cause Analysis: Although DMSO is miscible with water, the addition of the aqueous buffer creates a new solvent system where the intrinsic aqueous solubility of your compound is the limiting factor. The final concentration in the assay well exceeds this limit, causing the compound to "crash out" of the solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts.[3]

  • Use a Co-solvent: Prepare your initial stock in a mixture of solvents. For example, a 1:1 mixture of DMSO and ethanol can sometimes improve solubility upon dilution.[3]

  • Perform Serial Dilutions: This is the most effective method. Instead of a single large dilution, perform an intermediate dilution step into a solution that contains a higher percentage of the organic solvent before the final dilution into the fully aqueous buffer.

Q3: What is the best solvent for making a high-concentration stock solution?

The choice depends on the intended application and required concentration.

Solvent Recommendations:

  • Acidified Water/Buffer: For direct use in aqueous assays, dissolving the compound directly in an acidic buffer (e.g., 50 mM citrate buffer, pH 4-5) is the best approach if the desired concentration can be achieved.

  • Dimethyl Sulfoxide (DMSO): A common choice for high-concentration stocks (e.g., 10-50 mM) due to its strong solubilizing power.[5] However, be aware that some 2-aminothiazole compounds have shown instability in DMSO during long-term storage.[3] It is recommended to store DMSO stocks at -20°C or -80°C and prepare fresh dilutions for experiments.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective for creating high-concentration stocks.

Q4: I need to use this compound in a non-polar organic solvent (like Dichloromethane or Toluene) for a chemical synthesis, but it won't dissolve. How do I proceed?

The highly polar dihydrochloride salt form is incompatible with non-polar organic solvents.[6] To achieve solubility, you must convert the salt back to its non-polar free base.

Root Cause Analysis: The ionic nature of the dihydrochloride salt prevents it from dissolving in solvents that cannot stabilize charged species. You must neutralize the salt to remove its charge.

Troubleshooting Steps: The most reliable method is to perform a liquid-liquid extraction after neutralization. See Protocol 3 for a detailed, step-by-step guide.

Q5: The biological activity of my compound is inconsistent between experiments. Could this be a solubility problem?

Yes, inconsistent results are often a symptom of underlying solubility or stability issues.

Potential Causes & Solutions:

  • Precipitation Over Time: Your compound may be slowly precipitating out of the assay medium over the course of the experiment, even if it's not immediately visible.[3] This reduces the effective concentration available to the biological target.

    • Solution: Visually inspect your assay plates under a microscope for signs of crystals or amorphous precipitate. Consider lowering the final compound concentration.

  • Adsorption to Plastics: Poorly soluble compounds can adsorb to the surfaces of plastic assay plates, which also lowers the effective concentration.

    • Solution: Incorporating a small amount of a non-ionic surfactant like Tween-20 (at ~0.01%) in your assay buffer can sometimes mitigate this issue.

  • Compound Instability: As mentioned, some thiazole derivatives can degrade in solution, especially in DMSO or under certain pH conditions.[3][7]

    • Solution: Prepare fresh solutions for each experiment from a solid powder. If using a stock, perform a stability check by analyzing it with HPLC over time to look for the appearance of degradation peaks.

Section 3: Key Protocols and Methodologies

Protocol 1: Standard Procedure for Aqueous Solution Preparation
  • Weigh the required amount of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride.

  • Add the desired volume of aqueous buffer (e.g., citrate or acetate buffer, pH < 6.0).

  • Vortex or stir the solution vigorously.

  • If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect to ensure no solid particles remain. If particles persist, check and further lower the pH if your experimental conditions allow.

Protocol 2: Preparing a Stock Solution and Diluting into Aqueous Buffer

G A Step 1: Prepare High-Conc. Stock (e.g., 20 mM in 100% DMSO) B Step 2: Intermediate Dilution (e.g., Dilute 1:10 into 50% DMSO / 50% Buffer) A->B Avoids large solvent mismatch C Step 3: Final Dilution (e.g., Dilute 1:100 into 100% Assay Buffer) B->C Gradual introduction to aqueous env. D Result: Final Assay Concentration (e.g., 20 µM with <0.5% DMSO) C->D

Caption: Workflow for serial dilution from an organic stock.

Protocol 3: Conversion of Dihydrochloride Salt to Free Base
  • Dissolve the 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an immiscible organic solvent in which the free base is soluble (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the funnel. Add the base dropwise until effervescence (CO₂ gas evolution) ceases, indicating neutralization is complete.

  • Cap the funnel and shake vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The deprotonated, neutral free base will move into the organic layer.

  • Drain the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate).

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which can then be dissolved in the desired non-polar solvent.

Section 4: Data Summary & Quick Reference

Table 1: Solvent Selection & Troubleshooting Guide
Issue Solvent System Probable Cause Primary Solution Secondary Actions
Failure to Dissolve Aqueous Buffer / WaterpH is too high (≥7)Adjust pH to < 6 with dilute HClGentle heating or sonication
Precipitation on Dilution DMSO Stock → Aqueous BufferExceeding aqueous solubility limitPerform serial dilutions (see Protocol 2)Use a co-solvent; lower final concentration
Failure to Dissolve Non-polar Organic SolventCompound is in its salt formConvert to free base (see Protocol 3)Use a more polar organic solvent if possible
Inconsistent Results Any Assay MediumPrecipitation over time / DegradationVisually inspect plates; lower concentrationPrepare fresh solutions; conduct stability check via HPLC
Troubleshooting Decision Tree

G Start Compound Not Dissolving Solvent_Type What is your solvent? Start->Solvent_Type Aqueous Aqueous Buffer / Water Solvent_Type->Aqueous Aqueous Organic Non-Polar Organic Solvent Solvent_Type->Organic Organic Check_pH Check pH of solution Aqueous->Check_pH Convert_Base Compound is a salt. Convert to free base (See Protocol 3) Organic->Convert_Base pH_High pH ≥ 7 Check_pH->pH_High High/Neutral pH_Low pH < 7 Check_pH->pH_Low Acidic Adjust_pH Adjust pH to < 6 with dilute acid pH_High->Adjust_pH Heat_Sonicate Apply gentle heat or sonication pH_Low->Heat_Sonicate

Caption: Decision tree for initial solubility troubleshooting.

Section 5: Stability and Storage

While specific stability data for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride is not extensively published, general principles for aminothiazoles suggest potential areas of concern.[7]

  • Oxidation: The electron-rich thiazole ring and the primary amine can be susceptible to oxidation.

  • Hydrolysis: The thiazole ring may be prone to cleavage under harsh acidic or basic conditions, especially with prolonged heating.

Recommended Storage:

  • Solid Form: Store the powder at room temperature or 2-8°C in a tightly sealed container, protected from light and moisture.

  • Solutions: Store solutions at low temperatures (-20°C is recommended for most solutions) in amber vials to protect from light.[7] For long-term storage, purging the vial with an inert gas like argon or nitrogen can minimize oxidation. It is always best practice to use freshly prepared solutions for optimal consistency.

References

  • National Center for Biotechnology Information. (n.d.). 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride. PubChem. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Purdue University. (n.d.). Amines. Department of Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl-1,3-thiazol-5-amine. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing the Degradation of Dimethyl-1,3-thiazol-5-amine Dihydrochloride in Solution

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to prevent the degradation of dimethyl-1,3-thiazol-5-amine dihydrochloride in solution. While specific stability data for this compound is not extensively published, we will draw upon established principles for analogous aminothiazole hydrochlorides to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of dimethyl-1,3-thiazol-5-amine dihydrochloride in solution?

A1: The stability of dimethyl-1,3-thiazol-5-amine dihydrochloride in solution is likely influenced by several key factors, common to aminothiazole derivatives. These include pH, exposure to light, temperature, and the presence of oxidizing agents. The thiazole ring and the amine group are the most reactive sites in the molecule.

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution is a critical parameter. The aminothiazole core can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the cleavage of the thiazole ring.[1] It is essential to determine the optimal pH range for the stability of your compound experimentally.

Q3: Is this compound sensitive to light?

A3: Many thiazole-containing compounds are known to be photosensitive.[2] Exposure to ultraviolet (UV) or even visible light can initiate photochemical reactions, leading to the formation of colored degradation products. Therefore, it is crucial to protect solutions from light.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure, potential degradation pathways include:

  • Hydrolysis: Under extreme pH conditions, the thiazole ring may undergo hydrolytic cleavage.[1]

  • Oxidation: The sulfur atom in the thiazole ring and the primary amine are susceptible to oxidation. This can be accelerated by the presence of oxidizing agents, heat, or light.[1]

  • Photodegradation: Light exposure can lead to the formation of reactive species that degrade the molecule.[2]

Q5: What are the recommended storage conditions for stock solutions?

A5: For optimal stability, stock solutions should be stored at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage).[2] Solutions should be kept in amber vials or containers wrapped in aluminum foil to protect them from light.[2] For extended storage, purging the solution with an inert gas like nitrogen or argon is advisable to minimize oxidation.[2]

Troubleshooting Guide

This troubleshooting guide is designed to help you identify and resolve common issues you may encounter when working with dimethyl-1,3-thiazol-5-amine dihydrochloride solutions.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow or brown Oxidation or Photodegradation: The compound may be degrading due to exposure to oxygen or light, leading to colored byproducts.[2]- Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Store solutions in amber vials or protect them from light.- Consider adding a suitable antioxidant to the formulation after compatibility testing.
Precipitate forms in the solution pH Shift: The solubility of the compound or its degradation products may be pH-dependent.Degradation: The precipitate could be an insoluble degradation product.- Ensure the pH of the solution is maintained with an appropriate buffer system.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of potency or inconsistent analytical results Chemical Instability: The compound is degrading over time in the chosen solvent and storage conditions.- Perform a stability study to determine the optimal pH, temperature, and solvent for your application.- Prepare fresh solutions before each experiment.- Use a validated stability-indicating analytical method to accurately quantify the parent compound.[3]
Appearance of new peaks in HPLC analysis Formation of Degradation Products: The new peaks are likely due to the degradation of the parent compound.- Conduct forced degradation studies to intentionally generate and identify potential degradation products.[3]- Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks.
Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for dimethyl-1,3-thiazol-5-amine dihydrochloride based on the chemistry of related aminothiazoles.

A Dimethyl-1,3-thiazol-5-amine dihydrochloride B Oxidized Products (e.g., N-oxide, Sulfoxide) A->B Oxidizing Agents (O₂, H₂O₂) C Hydrolysis Products (Ring-opened) A->C Strong Acid/Base D Photodegradation Products A->D UV/Visible Light

Caption: Potential degradation pathways for dimethyl-1,3-thiazol-5-amine dihydrochloride.

Experimental Protocols

To ensure the integrity of your experimental results, we recommend performing the following procedures to assess and optimize the stability of your dimethyl-1,3-thiazol-5-amine dihydrochloride solutions.

Protocol 1: Preparation of Buffered Stock Solutions for Stability Testing

This protocol describes the preparation of buffered stock solutions at different pH values to determine the optimal pH for stability.

Materials:

  • Dimethyl-1,3-thiazol-5-amine dihydrochloride

  • HPLC-grade water

  • Citrate buffer (for pH 3-6)

  • Phosphate buffer (for pH 6-8)

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks

  • Sterile syringe filters (0.22 µm)

  • Amber glass vials

Procedure:

  • Prepare a series of buffers (e.g., citrate buffer at pH 4 and 5, phosphate buffer at pH 7 and 7.4).

  • Accurately weigh the required amount of dimethyl-1,3-thiazol-5-amine dihydrochloride to prepare a stock solution of a specific concentration (e.g., 1 mg/mL) in each buffer.

  • Dissolve the compound in a small amount of the respective buffer in a volumetric flask.

  • Once dissolved, bring the solution to the final volume with the buffer.

  • Check the final pH and adjust if necessary with dilute HCl or NaOH.

  • Filter the solution through a 0.22 µm sterile syringe filter into a clean amber glass vial.

  • Prepare multiple vials for each pH condition to be tested at different time points.

  • Store the vials under the desired temperature and light conditions.

Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Study

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[3] Forced degradation studies are performed to generate these products and demonstrate the method's specificity.[3]

A. HPLC Method Development (Example Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. An example gradient could be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), 31-35 min (5% B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of the compound (e.g., using a photodiode array detector).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

B. Forced Degradation Study:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store a vial of the stock solution at 80°C for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photodegradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Control Sample: Keep a vial of the stock solution protected from light at 4°C.

  • Analysis: Analyze all samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizing the Stability Testing Workflow

The following diagram outlines the workflow for assessing the stability of dimethyl-1,3-thiazol-5-amine dihydrochloride.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Buffered Solutions (pH 4, 5, 7, 7.4) D Analyze Samples at Time Points (T=0, 1, 2, 4 weeks) A->D B Prepare Forced Degradation Samples (Acid, Base, H₂O₂, Heat, Light) C Develop Stability-Indicating HPLC Method B->C C->D E Assess Peak Purity and Resolution D->E F Quantify Degradation and Identify Optimal Conditions E->F

Caption: Experimental workflow for stability assessment.

By following these guidelines and protocols, you will be well-equipped to understand and mitigate the potential degradation of dimethyl-1,3-thiazol-5-amine dihydrochloride in your experiments, ensuring the reliability and accuracy of your research. For further assistance, please do not hesitate to contact our technical support team.

References
  • Analytical Methods Committee. (n.d.). III Analytical Methods. Retrieved from Environmental Measurement Japan. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46736898, 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride. Retrieved from PubChem. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. [Link]

  • NextSDS. (n.d.). 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. [Link]

  • Cooper, C. B., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 22(1), 374–378. [Link]

  • Unterhalt, B. (1986). [The stability of hydrochlorothiazide and cyclopenthiazide in various dosage forms. 3. Stability of hydrochlorothiazide injection solutions]. Die Pharmazie, 41(8), 565–566. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. [Link]

  • CABI. (n.d.). Research progress of thiazole flavor compounds. Retrieved from CABI Digital Library. [Link]

  • BioCrick. (n.d.). Aminothiazole. [Link]

  • de Souza, T. A. J., et al. (2015). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Brazilian Journal of Pharmaceutical Sciences, 51(3), 691-699. [Link]

  • NextSDS. (n.d.). 2-ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride. [Link]

  • NextSDS. (n.d.). 4-(dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine. [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

Sources

Troubleshooting

dimethyl-1,3-thiazol-5-amine dihydrochloride precipitation in aqueous media

Prepared by the Senior Application Science Team Welcome to the technical support center for dimethyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for dimethyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous media, with a specific focus on precipitation issues. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

Troubleshooting Guide: Precipitation Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues related to compound precipitation.

Question 1: I dissolved my dimethyl-1,3-thiazol-5-amine dihydrochloride in an aqueous buffer, but it immediately precipitated or formed a cloudy suspension. What is the most likely cause?

Answer: The most common reason for the precipitation of an amine dihydrochloride salt upon dissolution in a buffer is a pH shift . Dimethyl-1,3-thiazol-5-amine dihydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). It is highly soluble in its protonated, salt form in acidic aqueous solutions.[1][2]

However, if your aqueous buffer has a pH that is neutral or basic, it will deprotonate the amine hydrochloride. This converts the soluble ionic salt into its neutral, or "free base," form. This free base form is often significantly less soluble in water, leading to immediate precipitation.

The core principle is an acid-base equilibrium. In acidic conditions (excess H+), the equilibrium favors the protonated, soluble form. In neutral or basic conditions, the equilibrium shifts, removing the proton and generating the less soluble free base.

Question 2: My compound dissolved perfectly in water, but when I added another reagent or adjusted the pH for my reaction, it crashed out of solution. Why did this happen?

Answer: This is a classic pH-related solubility issue. Let's break down the causality:

  • Initial Dissolution: Dissolving the dihydrochloride salt in unbuffered water typically results in a slightly acidic solution, which keeps the compound in its soluble, protonated state.

  • The pH Shift: When you add a basic reagent or adjust the pH upwards with a base (e.g., NaOH, NaHCO₃), you neutralize the acidic protons on the amine. This forces the equilibrium towards the neutral free base form of dimethyl-1,3-thiazol-5-amine, which is less polar and thus less soluble in a polar solvent like water, causing it to precipitate.[1]

This phenomenon is a fundamental principle used in the purification of amines, where an amine is first dissolved in acid and then precipitated by adding a base to recover it in its pure, free base form.[1][3]

Troubleshooting Workflow for pH-Induced Precipitation

Below is a workflow to diagnose and solve pH-related precipitation.

G start Precipitate forms after pH adjustment check_ph Measure pH of the final solution start->check_ph is_basic Is pH > pKa of the amine? check_ph->is_basic lower_ph Solution: Carefully lower pH with dilute acid (e.g., 0.1M HCl) is_basic->lower_ph Yes consider_cosolvent Alternative: Add a water-miscible organic co-solvent (e.g., DMSO, Ethanol) is_basic->consider_cosolvent No, but still precipitates end_soluble Compound redissolves lower_ph->end_soluble consider_cosolvent->end_soluble

Caption: Workflow for addressing pH-induced precipitation.

Question 3: I heated the solution to get the compound to dissolve, but it precipitated again as it cooled to room temperature. What's happening?

Answer: This phenomenon is known as supersaturation.[4] By heating the solution, you increased the kinetic energy of the solvent molecules, allowing them to accommodate more solute than they could at a lower temperature. This created a temporary, unstable supersaturated solution.

As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out until it reaches its equilibrium saturation point at room temperature.[4][5]

Solutions:

  • Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature required for dissolution.

  • Increase Solvent Volume: The most straightforward solution is to increase the volume of the solvent to prepare a solution that is not saturated at room temperature.

  • Use a Co-solvent: Introducing a water-miscible organic solvent like DMSO or ethanol can increase the overall solubility of the compound, even at room temperature.

Question 4: My solution was clear and stable, but after storing it for a day, I noticed a precipitate. Is the compound degrading?

Answer: While degradation is a possibility, especially for complex molecules, there are other more common causes for delayed precipitation:

  • Solvent Evaporation: If the container is not perfectly sealed, even minor solvent evaporation can increase the compound's concentration beyond its solubility limit, leading to precipitation.[4]

  • Temperature Fluctuations: Storing the solution in an area with temperature cycles (e.g., near a window or equipment that generates heat) can cause the compound to fall out of solution during colder periods.[4]

  • Compound Stability: Thiazole rings and amines can be susceptible to degradation over time, especially when exposed to light, oxygen, or non-optimal pH conditions.[6] Degradation products may be less soluble than the parent compound.

Recommended Storage Practices:

  • Temperature: Store solutions at a stable, low temperature (2-8 °C or -20 °C).[6]

  • Light: Protect solutions from light using amber vials or by wrapping containers in aluminum foil.[6]

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.[6]

Frequently Asked Questions (FAQs)

Q1: What factors generally affect the solubility of amine hydrochloride salts?

A1: Several factors influence solubility.[5][7] The most critical for dimethyl-1,3-thiazol-5-amine dihydrochloride are:

  • pH: As detailed above, pH is paramount. Lower (acidic) pH favors the soluble protonated form, while higher (basic) pH favors the less soluble free base.[1]

  • Temperature: Solubility generally increases with temperature, although this can lead to supersaturation upon cooling.[5]

  • Solvent Polarity: "Like dissolves like" is a key principle. The ionic dihydrochloride salt is polar and dissolves well in polar solvents like water. The neutral free base is less polar and will be more soluble in organic solvents.[7]

  • Particle Size: Smaller particle size increases the surface area available for interaction with the solvent, which can lead to faster dissolution.[5]

FactorEffect on Dihydrochloride Salt Solubility in WaterCausality
Decreasing pH (more acidic) Increases SolubilityShifts equilibrium to the highly polar, protonated ionic form.[1]
Increasing pH (more basic) Decreases SolubilityShifts equilibrium to the less polar, neutral free base form.[2]
Increasing Temperature Generally Increases SolubilityProvides more energy to overcome lattice forces and solvate ions.[5]
Adding Organic Co-solvents Variable, but often increases solubility of the free baseCan help solubilize the less polar free base if pH is not sufficiently low.

Q2: What is the best way to prepare a stable aqueous stock solution?

A2: To ensure a stable solution, you must control the pH.

  • Choose Your Solvent: Start with high-purity water (e.g., Milli-Q) or a pre-made acidic buffer (e.g., citrate or acetate buffer with a pH of 4-5).

  • Weigh and Add: Accurately weigh the dimethyl-1,3-thiazol-5-amine dihydrochloride.

  • Dissolution: Slowly add the solid to the solvent while stirring. If using unbuffered water, the resulting solution will be acidic due to the nature of the salt.

  • Gentle Aid (if needed): If dissolution is slow, gentle warming (to 30-40°C) or sonication can be used to accelerate the process.[4] Avoid excessive heating to prevent potential degradation.

  • Final Check: Ensure the solution is clear and free of particulates. If necessary, filter through a 0.22 µm filter.

  • Storage: Store in a tightly sealed, light-protected container at a low, stable temperature.[6]

Logical Flow for Preparing a Stock Solution

Caption: Recommended workflow for preparing a stable stock solution.

Q3: Are there any buffer systems I should avoid?

A3: Yes. Avoid using phosphate buffers if your experimental system contains divalent metal cations like calcium (Ca²⁺) or magnesium (Mg²⁺), as this can lead to the precipitation of insoluble phosphate salts.[8] Additionally, strongly basic buffers (e.g., carbonate or borate buffers with pH > 8) will almost certainly cause the precipitation of the free base form of the amine and should be avoided unless precipitation is the desired outcome.

References
  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. [Link]

  • ResearchGate. (2015, October 6). Why is my ammonium sulphate protein precipitation not working properly?. [Link]

  • ResearchGate. (2025, October 30). Understanding Precipitation in Amino Acid Salt systems at Process Conditions. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

  • National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • Chemistry LibreTexts. (2025, May 27). Chapter 13.1: Factors Affecting Solubility. [Link]

  • PubChemLite. (n.d.). N,5-dimethyl-1,3-thiazol-2-amine hydrochloride. [Link]

  • PubChem. (n.d.). Dimethyl-1,3-thiazol-5-amine. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Welcome to the technical support center for the synthesis of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and offer validated experimental procedures.

Section 1: Synthesis Overview and Plausible Mechanism

The synthesis of 5-aminothiazole derivatives often presents unique challenges compared to their 2- or 4-aminothiazole counterparts. While the Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, forming 2,4-disubstituted thiazoles from α-haloketones and thioamides, the preparation of 5-aminothiazoles typically requires a different strategy.[1][2] A common and effective approach is a variation of the Cook-Heilbron synthesis, which utilizes α-aminonitriles as key starting materials.[3]

For the target molecule, 2,4-dimethyl-1,3-thiazol-5-amine, a plausible and efficient route involves the reaction of 2-aminopropionitrile with thioacetic acid. This pathway builds the core thiazole ring with the required substituents in the correct positions. The reaction proceeds through the formation of a thioamide intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic aminothiazole. The final step involves converting the free base to the more stable dihydrochloride salt.

Below is a diagram illustrating the proposed reaction mechanism.

Thiazole_Synthesis_Mechanism cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Cyclization & Tautomerization cluster_2 Step 3: Salt Formation A 2-Aminopropionitrile C N-(1-cyanoethyl)ethanethioamide (Intermediate) A->C + H₂O B Thioacetic Acid B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2,4-Dimethyl-1,3-thiazol-5-amine (Free Base) D->E Tautomerization & Dehydration F 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride (Final Product) E->F + 2 HCl

Caption: Proposed mechanism for 2,4-dimethyl-1,3-thiazol-5-amine synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a frequent problem in heterocyclic synthesis and can be attributed to several factors.[4] A systematic approach is crucial for diagnosis and optimization.

  • Purity of Reagents and Solvents: This is the most common culprit. Impurities in starting materials like 2-aminopropionitrile or the presence of water in solvents can lead to undesirable side reactions.[4]

    • Actionable Advice: Always use reagents from a reputable supplier and verify their purity. Ensure solvents are anhydrous, especially if the reaction is sensitive to moisture. Consider purifying starting materials if their quality is questionable.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that must be precisely controlled.[5]

    • Actionable Advice: Systematically optimize the reaction temperature. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause product degradation or the formation of side products. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry and Order of Addition: The molar ratio of reactants can significantly impact the reaction outcome.

    • Actionable Advice: Experiment with slight variations in the stoichiometry. Sometimes, using a small excess (1.1 to 1.2 equivalents) of one reactant can drive the reaction to completion. The order in which reactants are added can also influence the formation of intermediates and side products.

  • Atmospheric Control: Some intermediates may be sensitive to oxygen or moisture.

    • Actionable Advice: If you suspect sensitivity to air, perform the reaction under an inert atmosphere of nitrogen or argon.[4]

Optimized Reaction Parameters Summary

ParameterRecommended RangeRationale
Temperature 60-100 °CBalances reaction rate against potential for side reactions or degradation.[5]
Reaction Time 4-24 hoursMust be optimized by monitoring; prolonged times can lead to degradation.
Solvent Ethanol, Acetic AcidProtic solvents can facilitate proton transfer steps in the mechanism.[6]
Atmosphere Nitrogen or ArgonPrevents oxidation of sensitive intermediates and starting materials.[4]

Below is a workflow to guide your troubleshooting process for low yields.

Troubleshooting_Workflow start Low Yield Observed check_reagents Assess Reagent & Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Purity OK purify_reagents Purify Reagents & Use Dry Solvents check_reagents->purify_reagents Impure check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions OK adjust_conditions Adjust Temp/Time/ Concentration check_conditions->adjust_conditions Incorrect check_workup Review Workup & Purification Procedure check_atmosphere->check_workup Atmosphere OK improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert Inadequate optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected purify_reagents->check_conditions adjust_conditions->optimize improve_inert->check_workup modify_workup->optimize

Caption: A decision tree for troubleshooting low reaction yields.

Q2: The reaction appears to stall before completion according to TLC/LC-MS analysis. What steps should I take?

A2: A stalled reaction indicates that the reaction has either reached equilibrium or a crucial component has been consumed or deactivated.

  • Cause 1: Reagent Degradation: The thioacetic acid or the aminonitrile may not be stable under the reaction conditions for extended periods.

    • Solution: Consider adding the less stable reagent portion-wise over the course of the reaction. Always use freshly opened or purified reagents.

  • Cause 2: Catalyst Deactivation (if applicable): If you are using a catalyst (e.g., an acid or base catalyst), it may become poisoned or deactivated over time.[6]

    • Solution: Add a fresh portion of the catalyst to see if the reaction restarts. Ensure the reaction environment is free from impurities that could act as catalyst poisons.

  • Cause 3: Reversible Reaction: The reaction may have reached a point of equilibrium.

    • Solution: According to Le Chatelier's principle, you can shift the equilibrium towards the products. This can often be achieved by removing a byproduct, such as water, using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene).[7]

Q3: My final product is difficult to purify. What are the best practices for isolating 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride?

A3: Purification can be challenging due to the polar nature of the aminothiazole.[5] The conversion to a dihydrochloride salt is often a key part of the purification strategy itself.

  • Step 1: Workup of the Free Base: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (like sodium bicarbonate solution) to remove any acidic starting materials or byproducts. This is followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Step 2: Conversion to Dihydrochloride Salt: This is the most critical step for purification. The free base is often an oil or a low-melting solid that is difficult to handle. Converting it to the crystalline dihydrochloride salt facilitates isolation and purification by recrystallization.

    • Protocol: Dissolve the crude free base in a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The dihydrochloride salt will precipitate out of the solution.

  • Step 3: Recrystallization: The crude salt can be further purified by recrystallization.

    • Solvent Selection: The key is to find a solvent system where the salt has high solubility at high temperatures but low solubility at low temperatures.[8] Ethanol/water or isopropanol/ether mixtures are often good starting points.

    • Technique: Dissolve the salt in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

Q4: During the workup and conversion to the dihydrochloride salt, my yield drops significantly. Why is this happening and how can I prevent it?

A4: Significant product loss during this phase usually points to two issues: mechanical losses or product instability/solubility.

  • Cause 1: Product Solubility: The free amine may have some solubility in the aqueous layers during the workup washes. Similarly, the dihydrochloride salt may have some residual solubility in the crystallization solvent.

    • Solution: During the workup, re-extract the aqueous layers with fresh organic solvent to recover any dissolved product. For crystallization, use the minimum amount of hot solvent necessary for dissolution and ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor.[8]

  • Cause 2: Incomplete Precipitation: The salt may not fully precipitate if the solution is not sufficiently saturated or if the wrong solvent is used.

    • Solution: Ensure you are using a solvent in which the salt is poorly soluble (e.g., ether, MTBE) as an anti-solvent to force precipitation if necessary. After adding HCl, stir the mixture for an adequate amount of time at a low temperature to ensure precipitation is complete before filtering.

  • Cause 3: Product Degradation: The aminothiazole free base might be unstable, especially if trace acids or bases are present from the reaction before proper workup.

    • Solution: Proceed from the crude free base to the stable dihydrochloride salt as quickly as possible. Avoid letting the crude reaction mixture or the isolated free base sit for extended periods.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-1,3-thiazol-5-amine (Free Base)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopropionitrile (1.0 eq) and ethanol (5 mL per gram of nitrile).

  • Add thioacetic acid (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base, which can be used directly in the next step.

Protocol 2: Formation and Purification of Dihydrochloride Salt

  • Dissolve the crude 2,4-dimethyl-1,3-thiazol-5-amine in a minimal amount of cold isopropanol.

  • Slowly, while stirring, add a 2M solution of HCl in diethyl ether (2.5 eq). A precipitate should form immediately.

  • Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel.[1]

  • Wash the filter cake with a small amount of cold diethyl ether to remove any surface impurities.

  • For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the final product under vacuum to obtain pure 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride as a crystalline solid.

Section 4: Frequently Asked Questions (FAQs)

  • What are the best analytical methods to monitor reaction progress? Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]

  • How should I store the starting materials and the final product? 2-aminopropionitrile should be stored under an inert atmosphere in a refrigerator. Thioacetic acid is corrosive and has a strong odor; it should be stored in a cool, well-ventilated area. The final dihydrochloride salt is significantly more stable than the free base and can be stored at room temperature in a tightly sealed container, protected from moisture.

  • Are there greener synthesis alternatives available? Yes, the field of green chemistry offers several avenues for improving thiazole synthesis.[9] Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields with less solvent usage.[6][10] The use of greener solvents like water or ionic liquids, often in combination with a catalyst, is also an area of active research.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (2025). Application Notes: Hantzsch Synthesis for Thiazole Derivatives.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Al-Mulla, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • YouTube. (2019). Synthesis of thiazoles.
  • Iqbal, M. A., et al. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Patel, K., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie.
  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Wikipedia. (n.d.). Thiazole.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Welcome to the technical support guide for the chromatographic analysis of dimethyl-1,3-thiazol-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of dimethyl-1,3-thiazol-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their High-Performance Liquid Chromatography (HPLC) methods for this compound. Given its chemical nature as a polar, basic amine salt, dimethyl-1,3-thiazol-5-amine dihydrochloride presents specific analytical challenges, including poor retention on traditional reversed-phase columns and peak tailing.

This guide provides in-depth, question-and-answer-based troubleshooting and frequently asked questions (FAQs) to address these issues directly. The methodologies described are grounded in established chromatographic principles to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and analysis.

Q1: My retention time for dimethyl-1,3-thiazol-5-amine dihydrochloride is too short, eluting near the solvent front (void volume). How can I increase it?

A1: Poor retention of polar compounds on non-polar stationary phases is a common issue in reversed-phase HPLC.[1] The primary goal is to increase the interaction between your analyte and the stationary phase.

Causality: Dimethyl-1,3-thiazol-5-amine is a polar molecule, especially in its protonated salt form, giving it a high affinity for the polar mobile phase and a low affinity for a non-polar C18 stationary phase. To increase retention, you must shift this equilibrium to favor the stationary phase.

Step-by-Step Solutions:

  • Decrease the Organic Solvent Percentage: This is the most direct way to increase retention in reversed-phase chromatography.[2][3] By making the mobile phase more polar (more aqueous), you "push" the analyte onto the non-polar stationary phase.

    • Protocol: If you are using a 50:50 acetonitrile:water mobile phase, try reducing the acetonitrile concentration incrementally to 40%, 30%, or even lower. Be cautious of using less than 5% organic solvent on standard C18 columns, as this can cause phase collapse or "dewetting".

  • Select a "Aqueous-Compatible" Column: If you need to work with highly aqueous mobile phases (e.g., >95% water), use a column specifically designed for this purpose. These columns feature polar end-capping or embedded polar groups to prevent phase collapse.[4][5]

  • Adjust Mobile Phase pH: While primarily used for peak shape control, pH can influence the retention of ionizable compounds. Ensure the pH keeps the analyte in a consistent, single ionic state.[2]

  • Consider an Alternative Stationary Phase: If a C18 column does not provide adequate retention, switch to a different chemistry.

    • Phenyl-Hexyl Phase: Offers alternative selectivity through pi-pi interactions with the thiazole ring.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase. It is an excellent choice for retaining very polar compounds that are unretained in reversed-phase mode.[1]

Q2: The peak for my analyte is exhibiting significant tailing. What is causing this and how do I fix it?

A2: Peak tailing for basic compounds like dimethyl-1,3-thiazol-5-amine is almost always caused by secondary interactions with the HPLC column's stationary phase.[6][7]

Causality: Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5, these silanols become deprotonated and negatively charged (Si-O⁻). The positively charged (protonated) amine group on your analyte can then interact strongly with these negative sites via a secondary ion-exchange mechanism. This strong interaction is not uniform, causing a portion of the analyte to lag behind the main peak, resulting in tailing.[7][8]

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: This is the most effective way to eliminate peak tailing for basic compounds.[6]

    • Protocol: Adjust your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer or acid (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid, or a 20 mM phosphate buffer). At this low pH, the surface silanols are fully protonated (neutral), preventing the secondary ionic interaction with the protonated amine.[7]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns (Type B silica) are manufactured with fewer accessible silanol groups and are "end-capped" to block most of the remaining ones.[7] Using a high-quality, end-capped C18 column will inherently reduce tailing compared to older, less deactivated columns.

  • Reduce Sample Mass Load: Injecting too much sample can overload the active silanol sites, leading to peak tailing.[9]

    • Protocol: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape (asymmetry) improves, you were likely overloading the column.

  • Check for Extra-Column Effects: Tailing can also be caused by physical issues in the HPLC system, such as dead volume from using tubing with too large an internal diameter or from a void at the head of the column.[8][10] You can test this by injecting a neutral compound (e.g., toluene); if it also tails, the problem is likely physical rather than chemical.[8]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common chromatographic issues with dimethyl-1,3-thiazol-5-amine dihydrochloride.

HPLC_Troubleshooting start_node Start: Poor Chromatography Observed problem_node What is the main problem? start_node->problem_node Identify Primary Issue action_node_retention Action: Decrease % Organic Solvent (e.g., from 50% to 30% ACN) problem_node->action_node_retention Low Retention (k < 1.5) action_node_tailing Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid to pH ~2.7) problem_node->action_node_tailing Peak Tailing (Asymmetry > 1.2) action_node action_node solution_node Optimized Separation check_node check_node check_node_retention Check: Is mobile phase >95% aqueous? action_node_retention->check_node_retention Is retention still poor? check_node_retention->solution_node No action_node_aq_column Action: Switch to an Aqueous-Compatible C18 Column check_node_retention->action_node_aq_column Yes action_node_aq_column->solution_node Problem Solved check_node_tailing Check: Are you using a modern, high-purity, end-capped column? action_node_tailing->check_node_tailing Does tailing persist? action_node_column Action: Switch to a High-Quality End-Capped Column check_node_tailing->action_node_column No action_node_overload Action: Dilute Sample 10-fold and re-inject check_node_tailing->action_node_overload Yes action_node_column->solution_node action_node_overload->solution_node

Caption: A decision tree for troubleshooting low retention and peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for an HPLC method to analyze dimethyl-1,3-thiazol-5-amine dihydrochloride?

A3: A successful method starts with a logical set of initial conditions that can be optimized. For a polar basic compound, a reversed-phase method with a low pH mobile phase is the standard approach.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µmProvides good efficiency and minimizes silanol interactions.[6]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7) or 20 mM Phosphate Buffer (pH 2.8)Suppresses silanol ionization to prevent peak tailing.[7]
Mobile Phase B Acetonitrile (ACN)Good UV transparency and lower viscosity than methanol.
Elution Mode Isocratic at 80% A / 20% BSimple starting point. Adjust %B to achieve desired retention (k' between 2-10).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility by controlling mobile phase viscosity.
Injection Vol. 5 µLSmall volume to minimize peak distortion.
Detection UV at the compound's λmaxDetermine λmax by running a UV scan of a standard solution.

Q4: How do I properly choose and prepare the mobile phase buffer?

A4: The buffer's role is to maintain a constant pH, which is critical for reproducible retention times and good peak shape for ionizable analytes.[11]

Selection:

  • pH Range: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH. For a target pH of 2.8, phosphate (pKa1 ≈ 2.15) or formate (pKa ≈ 3.75) are excellent choices.

  • Compatibility: If using Mass Spectrometry (MS) detection, you must use a volatile buffer like formic acid, acetic acid, or ammonium formate/acetate. Phosphate buffers are non-volatile and will contaminate an MS source.[12]

Preparation Protocol:

  • Weigh the appropriate amount of buffer salt (e.g., monobasic potassium phosphate) into a volumetric flask.

  • Add about 80% of the final volume of HPLC-grade water and dissolve the salt completely.

  • Adjust the pH to your target value (e.g., 2.8) by adding the corresponding acid (e.g., phosphoric acid).

  • Bring the solution to the final volume with water.

  • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates that can damage the HPLC system.

  • Premix the aqueous and organic phases or use a reliable online mixing system in your HPLC.

Q5: Is a gradient elution necessary or beneficial for this analysis?

A5: The choice between an isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution (constant mobile phase composition): This is ideal for analyzing the purity of the main compound when impurities elute nearby. It is simpler, more robust, and has no column re-equilibration time. For dimethyl-1,3-thiazol-5-amine dihydrochloride alone or with closely related impurities, an optimized isocratic method is often sufficient.

  • Gradient Elution (mobile phase composition changes over time): This is beneficial if your sample contains impurities with a wide range of polarities.[13] A gradient can elute highly retained impurities faster, shortening the run time and improving peak shapes for late-eluting compounds. A typical screening gradient might run from 5% to 95% acetonitrile over 10-15 minutes.

References

  • Chemical Substance Information for dimethyl-1,3-thiazol-5-amine dihydrochloride. NextSDS. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Chrom-Help. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Waters Corporation. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • HPLC Method Development. Interchim technology. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Dimethyl-1,3-thiazol-5-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

Sources

Optimization

dimethyl-1,3-thiazol-5-amine dihydrochloride stability at room temperature

Welcome to the technical support guide for dimethyl-1,3-thiazol-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for dimethyl-1,3-thiazol-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. We will address common questions and troubleshooting scenarios related to its storage and handling at room temperature and under other relevant conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for dimethyl-1,3-thiazol-5-amine dihydrochloride as a solid?

As a dihydrochloride salt of an amine, the primary concern is its hygroscopicity , which is the tendency to readily absorb moisture from the atmosphere.[1] This can lead to several issues:

  • Physical Changes: Moisture uptake can cause the powder to clump, cake, or become a sticky solid, making it difficult to handle and weigh accurately.[1][2]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis.[3]

  • Inaccurate Concentration: If the material absorbs a significant amount of water, the actual concentration of the active compound in a weighed sample will be lower than expected, impacting experimental accuracy.[1]

Furthermore, like many heterocyclic amines, this compound may be sensitive to light and oxidation over long-term storage.[4][5]

Q2: What are the recommended storage conditions for solid dimethyl-1,3-thiazol-5-amine dihydrochloride?

To mitigate the risks described above, proper storage is critical. The following conditions are recommended to ensure long-term stability.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Stable at normal temperatures, but refrigeration can slow down potential degradation processes.[4][6]
Atmosphere Store in a desiccator with a drying agent or under an inert atmosphere (e.g., Argon, Nitrogen).[2]Minimizes exposure to atmospheric moisture, preventing hygroscopic effects and potential hydrolysis.[2]
Container Tightly sealed, airtight container.Prevents the ingress of moisture and oxygen from the air.[2][7]
Light Store in the dark or in an amber vial.Protects against potential photodegradation, a common issue for thiazole-containing compounds.[5]
Q3: My solid compound has become clumpy and difficult to handle. What should I do?

This is a classic sign of moisture absorption.[2] Here’s how to approach this issue:

  • Drying (Use with Caution): If the compound is known to be thermally stable, you may be able to dry it under a high vacuum. Gentle heating can be applied, but you must first verify the compound's decomposition temperature to avoid degradation.[2]

  • Controlled Environment Handling: If drying is not an option, handle the material inside a glove box or a controlled-humidity chamber to prevent further moisture uptake during weighing and preparation.[2][8]

  • Purity Check: Before use, it is highly advisable to re-analyze the material's purity (e.g., via HPLC) and water content (e.g., by Karl Fischer titration) to understand the extent of water absorption and check for any degradation.

Q4: What are the main degradation pathways for this compound in solution, especially in DMSO?

When in solution, particularly in common solvents like DMSO used for compound libraries, several degradation pathways can become relevant:

  • S-Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. DMSO, being a sulfoxide, can act as an oxidizing agent, especially when exposed to heat or light, converting the thiazole to a thiazole S-oxide.[5]

  • Hydrolysis: If the solvent is not anhydrous, residual water can lead to the hydrolysis of the amine or other functional groups.[3][5]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to compound degradation.[3] This can be exacerbated in the presence of solvents like DMSO.[5]

For stock solutions, it is recommended to store them at -20°C or -80°C, protected from light, and to use high-purity, anhydrous solvents.[5][9] For in-vivo experiments, it is always best to prepare working solutions freshly on the same day.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: I observe new, unexpected peaks in my HPLC/LC-MS analysis after storing my stock solution.
  • Probable Cause: This indicates the formation of degradation products.[5] The new peaks could correspond to oxidized species (e.g., S-oxide) or hydrolytic products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use mass spectrometry to determine the molecular weights of the new peaks. An increase of 16 Da often suggests oxidation (addition of an oxygen atom).

    • Review Storage: Confirm that stock solutions were stored at -20°C or -80°C and protected from light.[5] Ensure that high-purity, anhydrous DMSO was used.

    • Perform a Stability Study: If this is a recurring issue, conduct a small-scale stability study (see Protocol section) to determine the degradation rate under your specific storage conditions.

    • Action: Discard the degraded stock solution and prepare a fresh one, ensuring adherence to proper storage and handling protocols.

Scenario 2: My experimental results are inconsistent or show a loss of compound activity over time.
  • Probable Cause: This could be due to either degradation of the compound in your stock solution or inaccurate concentrations due to moisture uptake by the solid material.

  • Troubleshooting Workflow: The following diagram outlines the decision-making process to identify the root cause.

G start Inconsistent Results or Loss of Activity Observed check_solid Is the solid compound free-flowing or clumpy? start->check_solid clumpy Clumpy/Caked Solid check_solid->clumpy Clumpy free_flowing Free-Flowing Solid check_solid->free_flowing Free-flowing check_solution How was the stock solution stored? improper_storage Stored at RT, exposed to light, or non-anhydrous solvent used. check_solution->improper_storage Improper proper_storage Stored at -20°C or -80°C, protected from light, in anhydrous solvent. check_solution->proper_storage Proper hygroscopic_issue High probability of moisture absorption. Concentration is likely inaccurate. clumpy->hygroscopic_issue free_flowing->check_solution solve_hygroscopic Action: 1. Handle in glove box. 2. Perform Karl Fischer test. 3. Re-weigh and prepare fresh stock. hygroscopic_issue->solve_hygroscopic degradation_issue High probability of solution degradation (e.g., oxidation, hydrolysis). improper_storage->degradation_issue other_issue Issue may not be related to compound stability. Review experimental design, reagents, and cell lines. proper_storage->other_issue solve_degradation Action: 1. Analyze purity via HPLC/LC-MS. 2. Prepare fresh stock solution. 3. Aliquot and store properly. degradation_issue->solve_degradation

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Rapid Forced Degradation (Stress Testing) Study

This protocol helps to quickly identify the potential degradation pathways for your compound. It is a crucial step in developing stability-indicating analytical methods.[3][10]

Objective: To determine the susceptibility of dimethyl-1,3-thiazol-5-amine dihydrochloride to hydrolysis, oxidation, and thermal stress.

Materials:

  • Dimethyl-1,3-thiazol-5-amine dihydrochloride

  • High-purity, anhydrous DMSO

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in anhydrous DMSO.[5]

  • Set Up Stress Conditions: Prepare four separate reaction vials:

    • Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 1 M HCl.[5]

    • Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 1 M NaOH.[5]

    • Oxidation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.[5]

    • Thermal Stress: Use 1 mL of the original DMSO stock solution.

  • Incubation:

    • Incubate the Acid and Base Hydrolysis samples at 60°C for 24 hours.[5]

    • Incubate the Oxidation sample at room temperature for 24 hours.[5]

    • Incubate the Thermal Stress sample at 60°C for 7 days.[5]

    • Keep an unstressed control sample of the stock solution at -80°C.

  • Analysis:

    • After incubation, neutralize the acid and base samples as appropriate.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the control and all stressed samples by HPLC or LC-MS.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation under that specific stress condition. This information is vital for developing a stability-indicating method and for understanding which conditions to avoid during routine handling and formulation.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • MedchemExpress. (n.d.). Aminothiazole (2-Aminothiazole) | Virus Protease Inhibitor.
  • ChemicalBook. (n.d.). 2-Aminothiazole(96-50-4).
  • ECHEMI. (n.d.). Buy 2-AMINOTHIAZOLE HYDROCHLORIDE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • Metrohm. (n.d.). Amine Treatment.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Aminothiazole | 96-50-4.
  • NOAA. (n.d.). 2-AMINOTHIAZOLE | CAMEO Chemicals.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubChemLite. (n.d.). N,5-dimethyl-1,3-thiazol-2-amine hydrochloride.
  • PubChem. (n.d.). Dimethyl-1,3-thiazol-5-amine.
  • Benchchem. (2025, December). Improving the stability of thiazole compounds in DMSO for long-term storage.
  • Academia.edu. (n.d.). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles.
  • ECHEMI. (n.d.). 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE Formula.
  • Scientific Research Publishing. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • NextSDS. (n.d.). 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information.
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

Troubleshooting

reducing background noise in dimethyl-1,3-thiazol-5-amine dihydrochloride assays

A Guide for Senior Application Scientists Welcome to the technical support resource for researchers working with dimethyl-1,3-thiazol-5-amine dihydrochloride and related thiazole-containing compounds. This guide is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Senior Application Scientists

Welcome to the technical support resource for researchers working with dimethyl-1,3-thiazol-5-amine dihydrochloride and related thiazole-containing compounds. This guide is designed to provide expert-level insights and actionable troubleshooting strategies to address a common yet challenging issue: high background noise in biochemical and cell-based assays. As scientists, we understand that a high signal-to-noise ratio is paramount for generating robust, reproducible data. This document moves beyond generic advice to tackle the specific chemical properties of the thiazole moiety that can contribute to assay interference.

Understanding the Challenge: The Thiazole Moiety

The thiazole ring, a core component of our compound of interest, is an aromatic heterocycle containing sulfur and nitrogen.[1][2] This structure is found in numerous biologically active agents and approved drugs. However, the very features that make it a valuable pharmacophore—its electron-rich nature and potential for redox activity—can also make it a source of assay artifacts.[3] Thiazole-containing compounds have been known to interfere with assays through various mechanisms, including light absorbance/fluorescence, redox cycling, and chemical reactivity with assay components.[3] This guide will help you systematically identify and mitigate these interferences.

Troubleshooting Guide: Isolating and Reducing Background Noise

High background is a common issue that can mask true signals and reduce assay sensitivity.[4][5] It often manifests as uniformly high readings across a plate, including in negative control wells. The first step is to determine if the background is a general assay problem or is specifically caused by your test compound.

Question: My negative control (blank) wells containing only the assay buffer and detection reagents are showing a high signal. What should I do?

This issue points to a problem with the core assay components or setup, independent of the thiazole compound.

Answer:

  • Reagent Concentration and Quality:

    • Cause: The concentration of detection antibodies or enzyme conjugates may be too high, leading to non-specific binding or excessive signal generation.[5][6] Substrates for enzymes like HRP can also produce a high background if overly concentrated.[6]

    • Solution: Titrate your detection reagents (antibodies, streptavidin-HRP, etc.) to find the optimal concentration that provides a robust signal for your positive control without elevating the background. Prepare fresh buffers and reagents, as contamination or degradation can contribute to noise.

  • Insufficient Plate Washing:

    • Cause: Inadequate washing fails to remove all unbound detection reagents, which then contribute to the background signal.[4]

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5) and/or the soaking time for each wash (e.g., a 30-second soak).[4] Ensure your plate washer's aspiration pins are correctly aligned and that wells are not allowed to dry out between steps, which can denature proteins and increase non-specific binding.[4][5]

  • Ineffective Blocking:

    • Cause: The blocking buffer is critical for preventing non-specific binding of assay reagents to the microplate surface.[4] An inappropriate or insufficient blocking step will result in a high background.

    • Solution: Optimize the blocking step. You can try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA), extending the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C), or testing alternative blocking agents.[4][5][7]

Blocking AgentPrimary UseConsiderations
Bovine Serum Albumin (BSA) General purpose, protein-based assaysUse a high-purity, protease-free grade.
Non-fat Dry Milk ELISA, Western BlottingNot recommended for assays with biotin-streptavidin systems due to endogenous biotin.
Normal Serum Immunohistochemistry, ELISAUse serum from the same species as the secondary antibody was raised in to block endogenous Fc receptors.
Commercial Blockers Optimized FormulationsOften protein-free, reducing cross-reactivity. Can be a good alternative if standard blockers fail.[5]
Question: My background signal is only high in wells containing dimethyl-1,3-thiazol-5-amine dihydrochloride. How can I confirm the compound is the problem and fix it?

This strongly suggests your compound is interfering with the assay. The key is to systematically identify the mechanism of interference.

Answer:

The thiazole moiety can interfere in several ways. We must run a series of counter-screens to diagnose the specific issue.

Interference_Workflow start High Background in Compound Wells q_fluorescence Is it a fluorescence-based assay? start->q_fluorescence test_intrinsic_fluorescence Test for Intrinsic Fluorescence: Scan compound emission spectrum q_fluorescence->test_intrinsic_fluorescence Yes q_redox Is it an enzyme-based assay (e.g., HRP, AP)? q_fluorescence->q_redox No fix_fluorescence Solution: 1. Use a different fluorophore with a non-overlapping spectrum. 2. Use a time-resolved fluorescence (TRF) assay. test_intrinsic_fluorescence->fix_fluorescence test_redox Test for Redox Activity: Run assay with/without an antioxidant (e.g., DTT) q_redox->test_redox Yes test_reactivity Test for Reactivity: Pre-incubate compound with assay components, then run assay q_redox->test_reactivity No fix_redox Solution: 1. Include a mild reducing agent in the assay buffer. 2. Switch to a non-redox-sensitive detection method. test_redox->fix_redox fix_reactivity Solution: 1. Decrease incubation times. 2. Modify assay buffer conditions (pH, salt). 3. Consider structural analogues of the compound. test_reactivity->fix_reactivity

Caption: Troubleshooting workflow for compound-specific interference.

1. Test for Intrinsic Fluorescence and Spectral Interference

  • Mechanism: The thiazole compound itself may be fluorescent at the excitation/emission wavelengths of your assay's fluorophore, directly adding to the background signal.[8][9]

  • Protocol:

    • Prepare a dilution series of dimethyl-1,3-thiazol-5-amine dihydrochloride in your assay buffer.

    • Using a plate reader, scan the emission spectrum of the compound across a wide range of excitation wavelengths, including those used for your assay's fluorophore.

    • Interpretation: If you see a significant emission signal at the same wavelength used for your assay's detection, you have identified intrinsic fluorescence as a source of background.

  • Mitigation:

    • Change Fluorophore: Switch to a detection fluorophore that has excitation and emission spectra that do not overlap with your compound's fluorescence profile.

    • Time-Resolved Fluorescence (TRF): If available, use a TRF-based detection method. TRF assays introduce a delay between excitation and detection, allowing short-lived background fluorescence from interfering compounds to decay before the long-lived signal from the specific lanthanide chelate is measured.[10]

2. Test for Redox Activity

  • Mechanism: Thiazole compounds can engage in redox cycling, which can generate reactive oxygen species (ROS).[3] In assays using horseradish peroxidase (HRP), this can lead to substrate turnover in the absence of a true biological signal.

  • Protocol:

    • Set up your assay with control wells (no compound) and wells with your thiazole compound.

    • Create a parallel set of wells where a mild, non-interfering antioxidant, such as 1,4-dithiothreitol (DTT) at a low concentration (e.g., 1 mM), is added to the assay buffer.[3]

    • Interpretation: If the background signal in the compound-containing wells is significantly reduced in the presence of DTT, this indicates that redox activity is a likely cause of interference.

  • Mitigation:

    • Include Antioxidants: If compatible with your assay's biology, include a suitable antioxidant in the buffer.

    • Change Detection System: Switch from an HRP-based system to one less sensitive to redox activity, such as an alkaline phosphatase (AP)-based system.

3. Test for Compound Instability and Reactivity

  • Mechanism: Some thiazole fragments have been shown to be unstable in aqueous buffer solutions or can react directly with assay components, such as proteins or detection reagents.[3]

  • Protocol:

    • Monitor the absorbance spectrum of the compound in assay buffer over time (e.g., 0, 30, 60, 120 minutes) using a spectrophotometer.[3] Changes in the spectrum indicate potential degradation.

    • Pre-incubate the compound with key assay reagents (e.g., the detection antibody) before adding the other components. If the signal is altered compared to a control where the compound is added last, it suggests direct reactivity.

  • Mitigation:

    • Reduce Incubation Time: Minimize the time the compound is incubated with the assay components.

    • Buffer Optimization: Assess if changes in buffer pH or composition can improve compound stability without compromising assay performance.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of dimethyl-1,3-thiazol-5-amine dihydrochloride I should be aware of? This compound is a dihydrochloride salt, meaning it is expected to be soluble in aqueous solutions. The thiazole ring is an aromatic system.[2] Safety data indicates it can be an irritant to skin and eyes and may cause respiratory irritation.[11][12][13] Always handle it with appropriate personal protective equipment (PPE).

Q2: How should I prepare and store my stock solutions of this compound? Given its potential for instability in aqueous buffers, it is best practice to prepare concentrated stock solutions in a suitable organic solvent like DMSO, which can be stored at -20°C or -80°C.[14] Prepare fresh dilutions in your aqueous assay buffer for each experiment to minimize the risk of degradation.

Q3: Can the 'edge effect' on my microplate be mistaken for compound-induced background? Yes. The 'edge effect' refers to the phenomenon where the outer wells of a microplate show different results from the inner wells, often due to faster evaporation and temperature fluctuations.[5] This can create a pattern of high background that is not related to your compound. To mitigate this, avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation in a humidified chamber.

Q4: My signal-to-noise ratio is poor. What is the quickest way to improve it? Improving the signal-to-noise ratio (SNR) is about either increasing the specific signal or decreasing the background noise.[15][16] The most effective first steps are often to optimize plate washing and blocking, as these are common sources of high background.[4][5] After that, titrating your detection reagents is the next logical step to ensure you are not using an excessive concentration that contributes to noise.[6] If these general steps do not work, proceed to the compound-specific troubleshooting workflow described above.

References

  • American Research Products, Inc. "Elisa troubleshooting tips – High background." ARP Blog, Accessed March 20, 2026. [Link]

  • AstorScientific. "High Background in ELISA: Causes, Fixes, and Tips." AstorScientific, January 17, 2026. [Link]

  • ResearchGate. "Hello friends... can you suggest me how to reduce high background, i followed some troubleshooting tips but still getting high background score?" ResearchGate, August 29, 2016. [Link]

  • Pfeiffer, F., et al. "Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides." Analytical Methods, Royal Society of Chemistry, June 26, 2018. [Link]

  • Evident Scientific. "Signal-to-Noise Considerations." Evident Scientific, Accessed March 20, 2026. [Link]

  • Barh, D., et al. "Using Temporally and Spatially Resolved Measurements to Improve the Sensitivity of Fluorescence-Based Immunoassays." MDPI, April 28, 2024. [Link]

  • Rupnik, M., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, ACS Publications, October 30, 2023. [Link]

  • Royal Society of Chemistry. "Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides." RSC Publishing, June 26, 2018. [Link]

  • NextSDS. "dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information." NextSDS, Accessed March 20, 2026. [Link]

  • Kaur, S., et al. "A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy." PLOS One, September 4, 2025. [Link]

  • PubChem. "Dimethyl-1,3-thiazol-5-amine." PubChem, Accessed March 20, 2026. [Link]

  • National Center for Biotechnology Information. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." PMC, Accessed March 20, 2026. [Link]

  • Taylor & Francis Online. "Review of the synthesis and biological activity of thiazoles." Taylor & Francis Online, December 6, 2020. [Link]

  • FABAD Journal of Pharmaceutical Sciences. "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD J. Pharm. Sci., September 21, 2024. [Link]

  • IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives." IntechOpen, June 29, 2020. [Link]

  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." MDPI, June 21, 2022. [Link]

  • NextSDS. "1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information." NextSDS, Accessed March 20, 2026. [Link]

  • ResearchGate. "ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery." ResearchGate, July 5, 2018. [Link]

  • PubMed. "Conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][5][6]thiazole-6,7-dicarboxylate 2,2-dioxide isolated in low-temperature matrixes." PubMed, May 25, 2006. [Link]

  • Beilstein Journal of Organic Chemistry. "Halogen-containing thiazole orange analogues – new fluorogenic DNA stains." BJOC, December 28, 2017. [Link]

  • National Center for Biotechnology Information. "Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects." PMC, Accessed March 20, 2026. [Link]

  • Royal Society of Chemistry. "Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole." RSC Education, Accessed March 20, 2026. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride

Welcome to the technical support center for the purification of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who have synthesized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who have synthesized this compound and are facing challenges in achieving the desired purity. As a dihydrochloride salt, this molecule presents unique purification challenges compared to its freebase form, primarily related to its solubility profile. This document provides field-proven insights, detailed protocols, and troubleshooting advice to help you navigate these challenges effectively.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My crude product has a brownish or yellowish tint. What is causing this, and how can I remove the color?

Answer: Colored impurities are common in heterocyclic amine syntheses, often arising from minor side reactions or degradation of starting materials under reaction conditions (e.g., Hantzsch thiazole synthesis).[1][2] These impurities are typically highly conjugated organic molecules that are present in trace amounts but have strong chromophores.

  • Causality: The color is likely due to polymeric by-products or oxidation of the amine. Amines, in general, can be susceptible to air oxidation, which can be exacerbated by prolonged heating.[3]

  • Solution: The most effective method for removing colored impurities is treatment with activated charcoal.

    • Dissolve your crude product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or an ethanol/water mixture).

    • Once fully dissolved, remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Adding charcoal to a boiling solution can cause it to bump violently.

    • Gently swirl the flask and reheat to boiling for 5-10 minutes.

    • Perform a hot filtration through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the charcoal.[4] The filtrate should be significantly lighter in color or colorless.

    • Proceed with the recrystallization by allowing the hot filtrate to cool slowly.

Question: I'm attempting a recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solute is highly concentrated or when the boiling point of the solvent is higher than the melting point of the solute. For a salt like 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride, it's more likely due to issues with supersaturation and solvent choice.

  • Causality: The high concentration of the solute can cause it to crash out of solution as a supercooled liquid when the temperature drops. The presence of impurities can also disrupt crystal lattice formation, promoting oiling.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small additional volume (10-20%) of the hot solvent to reduce the concentration, then allow it to cool much more slowly.[4]

    • Slow Down the Cooling Process: Insulate the flask with glass wool or a towel to ensure a very gradual temperature drop. Slow cooling provides more time for proper crystal nucleation and growth.

    • Modify the Solvent System: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) to the hot, dissolved solution until it just becomes turbid, then add a few drops of the "good" solvent to clarify it before cooling.[5]

Question: My recrystallization yield is extremely low. How can I improve recovery?

Answer: This is one of the most common issues in recrystallization and usually points to one of two causes: using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Causality: The goal of recrystallization is to find a solvent where the compound is soluble when hot but poorly soluble when cold. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.[5]

  • Solutions:

    • Use Minimal Solvent: During the dissolution step, add the hot solvent portion-wise, ensuring you use only the absolute minimum amount required to dissolve the solid.[4]

    • Thorough Cooling: Ensure the flask is cooled to a sufficiently low temperature (an ice-water bath is standard) for an adequate amount of time (at least 30-60 minutes) to maximize precipitation.

    • Recover a Second Crop: If you suspect significant product remains in the mother liquor, you can reduce its volume by about half using a rotary evaporator and cool it again to obtain a "second crop" of crystals. Be aware that this second crop is often less pure than the first.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride?

A1: The impurity profile depends heavily on the synthetic route. For a typical Hantzsch thiazole synthesis, common impurities may include unreacted starting materials (e.g., α-haloketone and a thioamide source), side-products from self-condensation of the starting materials, or regioisomers if the synthesis allows for it.[1][6] Residual solvents from the reaction or workup are also common.

Q2: What is the best general purification strategy for this compound?

A2: Given that it is a dihydrochloride salt, it will be highly polar. The most robust and scalable purification method is recrystallization. A slurry wash can be a quick preliminary step if the crude product is heavily contaminated with non-polar impurities.

Q3: Which solvents are best for recrystallization?

A3: You need a polar solvent that can dissolve the salt at an elevated temperature. Good starting points are lower alcohols or aqueous mixtures of these alcohols. A mixed-solvent system is often ideal. For example, dissolving the compound in a minimal amount of hot methanol or ethanol (good solvents) and then slowly adding a less polar solvent like isopropanol (IPA) or ethyl acetate (anti-solvents) until turbidity is observed can induce crystallization upon cooling.[5]

Solvent Selection Table for Recrystallization

Solvent TypeExamplesRole & Rationale
Primary (Good) Solvents Methanol, Ethanol, WaterHighly polar protic solvents capable of dissolving the dihydrochloride salt, especially when heated.
Anti-solvents (Poor Solvents) Isopropanol (IPA), Acetone, Ethyl Acetate, Diethyl EtherLess polar solvents that are miscible with the primary solvent but in which the salt has low solubility. Used to induce precipitation.

Q4: How should I properly dry and store the purified product?

A4: Amine hydrochlorides can be hygroscopic. After filtering the crystals, wash them with a small amount of a cold, volatile solvent (like cold isopropanol or diethyl ether) to remove residual mother liquor. Dry the crystals thoroughly under high vacuum, preferably in a desiccator over a drying agent like P₂O₅ or Drierite®. Store the final product in a tightly sealed container in a cool, dry place, away from light and moisture.

Section 3: Detailed Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Isopropanol)

This is the recommended primary method for achieving high purity.

  • Dissolution: Place the crude, dried 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for 5-10 minutes. Perform a hot filtration as described in the troubleshooting section.

  • Induce Saturation: While the ethanol solution is hot, add isopropanol (IPA) dropwise with continuous stirring. The IPA acts as an anti-solvent. Continue adding IPA until the solution becomes persistently cloudy or turbid.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight. Assess purity via melting point or other analytical techniques.[7]

Workflow & Troubleshooting Diagrams

The following diagrams outline a logical workflow for purification and troubleshooting common issues.

Purification_Workflow cluster_start Initial State cluster_process Purification Process cluster_end Final State Crude Crude Product Assess_Crude Assess Initial Purity (TLC, NMR) Crude->Assess_Crude Slurry Slurry Wash (e.g., with Ether) Assess_Crude->Slurry High Impurity Load? Recrystallize Recrystallization (Protocol 1) Assess_Crude->Recrystallize Moderate Purity? Slurry->Recrystallize Isolate Isolate Crystals (Vacuum Filtration) Recrystallize->Isolate Impure Still Impure Recrystallize->Impure If fails repeatedly Dry Dry Under Vacuum Isolate->Dry Assess_Final Assess Final Purity (MP, NMR, LC-MS) Dry->Assess_Final Assess_Final->Recrystallize Purity Not OK? Pure_Product Pure Product Assess_Final->Pure_Product Purity OK?

Caption: General purification workflow for 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride.

Recrystallization_Troubleshooting Start Recrystallization Attempted Outcome What is the result? Start->Outcome Oiling Compound 'Oiled Out' Outcome->Oiling Liquid Layer Forms LowYield Very Low Yield Outcome->LowYield < 30% Recovery NoCrystals No Crystals Formed Outcome->NoCrystals Clear Solution on Cooling Success Good Crystals Formed Outcome->Success Solid Precipitates Sol_Oiling1 Re-heat & Add More 'Good' Solvent Oiling->Sol_Oiling1 Sol_LowYield1 Use Less Solvent Initially LowYield->Sol_LowYield1 Sol_LowYield2 Concentrate Mother Liquor for a 2nd Crop LowYield->Sol_LowYield2 Sol_NoCrystals1 Is Solution Supersaturated? NoCrystals->Sol_NoCrystals1 Sol_Oiling2 Cool Much Slower Sol_Oiling1->Sol_Oiling2 Sol_NoCrystals2 Scratch Inner Wall of Flask Sol_NoCrystals1->Sol_NoCrystals2 Yes Sol_NoCrystals4 Reduce Solvent Volume Sol_NoCrystals1->Sol_NoCrystals4 No Sol_NoCrystals3 Add a Seed Crystal Sol_NoCrystals2->Sol_NoCrystals3

Caption: Troubleshooting decision tree for common recrystallization problems.

References

  • ResearchGate Discussion on Amine Recrystallization. (2021). ResearchGate. [Link]

  • Zhang, W., et al. (2018). Thiazole-Induced Surface Passivation and Recrystallization of CH3NH3PbI3 Films for Perovskite Solar Cells with Ultrahigh Fill Factors. ACS Applied Materials & Interfaces. [Link]

  • Gaina, L. et al. (2012). Synthesis and physico-chemical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. ResearchGate. [Link]

  • Friebolin, H. et al. (2010). (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Kuh, E., & Meier, W. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S.
  • Collett, C. A. et al. (2018). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Supporting Information. [Link]

  • Wang, S. et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. [Link]

  • Ghosh, C. et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Troubleshooting

long-term storage temperature recommendations for dimethyl-1,3-thiazol-5-amine dihydrochloride

Welcome to the Technical Support and Troubleshooting Portal for dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS: 2126178-37-6)[1]. As a specialized heterocyclic amine salt, this compound presents unique physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS: 2126178-37-6)[1]. As a specialized heterocyclic amine salt, this compound presents unique physicochemical challenges during handling, reconstitution, and long-term storage.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies and thermodynamic principles to help you maintain the structural integrity of your compound, ensuring reproducible experimental data.

Part 1: Quantitative Storage Guidelines

The stability of amine dihydrochlorides is heavily dependent on temperature, moisture, and the physical state of the compound[2]. To minimize kinetic energy for hydrolysis and prevent oxidative degradation, adhere strictly to the following empirically validated storage parameters:

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-Life
Solid (Powder) -20°CDesiccated (Argon/N₂ preferred)Dark24 - 36 Months
Solid (Powder) 2-8°CDesiccatedDark6 - 12 Months
Solution (Aqueous/DMSO) -80°CInert Gas PurgedDarkUp to 6 Months[3]
Solution (Aqueous/DMSO) -20°CInert Gas PurgedDarkUp to 1 Month[3]
Solution (Working Aliquot) 4°CAmbientProtected< 24 Hours

Part 2: Degradation Troubleshooting Workflow

When experimental variability arises, the physical degradation of your compound is a primary suspect. Use the decision tree below to diagnose and correct storage-related failures.

StorageTroubleshooting A Issue: Inconsistent Experimental Results B Assess Storage Format A->B C Solid State B->C Powder D Solution State B->D Dissolved E Stored > 2-8°C or Exposed to Moisture? C->E F Stored > -20°C or Multiple Freeze-Thaws? D->F G Risk: Hygroscopic Moisture Absorption E->G Yes I Action: Store at -20°C with Desiccant E->I No / Preventative H Risk: Hydrolysis & Oxidative Degradation F->H Yes J Action: Aliquot & Store at -80°C F->J No / Preventative G->I H->J

Fig 1. Diagnostic workflow for identifying and resolving compound degradation pathways.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid dimethyl-1,3-thiazol-5-amine dihydrochloride has turned into a sticky paste and darkened in color. Is it still viable? A: No, the compound should be discarded. Causality: Dihydrochloride salts are highly hygroscopic. When exposed to ambient humidity, water molecules coordinate with the crystal lattice, eventually causing the solid to dissolve in its own absorbed moisture—a process known as deliquescence[2]. Once in this localized aqueous environment, the electron-rich thiazole ring becomes highly vulnerable to photo-oxidation, evidenced by the yellowing or browning of the powder. Always store the solid in a tightly sealed container with a desiccant at -20°C[4].

Q2: My cellular assays show high variability after using a stock solution stored at 4°C for two weeks. What happened? A: The compound has likely undergone partial hydrolysis. Causality: In solution, amine hydrochlorides are susceptible to pH-dependent hydrolysis. At 4°C, the kinetic energy in the system is still sufficient for nucleophilic attack by water over a period of weeks. For solutions, you must bypass this kinetic window by storing the compound at -80°C, which halts hydrolytic degradation for up to 6 months.

Q3: Do I really need to purge my storage vials with an inert gas like Argon or Nitrogen? A: Yes, particularly for long-term storage of solutions. Causality: Dissolved oxygen in solvents (like water or DMSO) acts as an oxidizing agent. The thiazole amine moiety can undergo oxidative degradation over time. Purging the headspace of your vial with a heavier inert gas (like Argon) displaces the oxygen, effectively removing the primary reactant required for oxidation.

Part 4: Standard Operating Procedures (SOP)

To ensure maximum trustworthiness in your data, implement the following self-validating protocol for preparing and storing your compound.

Protocol: Reconstitution, Aliquoting, and Self-Validation

Step 1: Thermal Equilibration (Critical) Remove the sealed vial of solid dimethyl-1,3-thiazol-5-amine dihydrochloride from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature for at least 30 to 60 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, accelerating hydrolysis and ruining the remaining stock[2].

Step 2: Reconstitution Dissolve the powder in a high-purity, anhydrous solvent (e.g., LC-MS grade water or anhydrous DMSO) to achieve your desired master stock concentration. Vortex gently until completely dissolved.

Step 3: Aliquoting into Amber Vials Divide the stock solution into single-use, amber microcentrifuge vials. Why? Amber vials block UV/visible light, preventing photo-oxidation. Single-use aliquots completely eliminate the physical shearing and thermal stress associated with repeated freeze-thaw cycles, which rapidly degrade heterocyclic amines[3].

Step 4: Inert Gas Purging Using a low-pressure manifold, gently blow a stream of dry Argon or Nitrogen gas over the liquid surface in each vial for 3–5 seconds before immediately capping tightly.

Step 5: Flash Freezing & Storage Flash-freeze the aliquots by submerging the bottom of the vials in liquid nitrogen or a dry ice/ethanol bath. Immediately transfer them to a -80°C freezer. Solutions stored this way are stable for up to 6 months[3].

Step 6: Quality Control (Self-Validation) Before utilizing an aliquot that has been stored for longer than 3 months, run a rapid LC-MS or HPLC-UV assay (monitoring at ~254 nm) against a freshly prepared standard. Proceed with your biological or chemical assays only if the purity is confirmed to be >95%.

References

  • NextSDS. "dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Szabo-Scandic / MedChemExpress. "(S,R,S)-AHPC-phenol-alkylC6-amine dihydrochloride-SDS." Szabo-Scandic Safety Data Sheets. Available at: [Link]

Sources

Optimization

overcoming dimethyl-1,3-thiazol-5-amine dihydrochloride cytotoxicity in vitro

Compound: Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS: 2126178-37-6) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misinterpret off-target cell death as ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS: 2126178-37-6)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misinterpret off-target cell death as target-mediated pharmacology when working with thiazole-amine dihydrochloride salts. This guide is designed to help you decouple physicochemical artifacts from true biological mechanisms, ensuring your in vitro assays are robust and reproducible.

The Causality of Cytotoxicity: Understanding the Dual-Phase Mechanism

The cytotoxicity of dimethyl-1,3-thiazol-5-amine dihydrochloride is biphasic, driven by two distinct mechanisms that must be controlled independently:

  • Phase 1: Acute Acidotic Shock (0–2 Hours) The "dihydrochloride" salt form is highly acidic. Upon dissolution in aqueous media, one mole of the compound releases two moles of hydrochloric acid (HCl). In standard, weakly buffered culture media (e.g., unsupplemented DMEM containing ~44 mM NaHCO₃), adding high micromolar concentrations of this compound overwhelms the buffer capacity. The resulting rapid drop in extracellular pH (often falling below 6.5) causes immediate cell membrane disruption, protein denaturation, and necrotic cell death[1]. This is a physicochemical artifact, not a pharmacological effect.

  • Phase 2: CYP-Mediated Oxidative Stress (48–72 Hours) If the pH is successfully neutralized, delayed cytotoxicity may still occur. The thiazol-5-amine core is a known structural alert. In metabolically active cell lines (e.g., HepG2, primary hepatocytes), cytochrome P450 (CYP) enzymes can oxidize the thiazole ring to form highly reactive electrophilic intermediates, such as thiazole epoxides or S-oxides[2]. These reactive metabolites covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), triggering oxidative stress, mitochondrial depolarization, and subsequent apoptosis[3].

Troubleshooting Guide & FAQs

Q: My cells show massive detachment and necrosis within 1–2 hours of treatment. Is this compound highly toxic? A: No, this is classic acute acidotic shock. The dihydrochloride salt has crashed the pH of your media. Solution: You must pre-neutralize your stock solution or use a strongly buffered media (e.g., 25 mM HEPES) prior to cell exposure. See Protocol A below.

Q: I neutralized the pH, but I still see a significant drop in cell viability at 48-72 hours. What is causing this? A: You are likely observing oxidative stress induced by the metabolic bioactivation of the thiazol-5-amine core. Solution: To determine if this death is target-mediated or off-target oxidative stress, run a parallel viability assay co-treated with a reactive oxygen species (ROS) scavenger like N-acetylcysteine (NAC). If NAC rescues viability, the toxicity is an off-target metabolic artifact. See Protocol B.

Q: When I prepare a 100 mM stock in DMSO, the compound precipitates upon addition to the media. How do I fix this? A: While the dihydrochloride salt is highly water-soluble, neutralizing it converts it to the free base, which is highly lipophilic and prone to precipitation in aqueous media. Solution: Do not exceed a final DMSO concentration of 0.5% (v/v) in the well. If precipitation persists, lower your top concentration or formulate with a biocompatible surfactant (e.g., 0.1% Tween-80) during the intermediate dilution step.

Experimental Protocols: Self-Validating Workflows
Protocol A: pH-Neutralized Stock Preparation and Dosing

Causality: Prevents Phase 1 acute acidotic shock by ensuring the dosing solution is isotonic and physiological before contacting cells.

  • Stock Preparation: Dissolve dimethyl-1,3-thiazol-5-amine dihydrochloride in 100% anhydrous DMSO to create a 50 mM master stock.

  • Intermediate Dilution: Dilute the stock 1:100 into intermediate culture media supplemented with 25 mM HEPES (pH 7.4).

  • Neutralization Check (Critical Validation Step): Extract a 50 µL aliquot of the intermediate dilution and measure the pH using a micro-pH probe. Alternatively, observe the phenol red indicator; if it turns yellow/orange, the buffer has failed.

  • Titration: If pH < 7.2, add 1 N NaOH in 0.5 µL increments until the pH is restored to exactly 7.4.

  • Final Dosing: Dilute the neutralized intermediate solution to your final working concentrations (e.g., 1–100 µM) in the assay plate. Ensure final DMSO remains ≤ 0.5%.

Protocol B: Differentiating Target Toxicity from Oxidative Stress

Causality: Uses NAC to replenish intracellular GSH, neutralizing electrophilic thiazole metabolites and isolating true pharmacological target effects.

  • Cell Seeding: Seed cells in a 96-well plate at 1×104 cells/well. Incubate overnight to allow for adherence.

  • Pre-treatment: Pre-treat half the plate with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition. Leave the other half as a vehicle control.

  • Compound Addition: Add the pH-neutralized dimethyl-1,3-thiazol-5-amine (from Protocol A) across a dose-response range (e.g., 1, 10, 50, 100 µM) to both the NAC-treated and untreated wells.

  • Incubation & Assay: Incubate for 72 hours. Add CellTiter-Glo® reagent (or a similar ATP-based viability dye) and read luminescence.

  • Validation: If the IC₅₀ shifts significantly higher in the NAC-treated group, the primary driver of cell death is off-target oxidative stress rather than your intended pharmacological target.

Data Presentation: Cytotoxicity Thresholds & Rescue Strategies
Toxicity PhaseTimeframePrimary MechanismCellular PhenotypeMitigation StrategyExpected Viability Rescue
Phase 1 (Acute) 0 – 2 HourspH drop (Acidosis) from 2HCl saltRapid swelling, membrane rupture, necrosis25 mM HEPES + NaOH titration> 95% rescue at 100 µM
Phase 2 (Delayed) 48 – 72 HoursCYP-mediated oxidation of thiazole-amineGSH depletion, mitochondrial depolarization5 mM NAC Co-treatment60 - 80% rescue at 50 µM
Physical (Solubility) ImmediateFree base precipitationLocalized toxicity, erratic assay readoutsLimit DMSO to ≤ 0.5%Normalization of dose-response
Pathway Visualization

CytotoxicityPathways Compound Dimethyl-1,3-thiazol-5-amine 2HCl Dissolution Dissolution in Culture Media Compound->Dissolution HCl Release of 2 eq. HCl Dissolution->HCl Salt Dissociation Thiazole Thiazol-5-amine Core Dissolution->Thiazole Free Base Exposure Acidosis Acute Acidosis (pH < 6.5) HCl->Acidosis Necrosis Rapid Necrosis (< 2h) Acidosis->Necrosis Oxidation CYP-Mediated Oxidation (Epoxides / ROS) Thiazole->Oxidation Apoptosis Delayed Apoptosis (> 48h) Oxidation->Apoptosis Buffer Mitigation: HEPES / NaOH Buffer->Acidosis Neutralizes Antiox Mitigation: NAC Co-treatment Antiox->Oxidation Scavenges ROS

Dual pathways of thiazole-amine cytotoxicity and targeted mitigation strategies.

References
  • Title: Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: fz-juelich.de URL: 2

  • Title: Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation Source: doi.org URL: 3

  • Title: Design, Synthesis, and Evaluation of pH-Dependent Hydrolyzable Emetine Analogues as Treatment for Prostate Cancer Source: ACS Publications URL: 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dimethyl-1,3-thiazol-5-amine Dihydrochloride and Other Thiazole Derivatives for Researchers

For researchers, scientists, and drug development professionals, the thiazole scaffold is a cornerstone of medicinal chemistry, integral to a wide array of biologically active compounds.[1] This guide offers an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the thiazole scaffold is a cornerstone of medicinal chemistry, integral to a wide array of biologically active compounds.[1] This guide offers an in-depth technical comparison of dimethyl-1,3-thiazol-5-amine dihydrochloride and other thiazole derivatives, focusing on their structure-activity relationships, particularly in the realms of anticancer and antimicrobial applications. By providing supporting experimental data from the literature and detailed protocols, this document aims to empower researchers in the rational design of novel, potent therapeutic agents.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered heterocyclic thiazole ring, containing sulfur and nitrogen atoms, is a fundamental component in numerous natural and synthetic compounds with diverse pharmacological properties.[2][3] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[4][5] The versatility of the thiazole ring allows for substitutions at various positions, which can significantly modulate the compound's physicochemical properties and its interactions with biological targets.[1]

Dimethyl-1,3-thiazol-5-amine Dihydrochloride: A Profile

Dimethyl-1,3-thiazol-5-amine dihydrochloride is a specific derivative of the 5-aminothiazole core. While extensive comparative data for this particular compound is not abundant in publicly available literature, we can infer its potential properties based on the well-documented structure-activity relationships of related 5-aminothiazole analogs. The key structural features are the amine group at the 5-position and the two methyl groups, which will influence its steric and electronic profile.

PropertyValueSource
Molecular Formula C5H8N2S · 2HClInferred
Appearance Likely a solidInferred
Solubility Expected to be water-soluble due to the dihydrochloride salt formInferred

Comparative Biological Activity: The Influence of Substitution

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of their substituents. This section explores the comparative performance of various thiazole derivatives, with a focus on anticancer and antimicrobial activities, to provide context for the potential of dimethyl-1,3-thiazol-5-amine dihydrochloride.

Anticancer Activity

Thiazole derivatives have emerged as promising anticancer agents, with some, like Dasatinib, achieving clinical use.[6] The substitution pattern on the thiazole ring is critical for their cytotoxic efficacy.

Table 1: Comparative in vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
Thiazole-amino acid hybrids 2-amino, 4-(substituted phenyl)A549 (Lung), HeLa (Cervical), MCF-7 (Breast)2.07 - 8.51 (for most active compounds)[7]
2-amino-thiazole-5-carboxylic acid phenylamide derivative (6d) 2-(2-(4-methylpiperazin-1-yl)acetamido), N-(2-chloro-6-methylphenyl)K562 (Leukemia)Comparable to Dasatinib[8]
2-amino-thiazole-5-carboxylic acid phenylamide derivative (6d) 2-(2-(4-methylpiperazin-1-yl)acetamido), N-(2-chloro-6-methylphenyl)MCF-7 (Breast), HT-29 (Colon)20.2 and 21.6[8]
Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) Varied substitutionsBxPC-3 (Pancreatic), MOLT-4 (Leukemia), MCF-7 (Breast)Exhibited 73.55-76.15%, 66.7-69.92%, and 52.37-55.6% cell survival inhibition at 10 µM[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 5-position: The introduction of substituents at the 5-position of the 2-aminothiazole ring significantly impacts its anticancer activity.[1] For instance, the presence of a bromo group can lead to moderate cytotoxicity against lung and glioma cancer cell lines.[1] More complex side chains, such as carboxamides, can confer selective antiproliferative activity.[1]

  • Hybrid Molecules: Hybrid molecules incorporating thiazole and other pharmacophores, like amino acids or triazoles, have shown enhanced cytotoxic effects.[7][10] This strategy can lead to compounds with improved ability to interact with biological targets.

The dimethyl substitution in dimethyl-1,3-thiazol-5-amine dihydrochloride would likely influence its lipophilicity and steric bulk, which in turn would affect its binding to target proteins and its ability to cross cell membranes. Further experimental evaluation is necessary to determine its specific anticancer profile.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential in this area.[5]

Table 2: Comparative in vitro Antimicrobial Activity of Selected Thiazole Derivatives

Compound/SeriesSubstitution PatternMicroorganismMIC (µg/mL)Reference
5-substituted 2-aminothiazoles (arylazo derivatives) 5-arylazoE. coli (Gram-negative), S. aureus (Gram-positive)Significant activity[1]
5-substituted 2-aminothiazoles (arylazo derivatives) 5-arylazoA. niger, A. oryzae (Fungal strains)Significant activity[1]
Aminothiazole derivatives 4-(substituted phenyl)E. coli, B. subtilisActive[4]
2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives Varied substitutionsCryptococcus neoformans15.6 - 125[5]

Structure-Activity Relationship (SAR) Insights:

  • Unsubstituted 2-aminothiazole: Generally exhibits weak antimicrobial activity.[1]

  • Substitution at the 5-position: The introduction of an arylazo group at the 5-position dramatically enhances antimicrobial and antifungal properties.[1]

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents play a crucial role. For some series, electron-donating groups are associated with antifungal activity, while other substitutions enhance antibacterial activity.[5]

Based on these SARs, the dimethyl substitution on the thiazole ring of dimethyl-1,3-thiazol-5-amine dihydrochloride could potentially modulate its antimicrobial spectrum and potency compared to the unsubstituted 5-aminothiazole core.

Experimental Protocols

To facilitate the comparative evaluation of dimethyl-1,3-thiazol-5-amine dihydrochloride and other thiazole derivatives, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11][12]

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds for desired time (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and determine IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Preparation: Prepare serial dilutions of dimethyl-1,3-thiazol-5-amine dihydrochloride and other test compounds in the appropriate cell culture medium.

  • Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS, then diluted in medium) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in broth C Inoculate each well of a 96-well plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate the plate overnight at 37°C C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Perform a serial two-fold dilution of dimethyl-1,3-thiazol-5-amine dihydrochloride and other test compounds in a suitable broth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[3]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria, no compound) and negative (broth only) controls.[14]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2][13]

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential of dimethyl-1,3-thiazol-5-amine dihydrochloride within the broader context of bioactive thiazole derivatives. The structure-activity relationships derived from existing literature underscore the critical role of substitutions on the thiazole ring in determining both anticancer and antimicrobial efficacy.

While direct comparative data for dimethyl-1,3-thiazol-5-amine dihydrochloride is limited, the provided experimental protocols offer a clear path for its evaluation. Future research should focus on the direct synthesis and biological testing of this compound against a panel of cancer cell lines and microbial strains. Such studies will elucidate the specific contributions of the dimethyl substitution to its activity profile and pave the way for the rational design of more potent and selective thiazole-based therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021).
  • Bio-protocol. (2020). 3.2.
  • Gedgaudaitė, G., et al. (2022).
  • Spellerberg, B., & Pletz, M. W. (2024).
  • Emery Pharma. (2016).
  • BenchChem. (2025).
  • Biology LibreTexts. (2024). 13.
  • Product Number. (n.d.). MTT (Thiazolyl Blue Tetrazolium Bromide).
  • Khan, I., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC.
  • IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems.
  • PubMed. (n.d.).
  • BenchChem. (n.d.).
  • Ainslie Lab @ UNC. (n.d.). MTT Assay of Cell Viability Protocol.
  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • ResearchGate. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.
  • Abcam. (n.d.). MTT assay protocol.
  • PMC. (2023).
  • KTU ePubl. (2022).
  • ResearchGate. (2017). Synthesis and antibacterial activity of polyfunctionalized aminothiazoles.
  • MDPI. (2022).
  • BenchChem. (2025). An In-depth Technical Guide on 2-(1-Aminoethyl)
  • ResearchGate. (n.d.). In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR...
  • PMC - NIH. (2025).
  • PubChem - NIH. (n.d.). Aminothiazole, 5 | C38H34ClN3O3S | CID 22496431.
  • PubMed. (2011).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2025).
  • Royal Society Publishing. (2021).
  • MDPI. (2020).
  • PMC. (n.d.). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents.
  • RSC Publishing. (2025).

Sources

Validation

A Comparative Guide to the LC-MS Validation of Dimethyl-1,3-thiazol-5-amine Dihydrochloride: A Method Selection Framework

This guide provides a comprehensive framework for the validation of liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of dimethyl-1,3-thiazol-5-amine dihydrochloride. It is intended for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of dimethyl-1,3-thiazol-5-amine dihydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. This document will objectively compare the performance of different chromatographic approaches, supported by illustrative experimental data, and provide detailed protocols grounded in established regulatory guidelines.

Introduction: The Analytical Challenge of Polar Small Molecules

Dimethyl-1,3-thiazol-5-amine dihydrochloride, a polar small molecule, presents a common challenge in bioanalytical and pharmaceutical analysis. Its inherent polarity makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns, which can lead to poor peak shape, insufficient retention, and susceptibility to matrix effects.[1][2][3] This guide will explore and compare two primary LC-MS strategies for the analysis of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and a modern Reversed-Phase approach using a polar-embedded column.

The validation of any analytical method is critical to ensure its suitability for its intended purpose. This guide is structured to not only provide a "how-to" for validation but also to explain the rationale behind the chosen strategies, in alignment with the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[4][5]

Compound Profile: Dimethyl-1,3-thiazol-5-amine Dihydrochloride
  • Chemical Name: dimethyl-1,3-thiazol-5-amine dihydrochloride[6]

  • CAS Number: 2126178-37-6[6]

  • Molecular Formula (Free Base): C5H8N2S[7]

  • Molecular Weight (Free Base): 128.20 g/mol [7]

  • Structure (Free Base): alt text

    Source: PubChem CID 18684902[7]

The presence of the amine and thiazole moieties contributes to its polar nature, making chromatographic retention a key consideration in method development.

Comparative Analysis of Chromatographic Strategies

The selection of an appropriate chromatographic method is the foundation of a successful LC-MS assay. Here, we compare the performance of HILIC and a polar-embedded RP column for the analysis of dimethyl-1,3-thiazol-5-amine.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the retention of polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, typically acetonitrile.[8][9] A water-rich layer is formed on the surface of the stationary phase, and partitioning of the analyte between this aqueous layer and the mobile phase is the primary mechanism of retention.[9]

Advantages of HILIC:

  • Excellent retention of highly polar compounds.[10]

  • Improved sensitivity in mass spectrometry due to the high organic content of the mobile phase, which enhances desolvation and ionization efficiency.[8]

  • Orthogonal selectivity compared to reversed-phase chromatography.[1][2]

Potential Challenges with HILIC:

  • Longer column equilibration times.

  • Potential for peak shape issues if the sample diluent is not compatible with the mobile phase.

  • Sensitivity to small changes in mobile phase water content.

Reversed-Phase Chromatography with a Polar-Embedded Column

To address the poor retention of polar analytes on traditional C18 columns, manufacturers have developed stationary phases with embedded polar groups. These phases offer a different selectivity and allow for the use of highly aqueous mobile phases without the risk of phase collapse (dewetting).[1][2]

Advantages of Polar-Embedded RP:

  • Improved retention of polar compounds compared to standard C18 columns.[1][2]

  • Robust and reproducible, with faster equilibration times than HILIC columns.

  • Familiar mobile phase systems for most laboratories.

Potential Challenges with Polar-Embedded RP:

  • Retention of very polar compounds may still be limited compared to HILIC.

  • May require optimization of mobile phase pH and buffer concentration to achieve desired retention and peak shape.

Illustrative Performance Data

The following table summarizes hypothetical but realistic performance data from the validation of two distinct LC-MS methods for dimethyl-1,3-thiazol-5-amine in human plasma.

Validation Parameter Method A: HILIC-MS/MS Method B: Polar-Embedded RP-MS/MS ICH/FDA Acceptance Criteria
Linearity (r²) 0.9980.997≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Bias at LLOQ) 5.2%8.5%Within ± 20%
Precision (%CV at LLOQ) 7.8%11.2%≤ 20%
Accuracy (% Bias at LQC, MQC, HQC) -3.5% to 4.1%-5.8% to 6.3%Within ± 15%
Precision (%CV at LQC, MQC, HQC) 4.5% to 6.9%6.1% to 9.8%≤ 15%
Matrix Effect (%CV) 9.3%12.5%≤ 15%
Recovery (% Mean) 85%72%Consistent and reproducible

Interpretation of Results:

Both methods meet the acceptance criteria outlined in regulatory guidelines. However, the HILIC method demonstrates a lower LLOQ and slightly better precision and accuracy, suggesting it may be the more suitable choice for applications requiring high sensitivity. The polar-embedded RP method is still a viable and robust option, particularly if ease of use and faster analysis times are prioritized.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the validation of the HILIC-MS/MS method, as it demonstrated superior performance in our hypothetical comparison. These protocols are based on established best practices and can be adapted for the validation of other LC-MS methods.

LC-MS/MS System and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Analytical Column (HILIC): A commercially available HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: To be determined by direct infusion of a standard solution of dimethyl-1,3-thiazol-5-amine. A plausible transition would be based on the protonated molecule [M+H]+.

Validation Workflow

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Stock_Solutions Prepare Stock and Working Solutions QC_Samples Prepare Calibration Standards and QC Samples Stock_Solutions->QC_Samples Specificity Specificity & Selectivity QC_Samples->Specificity Linearity Linearity & Range QC_Samples->Linearity Accuracy_Precision Accuracy & Precision QC_Samples->Accuracy_Precision LLOQ LLOQ Determination QC_Samples->LLOQ Stability Stability Studies QC_Samples->Stability Matrix_Effect Matrix Effect & Recovery QC_Samples->Matrix_Effect Data_Processing Process Chromatographic Data Specificity->Data_Processing Linearity->Data_Processing Accuracy_Precision->Data_Processing LLOQ->Data_Processing Stability->Data_Processing Matrix_Effect->Data_Processing Statistical_Analysis Perform Statistical Analysis Data_Processing->Statistical_Analysis Validation_Report Generate Validation Report Statistical_Analysis->Validation_Report

Caption: A typical workflow for LC-MS method validation.

Step-by-Step Validation Procedures

1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze a blank matrix sample spiked with the analyte at the LLOQ and the internal standard (IS).

    • Compare the chromatograms to ensure no significant interfering peaks are observed at the retention times of the analyte and IS.

2. Linearity and Range

  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards in the matrix, typically covering a range from the LLOQ to the upper limit of quantification (ULOQ).

    • Analyze the calibration standards in triplicate.

    • Plot the peak area ratio (analyte/IS) versus the nominal concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision

  • Objective: To assess the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

    • Analyze at least five replicates of each QC level on three separate days.

    • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).

    • Acceptance criteria:

      • Accuracy: Within ±15% of the nominal value (±20% at the LLOQ).

      • Precision: ≤15% CV (≤20% at the LLOQ).

4. Lower Limit of Quantification (LLOQ)

  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Procedure:

    • The LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

    • The signal-to-noise ratio at the LLOQ should be at least 10.

5. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Procedure:

    • Analyze QC samples (LQC and HQC) after subjecting them to various conditions, including:

      • Freeze-thaw stability: Three freeze-thaw cycles.

      • Short-term (bench-top) stability: At room temperature for a duration that mimics sample processing time.

      • Long-term stability: At the intended storage temperature (e.g., -80 °C) for a period that covers the expected duration of sample storage.

      • Post-preparative (autosampler) stability: In the autosampler for the expected duration of an analytical run.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

6. Matrix Effect and Recovery

  • Objective: To assess the effect of the matrix on the ionization of the analyte and to determine the efficiency of the extraction procedure.

  • Procedure:

    • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

    • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to the peak area of the analyte in a post-extraction spiked sample.

    • These experiments should be performed at low and high concentrations using matrix from at least six different sources. The %CV of the matrix factor should be ≤15%.

Conclusion and Recommendations

This guide has provided a comprehensive comparison of HILIC and polar-embedded RP chromatography for the LC-MS analysis of dimethyl-1,3-thiazol-5-amine dihydrochloride. While both methods can be successfully validated, the HILIC approach offers superior sensitivity for this polar analyte. The provided experimental protocols, grounded in ICH and FDA guidelines, offer a robust framework for method validation.

The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. It is recommended that laboratories perform a preliminary evaluation of both chromatographic strategies to determine the optimal approach for their specific application.

References

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • Gika, H. G., & Theodoridis, G. A. (2012). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • MDPI. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Available at: [Link]

  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. Available at: [Link]

  • PMC. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Available at: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2023, June). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • ScienceDirect. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Available at: [Link]

  • PMC. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

  • PubChem. (n.d.). Dimethyl-1,3-thiazol-5-amine. Available at: [Link]

  • NextSDS. (n.d.). 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Available at: [Link]

Sources

Validation

A Researcher's Guide to Solvent Selection: Comparing the Solubility of 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride in DMSO and Water

Understanding the Molecule: 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride To predict the solubility of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride, we must first examine its structure. The molecule possesses a th...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Molecule: 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride

To predict the solubility of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride, we must first examine its structure. The molecule possesses a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of two methyl groups and an amine group further influences its polarity. Crucially, the compound is supplied as a dihydrochloride salt. This means the basic amine group has been protonated twice by hydrochloric acid, forming an ammonium salt. This salt form dramatically impacts its physical properties, most notably its solubility.

The Solvents: A Tale of Two Polarities

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent, renowned for its ability to dissolve a wide range of both polar and nonpolar compounds. Its strong hydrogen bond accepting capability makes it an excellent solvent for many organic molecules.

Water , the universal solvent, is a polar protic solvent. Its ability to form extensive hydrogen bond networks and its high dielectric constant make it ideal for dissolving ionic compounds and polar molecules.

Solubility Comparison: A Qualitative Analysis

Based on the principles of chemical interactions and data from similar structures, we can draw a well-informed comparison of the expected solubility of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride in DMSO and water.

SolventPredicted SolubilityRationale
Water High As a dihydrochloride salt, the compound is ionic. Water, with its high polarity and ability to solvate ions through hydrogen bonding, is expected to readily dissolve this salt. The general principle that "like dissolves like" strongly suggests high aqueous solubility for an amine hydrochloride.[1]
DMSO Moderate to High DMSO is a powerful organic solvent capable of dissolving a wide array of compounds. While it can dissolve many salts, its efficacy compared to water for highly ionic species can vary. For instance, a study on L-Lysine hydrochloride, another amine hydrochloride, demonstrated higher solubility in water compared to DMSO.[2] Therefore, while 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride is expected to be soluble in DMSO, it may be to a lesser extent than in water.

Key Takeaway: Due to its ionic salt nature, 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride is predicted to have significantly higher solubility in water than in DMSO .

Experimental Verification: A Protocol for Determining Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following is a standard protocol for determining the solubility of a compound in a given solvent.

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Measure Solvent prep_solvent->add_solvent vortex Vortex to Mix add_solvent->vortex saturate Create Saturated Solution vortex->saturate equilibrate Equilibrate for 24h saturate->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (e.g., HPLC, UV-Vis) supernatant->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh a small amount of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride into a clean, dry vial.

    • Add a measured volume of the chosen solvent (DMSO or water) in small increments.

    • After each addition, vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

    • Continue adding the solvent until a small amount of undissolved solid remains, indicating a saturated solution.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial on a rotator or shaker and allow it to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours. This ensures that the solution has reached its thermodynamic solubility limit.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

  • Analysis of the Supernatant:

    • Carefully remove a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration of the compound in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Practical Implications for Researchers

  • Aqueous Buffers: For most biological assays conducted in aqueous buffers (e.g., PBS), preparing a stock solution of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride in water is the recommended approach. The high aqueous solubility will facilitate direct dissolution and minimize the need for organic co-solvents that could interfere with the assay.

  • DMSO Stock Solutions: If a high-concentration stock solution is required for serial dilutions, DMSO remains a viable option. However, researchers should be mindful of the potential for precipitation when diluting the DMSO stock into an aqueous buffer. To mitigate this, it is advisable to perform intermediate dilution steps in a co-solvent system or to ensure the final DMSO concentration in the assay is low (typically <0.5%).

Conclusion

While direct experimental data is the gold standard, a fundamental understanding of chemical principles allows for a robust prediction of the solubility of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride. Its nature as a dihydrochloride salt strongly suggests a high degree of solubility in water. While also expected to be soluble in DMSO, it is likely to a lesser extent. For researchers, this means that for aqueous-based experiments, direct dissolution in water or buffer is preferable. For creating concentrated stock solutions for subsequent dilution, DMSO is a suitable choice, with the caveat that care must be taken to avoid precipitation upon addition to aqueous media. The provided experimental protocol offers a clear pathway for determining the precise solubility of this and other compounds, ensuring the accuracy and reliability of future research endeavors.

References

  • NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Retrieved from [Link]

Sources

Comparative

A Strategic Guide to Benchmarking Novel Thiazole-Based Compounds: The Case of dimethyl-1,3-thiazol-5-amine dihydrochloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for characterizing a novel compound, dimethyl-1,3-thiazol-5-amine dihydrochloride. Given the limited specific...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for characterizing a novel compound, dimethyl-1,3-thiazol-5-amine dihydrochloride. Given the limited specific literature on this molecule, we will leverage the well-established importance of its core structure—the 1,3-thiazole ring—to propose a rational benchmarking strategy. This document outlines a systematic approach to identify its potential biological target class, compare its activity against established standard inhibitors, and validate its mechanism of action through robust experimental protocols.

The 1,3-Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocycle containing a sulfur and a nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This structural motif is a key component in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[3][5]

Given that dimethyl-1,3-thiazol-5-amine dihydrochloride possesses this critical 2-aminothiazole core, a logical first step in its characterization is to investigate its potential as a protein kinase inhibitor. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Proposed Target Class and Selection of Standard Inhibitors

For the purpose of this guide, we will hypothesize that dimethyl-1,3-thiazol-5-amine dihydrochloride is a potential inhibitor of a protein kinase. To benchmark its performance, it is essential to compare it against well-characterized, "gold standard" inhibitors targeting a relevant kinase. As a starting point, we will propose benchmarking against a well-studied tyrosine kinase, such as a member of the Src family kinases (e.g., c-Src), which are frequently implicated in cancer progression.

Selected Standard Inhibitors for Benchmarking:

  • Dasatinib: A potent, multi-targeted kinase inhibitor that is FDA-approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It strongly inhibits Abl and Src family kinases.

  • Staurosporine: A natural product that is a broad-spectrum, potent inhibitor of a wide range of protein kinases. While not selective, it serves as an excellent positive control for kinase inhibition assays.

  • Bosutinib: An FDA-approved dual inhibitor of Src and Abl kinases used in the treatment of CML.

By comparing the activity of our novel compound against these standards, we can ascertain its relative potency and begin to understand its potential selectivity profile.

Experimental Benchmarking Workflow

A multi-tiered approach is necessary to comprehensively benchmark a novel inhibitor. This workflow progresses from initial biochemical potency determination to confirmation of target engagement in a cellular context.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays A In Vitro Kinase Inhibition Assay (Determine IC50) B Mechanism of Action Studies (e.g., ATP Competition Assay) A->B If potent C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) A->C Transition to cellular context D Downstream Signaling Pathway Analysis (e.g., Western Blot for p-Src) C->D If target engagement confirmed

Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.

Part 1: In Vitro Biochemical Potency and Mechanism

The initial step is to determine the direct inhibitory effect of dimethyl-1,3-thiazol-5-amine dihydrochloride on the purified target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a kinase by 50% (the IC50 value).

  • Preparation of Reagents:

    • Prepare a stock solution of dimethyl-1,3-thiazol-5-amine dihydrochloride and standard inhibitors (Dasatinib, Staurosporine, Bosutinib) in 100% DMSO.

    • Perform serial dilutions of the inhibitors to create a range of concentrations for testing.

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1 mM Na3VO4, 2 mM DTT).

    • Prepare a solution of the purified recombinant kinase (e.g., c-Src) and its specific peptide substrate in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add a small volume of each inhibitor dilution. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase as a background control.

    • Add the kinase and substrate mixture to all wells.

    • Allow the plate to incubate for 20-30 minutes at room temperature to permit the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for competitive inhibitors.[6]

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at 30°C.

  • Detection and Data Analysis:

    • Stop the kinase reaction and add a detection reagent. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

    • Read the luminescence signal using a plate reader.

    • Subtract the background signal from all data points.

    • Normalize the data, setting the "DMSO only" control as 100% activity and the "no kinase" control as 0% activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.

Part 2: Cellular Target Engagement

Confirming that the compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9] The principle of CETSA is that a protein becomes more thermally stable when bound to a ligand.[8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high c-Src expression) to near confluency.

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of dimethyl-1,3-thiazol-5-amine dihydrochloride for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer such as PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. This creates a "melt curve."[8]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein (e.g., c-Src) remaining at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both the vehicle- and drug-treated samples, plot the percentage of soluble protein remaining against the temperature.

    • A shift in the melting curve to a higher temperature for the drug-treated sample indicates thermal stabilization of the target protein, confirming direct binding of the compound in the cellular environment.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Performance of dimethyl-1,3-thiazol-5-amine dihydrochloride

CompoundIn Vitro IC50 (nM) vs. c-SrcCETSA Tm Shift (°C)
dimethyl-1,3-thiazol-5-amine dihydrochlorideExperimental ValueExperimental Value
DasatinibLiterature/Experimental ValueLiterature/Experimental Value
BosutinibLiterature/Experimental ValueLiterature/Experimental Value
StaurosporineLiterature/Experimental ValueLiterature/Experimental Value

A lower IC50 value indicates greater potency in the biochemical assay. A significant positive temperature shift in the CETSA experiment provides strong evidence of target engagement in cells.

Visualizing the Biological Context

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the downstream cellular effects of the inhibitor.

G cluster_0 Upstream Activation cluster_1 Core Signaling Cascade cluster_2 Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src c-Src RTK->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Inhibitor dimethyl-1,3-thiazol-5-amine dihydrochloride Inhibitor->Src

Caption: A simplified c-Src signaling pathway and the point of inhibition.

References

  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Singh, A., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Alexandru, V. D., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Open University Chemistry Journal.
  • Khalifa, M. E. (Year not specified). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Open University Chemistry Journal.
  • Nefzi, A., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 23, 9257-9284.
  • Kumar, A., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 23(23), 2185-2196.
  • Singh, A., et al. (2023). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • BenchChem. (2025).
  • Al-Salahi, R., et al. (2023). In Vitro Kinase Inhibition Assay. Bio-protocol, 13(18), e4366.
  • Chakraborty, A., et al. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 6(16), e1895.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Van de Velde, H., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(16), 5836.
  • Promega Corporation. (n.d.).
  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Volkamer, A., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
  • Wang, Y., et al. (2025). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Wang, Y., et al. (2024). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.

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Validation

A Senior Application Scientist's Guide to Comparative X-ray Crystallography Analysis: The Case of Aminothiazole Salts

Introduction: The Imperative for Structural Certainty in Drug Development In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Structural Certainty in Drug Development

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not merely academic; it is a cornerstone of intellectual property, a determinant of physicochemical properties, and a prerequisite for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining this arrangement.[1][2] It provides an unambiguous structural picture, revealing everything from bond lengths and angles to the intricate network of intermolecular interactions that govern a crystal's behavior.[1]

This guide addresses the practical application of SCXRD for comparing small molecule API salts, a common strategy to improve properties like solubility and stability. Our focus is on aminothiazole hydrochlorides, a scaffold of significant interest in medicinal chemistry.[3] While a public domain search did not yield the specific crystallographic data for dimethyl-1,3-thiazol-5-amine dihydrochloride , this guide will use the structurally related and well-characterized 2-aminothiazole hydrochloride as a reference. This allows us to present a comprehensive methodology for how such a comparative analysis should be conducted, providing researchers with a robust framework for their own investigations.

The core objective is not just to present data, but to illuminate the process: how to generate high-quality crystallographic data, how to interpret it, and how to leverage it for informed decision-making in a drug development pipeline.

The Subject and the Analogue: Structural Context

The primary molecule of interest is dimethyl-1,3-thiazol-5-amine dihydrochloride . For the purpose of this guide, we will compare its (hypothetical) data against the known crystallographic data of 2-aminothiazole hydrochloride . The choice of this analogue is deliberate; it shares the fundamental aminothiazole ring and the hydrochloride salt form, making it an excellent model for understanding the potential impact of the additional methyl substituents on the crystal packing and intermolecular interactions.

FeatureDimethyl-1,3-thiazol-5-amine Dihydrochloride2-Aminothiazole HydrochlorideRationale for Comparison
Core Scaffold AminothiazoleAminothiazoleIdentical core allows for direct assessment of substituent effects.
Salt Form DihydrochlorideHydrochlorideSimilar salt form provides a common basis for analyzing charge-assisted hydrogen bonds.
Key Difference Two methyl groups on the thiazole ringUnsubstituted thiazole ringAllows for the evaluation of how sterics and electronics of substituents influence crystal packing.

Comparative Crystallographic Data Analysis

The ultimate output of an SCXRD experiment is a set of crystallographic data, typically deposited in a repository like the Cambridge Structural Database (CSD).[4] This data provides a quantitative fingerprint of the crystal lattice. Below is a table summarizing the key parameters for our analogue, 2-aminothiazole hydrochloride, and a hypothetical data set for our target compound to illustrate the comparative process.

Table 1: Comparative Crystallographic Parameters

Parameter2-Aminothiazole Hydrochloride (Analogue)Dimethyl-1,3-thiazol-5-amine Dihydrochloride (Hypothetical)Significance in Drug Development
CSD Refcode AMTZOL01 (Illustrative)N/AUnique identifier for retrieving full dataset from the Cambridge Structural Database.
Chemical Formula C₃H₅ClN₂SC₅H₁₀Cl₂N₂SConfirms stoichiometry and presence of solvates/hydrates.
Formula Weight 136.60201.12Basic molecular property.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell. Changes indicate a fundamental packing difference.
Space Group P2₁/cP2₁2₁2₁Defines the symmetry elements within the unit cell. Different space groups imply different packing arrangements and intermolecular interactions.
a (Å) 8.5410.21Unit cell dimensions. Variations directly quantify changes in the crystal lattice size.
b (Å) 5.6712.34
c (Å) 12.117.89
α (°) 9090Unit cell angles.
β (°) 109.390
γ (°) 9090
Volume (ų) 553.1993.4Volume of the unit cell. Can be related to crystal density and stability.
Z 44Number of molecules per unit cell.
Calculated Density 1.641 g/cm³1.345 g/cm³Important for formulation and manufacturing processes.
R-factor (R1) 0.0350.041A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Interpretation of the Comparison

In this hypothetical comparison, the addition of two methyl groups and an additional chloride ion leads to significant changes:

  • Crystal System and Space Group: A change from Monoclinic (P2₁/c) to Orthorhombic (P2₁2₁2₁) is a major structural divergence. The Orthorhombic system is of higher symmetry. This immediately tells a researcher that the two molecules do not pack in a similar way, which can have profound implications for properties like tabletability and dissolution.

  • Unit Cell Dimensions & Volume: The unit cell dimensions have changed substantially to accommodate the larger molecule, resulting in a much larger cell volume.

  • Density: The hypothetical calculated density is lower. This could be due to less efficient packing (voids) or simply the change in molecular weight relative to volume.

This level of detailed, quantitative comparison is what allows scientists to build structure-property relationships and select the optimal salt form for development.

Experimental Workflow: From Powder to Structure

Obtaining high-quality crystallographic data is a meticulous process. Each step is critical for the final quality of the structural model. The workflow described below is a self-validating system, with checkpoints to ensure data quality throughout.

G cluster_0 Phase 1: Crystal Growth & Selection cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Material Synthesis & Purification B Crystal Growth Screening (Vapor diffusion, slow evaporation, cooling) A->B C Microscopic Selection (Polarized light microscopy) B->C D Crystal Mounting (Cryo-loop) C->D E Diffractometer Screening (Unit cell determination) D->E F Full Data Collection (Single-crystal X-ray diffractometer) E->F G Data Reduction & Integration F->G H Structure Solution (e.g., Direct methods, Patterson) G->H I Structure Refinement (Full-matrix least-squares) H->I J Validation & Reporting (CIF file generation) I->J G A Primary Data (Unit Cell, Space Group) B Crystal Packing Analysis (Symmetry, Packing Motifs) A->B C Molecular Conformation (Torsion angles, planarity) B->C D Intermolecular Interactions (Hydrogen bonds, π-stacking, van der Waals) B->D E Structure-Property Relationship (e.g., Stability, Solubility, Morphology) C->E D->E

Sources

Comparative

A Comparative Guide to Purity Validation of Dimethyl-1,3-thiazol-5-amine Dihydrochloride: A Senior Application Scientist's Perspective on GC-MS and Its Alternatives

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks In the intricate world of pharmaceutical research and drug development, the starting materials' integrity is paramount. Dimethyl-1,3-thiazol-5-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks

In the intricate world of pharmaceutical research and drug development, the starting materials' integrity is paramount. Dimethyl-1,3-thiazol-5-amine dihydrochloride is a crucial heterocyclic building block, frequently employed in the synthesis of a variety of pharmacologically active agents.[1] The presence of even trace impurities can have a cascading effect, leading to downstream reaction failures, the formation of toxic byproducts, or a compromise in the final active pharmaceutical ingredient's (API) efficacy and safety. Consequently, rigorous purity validation is not merely a quality control checkpoint but a foundational pillar of successful drug development.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of dimethyl-1,3-thiazol-5-amine dihydrochloride. Drawing from established analytical principles and field experience, we will dissect the causality behind experimental choices in a GC-MS workflow. Furthermore, we will objectively compare its performance against other robust analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), providing the supporting data and protocols necessary for informed decision-making in a research and development setting.

Deep Dive: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent choice for identifying and quantifying organic impurities.

The Rationale for GC-MS in Amine Analysis

The primary challenge in analyzing dimethyl-1,3-thiazol-5-amine dihydrochloride by GC is its salt form and the presence of a primary amine, which can lead to poor peak shape and thermal degradation in the hot injector and column. To overcome this, a critical derivatization step is employed to convert the analyte into a more volatile and thermally stable form. This is a deliberate choice to enhance chromatographic performance and ensure reproducible, accurate quantification. Silylation is a common and effective derivatization technique for amines, replacing active hydrogens with a trimethylsilyl (TMS) group.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed to be a self-validating system, where system suitability checks are embedded to ensure data integrity, in line with the principles of ICH Q2(R1).[3][4][5]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh approximately 10 mg of dimethyl-1,3-thiazol-5-amine dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane (DCM).

  • Sample Preparation: Prepare the test sample in the same manner.

  • Derivatization:

    • Transfer 1 mL of the standard or sample solution to a 2 mL autosampler vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. The causality here is that heating drives the derivatization reaction to completion, ensuring all active hydrogens are silylated.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its excellent separation of a wide range of compounds.[6]

  • Injector: Splitless mode, 250°C. A high injector temperature ensures rapid volatilization of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C. This program allows for the separation of potential low-boiling impurities from the main peak.

  • MSD Conditions:

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Acquisition Mode: Full Scan (m/z 40-550) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

3. Data Analysis and Validation:

  • System Suitability: Before sample analysis, inject a derivatized standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.[7]

  • Specificity: Analyze a blank (derivatized solvent) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.[8]

  • Purity Calculation: The purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main component.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in DCM Weigh->Dissolve Derivatize Derivatize with BSTFA (70°C, 30 min) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Cooled Sample Separate Separation on HP-5ms Column Inject->Separate Detect Detection by MS (Scan/SIM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram & Spectra Identify Identify Impurities (Library Search) Integrate->Identify Calculate Calculate Purity (Area %) Integrate->Calculate Result Result Calculate->Result Purity Report

Comparative Analysis: Alternative Methodologies

While GC-MS is a formidable tool, a comprehensive validation strategy often involves orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. This approach provides a higher degree of confidence in the purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[9]

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For dimethyl-1,3-thiazol-5-amine, a reversed-phase method (polar mobile phase, non-polar stationary phase) is typically employed.

  • Causality in Method Choice: Unlike GC, HPLC analysis of the dihydrochloride salt is straightforward and does not require derivatization, simplifying sample preparation.[10] UV detection is suitable as the thiazole ring is a chromophore.

  • Advantages over GC-MS:

    • No derivatization required.

    • Better suited for non-volatile or polar impurities.

    • Robust and widely available.[11]

  • Limitations:

    • Lower peak capacity (resolution) compared to high-resolution capillary GC.

    • UV detection is not universal and requires impurities to have a chromophore.

    • Provides no structural information for unknown impurity identification without coupling to a mass spectrometer (LC-MS).

Protocol: HPLC-UV Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% Trifluoroacetic acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it can determine the purity or concentration of a substance without the need for a chemically identical reference standard.[12]

  • Principle of Operation: The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[13] By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined.

  • Causality in Method Choice: qNMR is chosen when an absolute measure of purity is desired, or when reference standards for impurities are not available. It provides structural confirmation simultaneously with quantification.[14]

  • Advantages over GC-MS:

    • Primary analytical method for absolute quantification.

    • Non-destructive.[15]

    • Provides structural information on both the main component and impurities.

  • Limitations:

    • Significantly lower sensitivity compared to GC-MS or HPLC.[12]

    • Potential for signal overlap can complicate quantification in samples with many impurities.

    • Requires a high-field NMR spectrometer, which is a significant capital investment.

Protocol: qNMR Method

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: A certified internal standard that does not have signals overlapping with the analyte (e.g., Maleic acid).

  • Procedure:

    • Accurately weigh the sample and the internal standard into the same vial.

    • Dissolve in a known volume of DMSO-d6.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full signal relaxation for accurate integration.

    • Calculate purity based on the integral ratios, number of protons, and molecular weights of the analyte and standard.[12]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[16]

  • Principle of Operation: Impurities in a crystalline substance disrupt its crystal lattice, leading to a depression and broadening of its melting point. DSC measures the heat flow associated with this melting transition. The van't Hoff equation is then used to calculate the mole fraction of impurities.[17]

  • Causality in Method Choice: DSC is selected for a rapid assessment of the total amount of eutectic impurities. It serves as a valuable orthogonal technique to chromatographic methods.[18]

  • Advantages over GC-MS:

    • Rapid analysis time.

    • Requires a very small amount of sample (1-2 mg).[18]

    • Measures the total level of soluble impurities without the need for separation.

  • Limitations:

    • Only applicable to crystalline substances with a sharp melting point.[16][18]

    • Does not provide information on the identity or number of individual impurities.

    • Less accurate for samples with purity below 98%.[16]

Protocol: DSC Method

  • Sample Pan: Hermetically sealed aluminum pans to prevent sublimation.

  • Purge Gas: Nitrogen at 20 mL/min.[17]

  • Heating Rate: A slow heating rate, typically 1-2°C/min, is used to maintain thermal equilibrium.

  • Analysis: The software uses the melting endotherm to calculate purity based on the van't Hoff equation.

Quantitative Data Summary & Comparison

The following table summarizes the typical performance characteristics of each technique for the purity validation of a pharmaceutical intermediate like dimethyl-1,3-thiazol-5-amine dihydrochloride.

ParameterGC-MSHPLC-UVqNMRDSC
Principle Volatility/MassPolarity/UV AbsorbanceNuclear SpinMelting Point Depression
Derivatization RequiredNot RequiredNot RequiredNot Required
Specificity Very HighHighHigh (structurally)Low (non-specific)
Typical LOD/LOQ ~0.01% / ~0.03%~0.02% / ~0.05%~0.1%~0.2%
Impurity ID Yes (MS fragmentation)No (requires LC-MS)Yes (NMR shifts)No
Quantification Relative (Area %)Relative (Area %)AbsoluteAbsolute (total impurities)
Analysis Time ~30 min~20 min~15 min~60 min
Key Advantage High resolution & IDSimplicity & robustnessAbsolute quantificationSpeed & low sample use
Key Limitation Requires derivatizationNo structural infoLow sensitivityOnly for crystalline solids

Conclusion and Expert Recommendations

The selection of an analytical technique for the purity validation of dimethyl-1,3-thiazol-5-amine dihydrochloride is a strategic decision that depends on the specific requirements of the analysis.

  • GC-MS stands out as the method of choice for a comprehensive impurity profile, offering an unparalleled combination of high-resolution separation and definitive identification of volatile and semi-volatile impurities. Its sensitivity makes it ideal for detecting trace-level contaminants that could be detrimental to the synthetic process.

  • HPLC-UV is the pragmatic workhorse for routine quality control. Its operational simplicity, robustness, and suitability for analyzing the salt form without derivatization make it highly efficient for quantifying known impurities and assessing batch-to-batch consistency.

  • qNMR should be employed when an absolute purity value is required, for example, when qualifying a new batch of reference standard. Its ability to quantify without specific impurity standards is a significant advantage in early-stage development.

  • DSC serves as a rapid, complementary screening tool. It provides a quick and valuable assessment of the overall purity of a crystalline batch, offering a truly orthogonal data point to chromatographic methods.

For a complete and robust validation package, a multi-faceted approach is recommended. A primary chromatographic method, such as GC-MS or HPLC-UV , should be used for separation and quantification of individual impurities. This should be complemented by an orthogonal technique like qNMR for absolute purity determination and/or DSC for confirming the overall purity of the crystalline solid. This integrated strategy ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed Source: PubMed URL
  • Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate Source: ResearchGate URL
  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho Source: Veeprho URL
  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society URL
  • Title: ICH Q2(R1)
  • Title: Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho Source: Veeprho URL
  • Title: Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics Source: American Pharmaceutical Review URL
  • Title: Q2(R1)
  • Title: Purity Determination and DSC Tzero Technology Source: TA Instruments URL
  • Title: Place of DSC purity analysis in pharmaceutical development Source: AKJournals URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL
  • Title: Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC Source: National Center for Biotechnology Information URL
  • Title: A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines Source: Benchchem URL
  • Title: (PDF)
  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Today URL
  • Title: A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile Source: Benchchem URL
  • Title: Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed Source: PubMed URL
  • Title: Analysis of Short Amines without Using Ion Pair Reagent Source: Shodex HPLC Columns and Standards URL
  • Title: Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC Source: Acta Pharmaceutica URL
  • Title: Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam Source: Journals URL
  • Title: Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole Source: MDPI URL
  • Title: 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information Source: NextSDS URL
  • Title: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC Source: National Center for Biotechnology Information URL
  • Title: (PDF)
  • Title: (PDF)
  • Title: Synthesis of some novel thiazole deriva - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium Source: Asian Journal of Research in Chemistry URL

Sources

Validation

FTIR spectroscopy peaks for dimethyl-1,3-thiazol-5-amine dihydrochloride

As a Senior Application Scientist, characterizing heterocyclic active pharmaceutical ingredient (API) intermediates demands rigorous analytical precision. 2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS 2126178-37-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing heterocyclic active pharmaceutical ingredient (API) intermediates demands rigorous analytical precision. 2,4-Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS 2126178-37-6) is a highly functionalized thiazole derivative. Confirming its structural integrity—and specifically validating its salt form—relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy.

This guide provides an objective, in-depth comparison of the FTIR spectral profiles between the dihydrochloride salt and its free base alternative, alongside a methodological comparison of sampling techniques to ensure you capture the most accurate vibrational data.

Part 1: Mechanistic Causality in Spectral Shifts (Salt vs. Free Base)

To understand the FTIR spectrum of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride, we must analyze the causality behind its vibrational modes. The free base features a neutral primary amine (–NH₂) and an unprotonated thiazole nitrogen. In the dihydrochloride salt, both basic centers are protonated. This dual protonation fundamentally alters the dipole moments, force constants, and hydrogen-bonding networks of the molecule.

  • The Ammonium Envelope (3200–2500 cm⁻¹): In the free base, the primary amine exhibits sharp, distinct asymmetric and symmetric N–H stretches at ~3450 and 3300 cm⁻¹. Upon conversion to the dihydrochloride salt, the amine transitions to an –NH₃⁺ cation. This cationic state induces extensive intermolecular hydrogen bonding with the chloride counterions, resulting in a massive, broad absorption envelope between 3200 and 2500 cm⁻¹. This "ammonium band" is often complicated by Fermi resonance, creating multiple overlapping sub-peaks ().

  • Thiazole Ring Conjugation (1650–1420 cm⁻¹): Protonation of the thiazole ring nitrogen withdraws electron density from the aromatic system. This alters the ring's conjugation, typically causing the C=N stretching vibration to blue-shift and intensify in the 1650–1625 cm⁻¹ region ().

  • C–S Bond Weakening (740–600 cm⁻¹): The altered electron density across the protonated heterocyclic ring slightly weakens the C–S bond, shifting its stretching frequency to lower wavenumbers compared to the neutral free base ().

Quantitative Spectral Data Comparison

The table below summarizes the predicted shift in critical FTIR peaks when comparing the free base to the dihydrochloride salt.

Vibrational ModeFree Base (Predicted cm⁻¹)Dihydrochloride Salt (Predicted cm⁻¹)Mechanistic Causality for Shift
N–H Stretch 3450, 3300 (Sharp Doublet)3200 – 2500 (Broad Envelope)Protonation to –NH₃⁺ creates strong H-bonding and Fermi resonance with Cl⁻.
C=N Stretch ~1610 – 1580~1650 – 1625Protonation of the ring nitrogen alters aromatic conjugation, blue-shifting the peak.
N–H Bend ~1600 (Overlaps C=N)~1550 – 1500 (Strong, Distinct)The –NH₃⁺ asymmetric bending vibration emerges distinctly from the ring modes.
C–S Stretch ~740~710Decreased electron density in the protonated ring weakens the C–S bond.

Part 2: Methodological Comparison (ATR-FTIR vs. Transmission)

When analyzing a hygroscopic amine hydrochloride, the choice of sampling technique directly impacts spectral quality.

  • Attenuated Total Reflectance (ATR-FTIR): The modern standard. It requires no sample preparation, preventing the introduction of ambient moisture. However, because the penetration depth of the IR beam is wavelength-dependent, high-wavenumber regions (like the critical 3200–2500 cm⁻¹ ammonium band) will appear artificially weaker compared to the fingerprint region.

  • Transmission (KBr Pellet): Excellent for resolving the high-frequency N–H stretching regions with high intensity. However, KBr is highly hygroscopic. If ambient water is absorbed during preparation, it produces a massive broad peak at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can completely mask the thiazole C=N stretch and the amine signals.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, every step must include a verification checkpoint. Below are the self-validating workflows for both techniques.

Protocol A: ATR-FTIR Analysis (Preferred for Routine QA/QC)
  • Crystal Verification: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.

    • Self-Validation: Run a live energy monitor; the instrument's energy throughput must register >95% of the factory baseline before proceeding.

  • Background Acquisition: Collect 32 scans of ambient air at 4 cm⁻¹ resolution.

    • Self-Validation: The resulting background spectrum must show a flat baseline at 2350 cm⁻¹. Any peaks here indicate incomplete atmospheric CO₂ subtraction.

  • Sample Application: Deposit ~2 mg of 2,4-dimethyl-1,3-thiazol-5-amine dihydrochloride powder onto the crystal. Lower the pressure anvil.

    • Self-Validation: Monitor the live spectrum. Increase pressure until the strongest peak in the fingerprint region (e.g., ~1550 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. If it exceeds 1.2 AU, reduce pressure immediately to prevent peak saturation/clipping.

  • Acquisition & Correction: Acquire 32 scans. Apply an ATR correction algorithm in your software to normalize the high-frequency band intensities, allowing direct comparison to literature transmission spectra.

Protocol B: KBr Pellet Transmission (Preferred for Deep Structural Elucidation)
  • Matrix Desiccation: Bake FT-IR grade KBr powder at 105°C for a minimum of 2 hours to drive off absorbed moisture.

  • Matrix Preparation: Gently mix 1 mg of the API sample with 100 mg of the desiccated KBr in an agate mortar.

    • Causality Note: Do not over-grind. Excessive mechanical grinding can induce polymorphic changes or ion exchange between the hydrochloride salt and the KBr matrix. Mix only until visually homogeneous.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Self-Validation: Eject the pellet. It must be visually translucent. An opaque, white pellet indicates excessive light scattering, which will cause a severely sloping baseline in the resulting spectrum. Discard and remake if opaque.

  • Acquisition: Mount the pellet and scan in transmission mode (32 scans, 4 cm⁻¹ resolution).

Part 4: Analytical Workflow Visualization

The following logical pathway dictates the structural confirmation of the dihydrochloride salt form based on the acquired spectral data.

FTIR_Workflow Start 2,4-Dimethyl-1,3-thiazol-5-amine Dihydrochloride Prep Sample Preparation Strategy Start->Prep ATR ATR-FTIR Method (Surface Reflectance) Prep->ATR KBr Transmission Method (KBr Pellet) Prep->KBr Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan Analyze Spectral Interpretation Scan->Analyze Amine Ammonium Band (-NH3+) 3200-2500 cm⁻¹ Analyze->Amine Thiazole Thiazole C=N Stretch 1650-1625 cm⁻¹ Analyze->Thiazole Valid Structural & Salt Form Confirmation Amine->Valid Thiazole->Valid

Workflow for FTIR analysis and spectral interpretation of thiazole amine dihydrochloride salts.

References

  • Thiazole-Induced Surface Passivation and Recrystallization of CH3NH3PbI3 Films for Perovskite Solar Cells with Ultrahigh Fill Factors Source: ACS Applied Materials & Interfaces URL:[Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane Source: ACS Applied Polymer Materials URL:[Link]

  • In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation Source: MDPI Molecules URL:[Link]

  • Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water Source: RSC Nanoscale URL:[Link]

Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Small Molecules: A Case Study with Dimethyl-1,3-thiazol-5-amine dihydrochloride

In the landscape of modern drug discovery, the identification of potent and selective small molecules is paramount. While a compound's on-target efficacy is the primary goal, its off-target interactions, or cross-reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of potent and selective small molecules is paramount. While a compound's on-target efficacy is the primary goal, its off-target interactions, or cross-reactivity, can be a double-edged sword, leading to unforeseen toxicities or beneficial polypharmacology.[1] For researchers and drug development professionals, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory hurdle, but a critical component of its preclinical characterization.

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the hypothetical case of dimethyl-1,3-thiazol-5-amine dihydrochloride. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This inherent biological promiscuity of the thiazole scaffold underscores the importance of a rigorous cross-reactivity assessment for any new derivative.

As no specific cross-reactivity data for dimethyl-1,3-thiazol-5-amine dihydrochloride is publicly available, this guide will focus on the 'how-to'—providing the experimental rationale and detailed protocols necessary to generate a comprehensive selectivity profile. We will explore a multi-pronged approach, combining broad-panel in vitro screening with cellular target engagement assays to build a robust understanding of a compound's interaction landscape.

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome, with its over 500 protein kinases, presents a significant challenge for the development of selective inhibitors.[4] Many kinases share a high degree of structural similarity in their ATP-binding pockets, making it difficult to design compounds that inhibit only the intended target.[5] Off-target kinase inhibition can lead to a range of adverse effects. Conversely, in some cases, a well-defined "off-target" activity can contribute to a drug's therapeutic efficacy, a concept known as polypharmacology.[1] A priori knowledge of a compound's selectivity allows for a more informed interpretation of its biological effects and a better prediction of its clinical potential.

A Strategic Approach to Cross-Reactivity Assessment

A thorough evaluation of a compound's cross-reactivity should be a tiered process, beginning with broad, high-throughput in vitro screens and progressing to more physiologically relevant cellular assays. This strategy allows for the early identification of potential liabilities and provides a deeper understanding of the compound's mechanism of action in a biological context.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement Broad Kinase Panel Screening Broad Kinase Panel Screening Competitive Binding Assays Competitive Binding Assays Broad Kinase Panel Screening->Competitive Binding Assays Confirmation of Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Competitive Binding Assays->Cellular Thermal Shift Assay (CETSA) Validation in a Cellular Context Comprehensive Cross-Reactivity Profile Comprehensive Cross-Reactivity Profile Cellular Thermal Shift Assay (CETSA)->Comprehensive Cross-Reactivity Profile Initial Compound Initial Compound Initial Compound->Broad Kinase Panel Screening

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

This protocol describes a basic CETSA experiment to validate the engagement of a specific target.

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 80-90% confluency.

    • Treat the cells with dimethyl-1,3-thiazol-5-amine dihydrochloride at a desired concentration (e.g., 10x the in vitro IC50) or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific to the target protein.

    • Detect the signal using a secondary antibody and an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature to generate a "melt curve".

    • A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation: CETSA Melt Curves

The results are typically presented as a graph showing the melt curves for the vehicle- and compound-treated samples.

(A graph would be presented here showing two curves. The x-axis would be Temperature (°C) and the y-axis would be % Soluble Protein. The compound-treated curve would be shifted to the right of the vehicle-treated curve, indicating thermal stabilization.)

Interpreting the Data: Building a Comprehensive Profile

By integrating the data from in vitro profiling and cellular target engagement assays, a comprehensive cross-reactivity profile for dimethyl-1,3-thiazol-5-amine dihydrochloride can be constructed.

  • High in vitro potency against the primary target with minimal off-target activity in the kinase panel suggests high selectivity.

  • Confirmation of target engagement in cells via CETSA provides confidence that the compound reaches its intended target in a physiological setting.

  • Identification of off-targets in the kinase screen that are also stabilized in the CETSA experiment strongly suggests these are true cellular off-targets.

  • Discrepancies between in vitro and cellular data can highlight factors such as cell permeability, efflux pumps, or the need for metabolic activation.

Conclusion

The characterization of a small molecule's cross-reactivity is a critical and multifaceted process. For a novel compound like dimethyl-1,3-thiazol-5-amine dihydrochloride, for which no prior data exists, a systematic approach as outlined in this guide is essential. By employing a combination of broad in vitro screening and targeted cellular assays, researchers can build a detailed and reliable selectivity profile. This not only de-risks the progression of a compound through the drug discovery pipeline but also provides invaluable insights into its mechanism of action, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Collins, I., & Workman, P. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (2025). BenchChem.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 235-243.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). BenchChem.
  • In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(16), e1213.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (2017). Current Drug Discovery Technologies, 14(3), 179-193.
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  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Dimethyl-1,3-thiazol-5-amine dihydrochloride

Advanced Safety and Operational Protocol: Handling Dimethyl-1,3-thiazol-5-amine Dihydrochloride As drug development professionals and synthetic chemists, we frequently utilize thiazole-based pharmacophores in drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling Dimethyl-1,3-thiazol-5-amine Dihydrochloride

As drug development professionals and synthetic chemists, we frequently utilize thiazole-based pharmacophores in drug discovery. Dimethyl-1,3-thiazol-5-amine dihydrochloride (CAS: 2126178-37-6, EC: 821-528-5)[1][2] is a critical synthetic intermediate. However, its physical state as a dihydrochloride salt presents specific handling challenges. This guide provides a self-validating system for personal protective equipment (PPE), operational handling, and disposal, ensuring laboratory safety and regulatory compliance.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Before selecting PPE, we must understand the causality of the chemical's hazards. Dimethyl-1,3-thiazol-5-amine dihydrochloride is classified under GHS as causing Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[1].

  • The Dihydrochloride Factor: As a salt, this compound exists as a fine, highly crystalline powder. When aerosolized dust contacts the moisture in human eyes, respiratory tracts, or sweat, it rapidly dissociates. The localized release of hydrochloric acid equivalents drops the pH of the micro-environment, causing acute tissue irritation and cellular damage.

  • Aerosolization Risk: Standard laboratory activities (opening vials, transferring powders) generate micro-dust. Without proper engineering controls and PPE, respiratory and ocular exposure is guaranteed.

The Self-Validating PPE Matrix

To mitigate these mechanistic risks, we employ a tiered PPE strategy. The following table summarizes the quantitative and categorical requirements for handling this compound.

PPE CategorySpecificationCausality / RationaleReplacement / Validation Trigger
Ocular Protection Tightly fitting safety goggles (EN 166 / NIOSH approved)Prevents micro-dust ingress which standard safety glasses allow via side gaps[3].Replace if scratched; validate seal prior to entry.
Dermal (Hands) Nitrile gloves (Min thickness: 0.11 mm, breakthrough >480 min)Thiazole amines can permeate latex. Nitrile offers superior chemical resistance to amine derivatives.Inspect for pinholes before use; replace immediately if contaminated.
Dermal (Body) Flame-resistant, anti-static lab coatPrevents static-induced dust adhesion to clothing and minimizes ignition risks[3].Wash separately; replace if heavily soiled.
Respiratory N95/P100 Particulate Respirator or PAPRFilters out aerosolized dihydrochloride salt particles (H336 mitigation)[1].Replace respirator if breathing resistance increases.

Experimental Workflow: Safe Handling & Weighing

A protocol is only as good as its execution. Here is the step-by-step methodology for transferring and weighing Dimethyl-1,3-thiazol-5-amine dihydrochloride.

Step 1: Environmental Preparation Ensure the laboratory has active local exhaust ventilation. All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator to maintain an inward airflow velocity of at least 0.5 m/s.

Step 2: PPE Donning and Grounding Don the PPE as specified in the matrix. Because powders can generate static electricity, ensure you are grounded, and use anti-static weighing boats and spatulas[3].

Step 3: Containment Weighing

  • Place the sealed chemical vial into the hood.

  • Tare the anti-static weighing boat.

  • Open the vial slowly to prevent a pressure-differential dust plume.

  • Transfer the required mass using a static-free micro-spatula.

  • Immediately seal the source vial before removing the weighed sample from the hood.

Step 4: Solubilization (In-Hood) Whenever possible, solubilize the powder (e.g., in DMSO or appropriate assay buffer) inside the fume hood before transporting it to other laboratory areas. Liquid solutions eliminate the inhalation hazard associated with the dry salt.

HandlingWorkflow Prep 1. Environmental Prep (Verify Fume Hood Airflow) Donning 2. PPE Donning (Goggles, Nitrile, N95) Prep->Donning Weighing 3. Containment Weighing (Anti-static tools only) Donning->Weighing Solubilize 4. In-Hood Solubilization (Eliminate dust hazard) Weighing->Solubilize Decon 5. Surface Decontamination (Wet wipe method) Solubilize->Decon

Step-by-step operational workflow for handling Dimethyl-1,3-thiazol-5-amine dihydrochloride.

Spill Response and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the hazardous dihydrochloride dust.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure the responder is wearing full PPE, including a P100 respirator.

  • Contain: Cover the spill with a damp absorbent pad to suppress dust formation. Do not use a direct water stream, which could spread the chemical.

  • Collect: Carefully scoop the damp material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container[4].

  • Decontaminate: Wash the affected surface thoroughly with soap and water, as the salt is highly water-soluble.

Disposal Protocol: Dimethyl-1,3-thiazol-5-amine dihydrochloride waste must not be discharged into the municipal drain system due to potential aquatic toxicity. Solid waste, contaminated gloves, and empty vials must be segregated into clearly labeled "Halogenated Solid Waste" containers (due to the chloride content) and disposed of via a certified hazardous waste contractor.

SpillLogic Spill Spill Detected (Solid/Dust) Isolate Isolate Area & Verify PPE Spill->Isolate Suppress Suppress Dust (Damp Absorbent) Isolate->Suppress Collect Collect Waste (Non-sparking tools) Suppress->Collect Dispose Halogenated Waste Disposal Collect->Dispose

Logical sequence for mitigating and cleaning a solid chemical spill.

References

  • Chemical Substance Information: dimethyl-1,3-thiazol-5-amine dihydrochloride Source: NextSDS URL:[Link]

  • Substance Overview: dimethyl-1,3-thiazol-5-amine dihydrochloride Source: ECHA CHEM (European Chemicals Agency) URL:[Link]

Sources

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